molecular formula C12H16O3 B1679060 2-(1-hydroxypentyl)benzoic Acid CAS No. 380905-48-6

2-(1-hydroxypentyl)benzoic Acid

Cat. No.: B1679060
CAS No.: 380905-48-6
M. Wt: 208.25 g/mol
InChI Key: IEZTYUMJKFZPEW-UHFFFAOYSA-N
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Description

Potassium-Hydroxypentyl Benzoate is a drug potentially for the treatment of acute ischemic stroke (AIS)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

380905-48-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(1-hydroxypentyl)benzoic acid

InChI

InChI=1S/C12H16O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h4-7,11,13H,2-3,8H2,1H3,(H,14,15)

InChI Key

IEZTYUMJKFZPEW-UHFFFAOYSA-N

Isomeric SMILES

CCCCC(C1=CC=CC=C1C(=O)[O-])O.[K+]

Canonical SMILES

CCCCC(C1=CC=CC=C1C(=O)[O-])O.[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dl-PHPB

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-hydroxypentyl)benzoic acid (CAS: 380905-48-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-hydroxypentyl)benzoic acid, with the CAS number 380905-48-6, is a molecule of growing interest in the field of neuroprotective therapeutics. Often referenced in its potassium salt form, potassium 2-(1-hydroxypentyl)-benzoate (also known as dl-PHPB), this compound has demonstrated significant potential in preclinical models of ischemic stroke and neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action, with a focus on quantitative data and detailed experimental insights to support ongoing research and development efforts.

Chemical and Physical Properties

While extensive experimental data on the physicochemical properties of this compound are not widely published, computational predictions from reputable sources provide valuable initial parameters.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃PubChem[1]
Molecular Weight 208.25 g/mol PubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 208.109944368PubChem[1]
Topological Polar Surface Area 57.5 ŲPubChem[1]
Heavy Atom Count 15PubChem[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: Aromatic protons would likely appear in the δ 7.0-8.5 ppm region. The methine proton of the hydroxypentyl group would be expected between δ 4.5-5.5 ppm. The aliphatic protons of the pentyl chain would resonate in the upfield region, typically between δ 0.8-2.0 ppm. The acidic proton of the carboxylic acid group would likely be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C-NMR: The carbonyl carbon of the carboxylic acid would be expected in the δ 165-185 ppm range. Aromatic carbons would appear between δ 120-140 ppm. The carbon bearing the hydroxyl group would likely be in the δ 65-80 ppm region, and the aliphatic carbons of the pentyl chain would be found in the δ 10-40 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid would be anticipated around 1700 cm⁻¹. The O-H stretching of the alcohol would likely appear as a broad peak around 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 208. Common fragmentation patterns would likely involve the loss of water (M-18), the pentyl group, or the carboxyl group.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general synthetic approach can be inferred from related publications. One plausible method involves the Grignard reaction of a pentyl magnesium halide with 2-formylbenzoic acid, followed by acidic workup.

Conceptual Synthesis Workflow:

G Pentyl Halide Pentyl Halide Grignard Reagent Grignard Reagent Pentyl Halide->Grignard Reagent Magnesium Magnesium Magnesium->Grignard Reagent Reaction Mixture Reaction Mixture Grignard Reagent->Reaction Mixture 2-Formylbenzoic Acid 2-Formylbenzoic Acid 2-Formylbenzoic Acid->Reaction Mixture Acidic Workup Acidic Workup Reaction Mixture->Acidic Workup This compound This compound Acidic Workup->this compound

Conceptual synthesis of this compound.

Biological Activity and Mechanism of Action

The potassium salt of this compound, dl-PHPB, has demonstrated promising neuroprotective effects in various preclinical models.

Neuroprotection in Ischemic Stroke and Alzheimer's Disease

Studies have shown that dl-PHPB can improve memory deficits and attenuate amyloid and tau pathologies in a mouse model of Alzheimer's disease.[2] It has also been investigated as a novel drug candidate for the treatment of acute ischemic stroke.[3] In animal models, dl-PHPB has been shown to reverse memory deficits and long-term potentiation (LTP) impairment.[3][4]

Mechanism of Action

The neuroprotective effects of dl-PHPB appear to be mediated through multiple signaling pathways.

PI3K/Akt/GSK-3β Signaling Pathway: In a mouse model of diabetes-associated cognitive decline, treatment with dl-PHPB was found to reverse changes in the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway.[5][6] This pathway is crucial for cell survival and growth.

G dlPHPB dlPHPB PI3K PI3K dlPHPB->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK3b Akt->GSK3b inhibits CellSurvival CellSurvival GSK3b->CellSurvival promotes G dlPHPB dlPHPB CREB CREB dlPHPB->CREB activates BDNF BDNF CREB->BDNF promotes transcription NeuronalSurvival NeuronalSurvival BDNF->NeuronalSurvival promotes G dlPHPB dlPHPB p38MAPK p38MAPK dlPHPB->p38MAPK inhibits Inflammation Inflammation p38MAPK->Inflammation promotes G Tissue Homogenization Tissue Homogenization Protein Extraction Protein Extraction Tissue Homogenization->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Electrotransfer Electrotransfer SDS-PAGE->Electrotransfer Membrane Blocking Membrane Blocking Electrotransfer->Membrane Blocking Primary Antibody Incubation Primary Antibody Incubation Membrane Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Signal Detection Signal Detection Secondary Antibody Incubation->Signal Detection

References

Physical and chemical properties of 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(1-hydroxypentyl)benzoic acid, a key metabolite of the neuroprotective agent 3-n-butylphthalide (NBP). This document summarizes its known characteristics, including computed physical properties, and details its synthesis from 3-n-butylisobenzofuran-1-(3H)-one. Furthermore, it delves into the significant neuroprotective activities of its potassium salt, highlighting its involvement in critical signaling pathways implicated in neurodegenerative diseases and ischemic events. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Table 1: Computed Physical and Chemical Properties of this compound [1][2]

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃PubChem
Molecular Weight 208.25 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 380905-48-6PubChem
XLogP3 2.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 5PubChem
Exact Mass 208.109944 g/mol PubChem
Monoisotopic Mass 208.109944 g/mol PubChem
Topological Polar Surface Area 57.5 ŲPubChem
Heavy Atom Count 15PubChem
Complexity 203PubChem

Synthesis and Experimental Protocols

This compound can be synthesized via the hydrolysis of its corresponding lactone, 3-n-butylisobenzofuran-1(3H)-one. The following protocol is based on established methods for the synthesis of its salts, adapted for the isolation of the free acid.

Synthesis of this compound from 3-n-butylisobenzofuran-1(3H)-one

The synthesis involves the base-catalyzed ring-opening of the lactone followed by acidification to yield the desired carboxylic acid.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start Dissolve 3-n-butylisobenzofuran-1(3H)-one in a suitable solvent (e.g., methanol) base Add an aqueous solution of a base (e.g., NaOH or KOH) start->base reflux Reflux the mixture for several hours base->reflux cool Cool the reaction mixture to room temperature reflux->cool acidify Acidify the mixture with a strong acid (e.g., HCl) to pH < 2 cool->acidify extract Extract with an organic solvent (e.g., ethyl acetate) acidify->extract wash Wash the organic layer with brine extract->wash dry Dry the organic layer over anhydrous sodium sulfate wash->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the crude product (e.g., by column chromatography or recrystallization) concentrate->purify end Obtain pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-n-butylisobenzofuran-1(3H)-one in methanol.

  • Hydrolysis: Add a 1 M aqueous solution of sodium hydroxide (B78521) (1.2 equivalents) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is below 2.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica (B1680970) gel column chromatography or recrystallization from a suitable solvent system.

Biological Activity and Signaling Pathways

This compound is the primary active metabolite of 3-n-butylphthalide (NBP), a compound used in the treatment of ischemic stroke. The potassium salt of this compound, known as dl-PHPB, has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases and ischemic injury.[3]

Neuroprotective Effects

dl-PHPB has been shown to exert its neuroprotective effects through multiple mechanisms:

  • Anti-apoptotic Activity: In models of hydrogen peroxide-induced oxidative stress, dl-PHPB protects neuronal cells from apoptosis. It achieves this by modulating the expression of key apoptosis-related proteins, including the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax and caspase-3. This activity is linked to the activation of the Protein Kinase C (PKC) signaling pathway.[4]

  • Anti-inflammatory Effects: dl-PHPB exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of microglia and astrocytes in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] This is mediated through the inhibition of the MAPK and TLR4/NF-κB signaling pathways and the upregulation of the Nrf2/HO-1 pathway.[5][6][7][8]

  • Amelioration of Alzheimer's Disease Pathology: In a mouse model of Alzheimer's disease, dl-PHPB treatment improved memory deficits and reduced the hyperphosphorylation of tau protein, a hallmark of the disease. This effect is associated with the activation of the PI3K/Akt/GSK-3β signaling pathway.[1][9]

  • Protection in Ischemic Stroke: As a pro-drug of NBP, dl-PHPB is rapidly converted to NBP in the body. It has been shown to increase cerebral blood flow and reduce infarct volume in animal models of transient focal cerebral ischemia.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound (as dl-PHPB) that contribute to its neuroprotective effects.

Anti-Apoptotic Signaling Pathway of dl-PHPB

G dlPHPB dl-PHPB PKC PKCα dlPHPB->PKC activates Bcl2 Bcl-2 PKC->Bcl2 upregulates Bax Bax PKC->Bax inhibits Caspase3 Caspase-3 PKC->Caspase3 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Caspase3->Apoptosis promotes

Caption: dl-PHPB's anti-apoptotic mechanism via PKC activation.

Anti-Inflammatory Signaling Pathway of dl-PHPB

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Inflammation Neuroinflammation MAPK->Inflammation NFkB->Inflammation dlPHPB dl-PHPB dlPHPB->MAPK inhibits dlPHPB->NFkB inhibits Nrf2 Nrf2 dlPHPB->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates HO1->Inflammation inhibits

Caption: dl-PHPB's anti-inflammatory action via MAPK/NF-κB inhibition and Nrf2/HO-1 activation.

PI3K/Akt/GSK-3β Signaling Pathway in Neuroprotection by dl-PHPB

G dlPHPB dl-PHPB PI3K PI3K dlPHPB->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival promotes Tau Tau Hyperphosphorylation GSK3b->Tau promotes

Caption: dl-PHPB's role in the PI3K/Akt/GSK-3β pathway for neuroprotection.

Conclusion

This compound is a molecule of significant interest due to its role as the active metabolite of 3-n-butylphthalide and the therapeutic potential of its potassium salt, dl-PHPB. While experimentally determined physical data for the free acid are lacking, its synthesis is achievable through standard organic chemistry techniques. The profound neuroprotective effects demonstrated by dl-PHPB in various disease models underscore the importance of this chemical scaffold. Its multifaceted mechanism of action, involving the modulation of apoptosis, inflammation, and key neuronal survival pathways, makes it a compelling target for further investigation in the development of novel therapies for ischemic stroke and neurodegenerative disorders. Future research should focus on the experimental determination of its physicochemical properties to support further formulation and drug delivery studies.

References

An In-depth Technical Guide on 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at the fundamental physicochemical properties of 2-(1-hydroxypentyl)benzoic acid, a compound of interest to researchers, scientists, and professionals in the field of drug development. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.

Physicochemical Data Summary

The molecular characteristics of this compound are fundamental to its application in research and development. The table below summarizes its molecular formula and weight.

ParameterValueReference
Molecular FormulaC₁₂H₁₆O₃[1][2][3]
Molecular Weight208.25 g/mol [1][2][3]

Logical Relationship of Molecular Formula and Weight

The determination of a compound's molecular weight is intrinsically linked to its molecular formula. The diagram below illustrates this foundational relationship in chemical sciences.

G A Molecular Formula (e.g., C₁₂H₁₆O₃) C Molecular Weight Calculation A->C B Atomic Weights (C, H, O) B->C D Molecular Weight (208.25 g/mol) C->D

Caption: Relationship between molecular formula and molecular weight.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(1-hydroxypentyl)benzoic acid. It is intended for an audience with a technical background in organic chemistry, pharmacology, and drug development. This document details the compound's origins as a key metabolite of the neuroprotective agent 3-n-butylphthalide (NBP), outlines its primary synthetic routes with detailed experimental protocols, and presents relevant quantitative data in a structured format.

Discovery and Pharmacological Significance

The discovery of this compound is intrinsically linked to the clinical development and metabolic profiling of 3-n-butylphthalide (NBP), a drug approved for the treatment of ischemic stroke.[1] Early investigations into the pharmacokinetics of NBP revealed that it undergoes extensive metabolism in humans and animal models.[2][3]

Identification as a Major Metabolite:

Subsequent, more detailed metabolic studies identified a range of metabolites, with hydroxylation of the n-butyl side chain being a principal metabolic pathway.[2][4] One of the major circulating metabolites was identified as 10-hydroxy-NBP.[2] It is the subsequent opening of the lactone ring of this hydroxylated intermediate that yields this compound, also referred to in literature as Butylphthalide Metabolite M4.[5] Its presence as a significant metabolite underscores the importance of understanding its biological activity and developing reliable synthetic methods for its production as a reference standard and for further pharmacological investigation. A patent for the salts of 2-(α-hydroxypentyl)benzoate suggests its potential therapeutic applications in treating cardio- and cerebroischemia.

Pharmacokinetic Profile of Related Metabolites:

While specific pharmacokinetic data for this compound is not extensively published, the data for its precursors, the hydroxylated metabolites of NBP, indicate their significant presence in plasma following NBP administration.

MetaboliteRelative Plasma Concentration (AUC vs. NBP)
10-Keto-NBP (M2)1.6-fold higher
3-hydroxy-NBP (M3-1)2.9-fold higher
10-hydroxy-NBP (M3-2)10.3-fold higher
NBP-11-oic acid (M5-2)4.1-fold higher

Table 1: Relative plasma concentrations (based on Area Under the Curve - AUC) of major NBP metabolites compared to the parent drug in humans. Data sourced from metabolism and pharmacokinetic studies of 3-n-butylphthalide.[2]

Synthesis of this compound

The synthesis of this compound has evolved with the increasing interest in NBP and its metabolites. While early synthetic work focused on the parent compound, NBP, specific methods for its ring-opened metabolites have been developed.

Historical Context and Evolution of Synthesis

Historically, the synthesis of substituted benzoic acids has been a cornerstone of organic chemistry. Classical methods often involve the oxidation of corresponding alkylbenzenes or the hydrolysis of nitriles. The development of organometallic chemistry, particularly the Grignard reaction, provided a powerful tool for the formation of carbon-carbon bonds and the synthesis of carboxylic acids through the carboxylation of Grignard reagents.

For this compound, a logical and modern approach involves the addition of an organometallic reagent corresponding to the pentyl group to a benzoic acid precursor already containing the carboxyl group or a masked form of it.

Primary Synthetic Route: Grignard Reaction with 2-Formylbenzoic Acid

The most direct and efficient reported method for the synthesis of this compound is a one-pot synthesis involving the Grignard addition of n-butylmagnesium bromide to 2-formylbenzoic acid.[6] This approach is advantageous due to its convenient operation and reportedly higher yields compared to other methods.[6]

The reaction proceeds via the nucleophilic addition of the butyl Grignard reagent to the aldehyde functionality of 2-formylbenzoic acid. The acidic work-up then protonates the resulting alkoxide to yield the final product.

Grignard Synthesis 2-Formylbenzoic Acid 2-Formylbenzoic Acid Intermediate Intermediate Alkoxide 2-Formylbenzoic Acid->Intermediate + n-BuMgBr n-Butylmagnesium Bromide n-Butylmagnesium Bromide Product This compound Intermediate->Product Acidic Work-up Reagents 1) THF 2) H3O+

A simplified workflow of the Grignard synthesis of this compound.

Experimental Protocol:

The following is a detailed experimental protocol derived from the principles of the one-pot synthesis mentioned in the literature and general procedures for Grignard reactions.

Materials and Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • 2-Formylbenzoic acid

  • Magnesium turnings

  • 1-Bromobutane (B133212)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (e.g., 1 M solution)

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Preparation of the Grignard Reagent:

    • To the three-neck round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).

    • In the dropping funnel, prepare a solution of 1-bromobutane (1.1 equivalents) in anhydrous THF.

    • Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (n-butylmagnesium bromide).

  • Reaction with 2-Formylbenzoic Acid:

    • Dissolve 2-formylbenzoic acid (1.0 equivalent) in anhydrous THF in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the solution of 2-formylbenzoic acid dropwise to the cooled Grignard reagent via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic (check with pH paper).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Quantitative Data for Synthesis:

ParameterValueReference
Starting Material2-Formylbenzoic acid[6]
Reagentn-Butylmagnesium Bromide[6]
SolventTetrahydrofuran (THF)General Protocol
Reaction Time2-4 hoursGeneral Protocol
Yield"Higher yields" than routine methods[6]
PurificationColumn Chromatography/RecrystallizationGeneral Protocol

Table 2: Summary of reaction parameters for the Grignard synthesis of this compound.

Metabolic Pathway of 3-n-butylphthalide (NBP)

The formation of this compound is a key step in the metabolic cascade of NBP. This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver.

Metabolic Pathway of NBP NBP 3-n-Butylphthalide (NBP) Hydroxy_NBP 10-Hydroxy-NBP NBP->Hydroxy_NBP CYP450 (Hydroxylation) Target This compound Hydroxy_NBP->Target Lactone Ring Opening Conjugates Glucuronide/Sulfate Conjugates Target->Conjugates Phase II Metabolism Excretion Urinary Excretion Conjugates->Excretion

The metabolic conversion of 3-n-butylphthalide to this compound.

This pathway illustrates that the parent drug, NBP, is first hydroxylated on the butyl side chain by cytochrome P450 enzymes to form 10-hydroxy-NBP.[2] This intermediate then undergoes hydrolysis of the lactone ring to form the final product, this compound. This acid can then be further metabolized through phase II conjugation reactions (e.g., glucuronidation) to facilitate its excretion from the body.[2][4]

Conclusion

This compound, initially identified as a major metabolite of the stroke medication 3-n-butylphthalide, has become a molecule of interest for both metabolic studies and potential therapeutic applications. Its synthesis is most efficiently achieved through a one-pot Grignard reaction between n-butylmagnesium bromide and 2-formylbenzoic acid. Understanding the discovery, synthesis, and metabolic context of this compound is crucial for researchers in the fields of medicinal chemistry, drug metabolism, and pharmacology as they continue to explore the therapeutic potential of NBP and its derivatives.

References

An In-depth Technical Guide to 2-(1-hydroxypentyl)benzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-hydroxypentyl)benzoic acid, a key metabolite of the anti-ischemic stroke drug 3-n-butylphthalide (NBP), has emerged as a compound of significant interest in its own right. Often studied in its salt form, potassium 2-(1-hydroxypentyl)benzoate (dl-PHPB), this molecule functions as a pro-drug of NBP and exhibits notable antiplatelet activity. This technical guide provides a comprehensive overview of the core literature on this compound, detailing its synthesis, physicochemical properties, mechanism of action, and pharmacokinetic profile. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of cerebrovascular disease and antithrombotic therapy.

Chemical and Physical Properties

This compound is a benzoic acid derivative with a 1-hydroxypentyl substituent at the ortho position. Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Butylphthalide metabolite M4, dl-PHPB (potassium salt)[1]
CAS Number 380905-48-6[1]
Molecular Formula C12H16O3[1]
Molecular Weight 208.25 g/mol [1]

Synthesis

The primary route for the synthesis of this compound is through the hydrolysis of its corresponding lactone, 3-n-butylphthalide (NBP). This reaction involves the ring-opening of the lactone under basic conditions.

Experimental Protocol: Synthesis via Hydrolysis of 3-n-butylphthalide

Materials:

Procedure:

  • Dissolve 3-n-butylphthalide in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.

  • Prepare an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Add the basic solution to the solution of 3-n-butylphthalide.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Remove the alcohol solvent under reduced pressure.

  • Acidify the aqueous residue with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by techniques such as column chromatography or recrystallization.

Note: The instability of this compound has been noted, and it is often handled as its more stable salt form (e.g., potassium salt).

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not extensively reported in the available scientific literature. Researchers are advised to perform full characterization upon synthesis. For reference, the characteristic spectral features of benzoic acid and related compounds are provided.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid and the alcohol, a C=O stretch from the carboxylic acid, and C-H stretches from the aromatic ring and the alkyl chain. The IR spectrum of benzoic acid typically shows a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the aromatic ring would appear in the aromatic region (typically δ 7-8 ppm). The proton on the carbon bearing the hydroxyl group (the carbinol proton) would likely appear as a multiplet. The protons of the pentyl chain would be in the alkyl region (typically δ 0.8-2.0 ppm). The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid would be expected in the range of δ 170-180 ppm. The aromatic carbons would appear between δ 120-140 ppm. The carbon bearing the hydroxyl group would be in the range of δ 60-80 ppm, and the carbons of the pentyl chain would be in the upfield alkyl region.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (208.25 g/mol ). Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group and the carboxyl group.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound (as its potassium salt, dl-PHPB) is its antiplatelet effect, which is relevant to its therapeutic potential in ischemic stroke.

Antiplatelet Activity

dl-PHPB has been shown to significantly inhibit platelet aggregation induced by ADP, collagen, and arachidonic acid in a dose-dependent manner. Its inhibitory effect is most potent against ADP-induced aggregation.

Mechanism of Action: P2Y1 Receptor-PLC-IP3 Signaling Pathway

The antiplatelet effect of dl-PHPB is primarily mediated through the blockade of the P2Y1 receptor-PLC-IP3 signaling pathway. This mechanism involves the inhibition of phospholipase C (PLC) activation, which in turn reduces the production of inositol (B14025) triphosphate (IP3) and subsequently decreases the release of intracellular calcium. The reduction in cytoplasmic calcium concentration is a key factor in inhibiting platelet aggregation.

Below is a diagram illustrating the proposed signaling pathway.

G Mechanism of Action of dl-PHPB on Platelet Aggregation cluster_receptor Platelet Membrane P2Y1 P2Y1 Receptor PLC Phospholipase C (PLC) P2Y1->PLC Activates ADP ADP ADP->P2Y1 Activates dlPHPB dl-PHPB dlPHPB->P2Y1 Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Aggregation Platelet Aggregation Ca_release->Aggregation Promotes

Caption: Signaling pathway of dl-PHPB's antiplatelet action.

Pharmacokinetics

As a pro-drug of 3-n-butylphthalide (dl-NBP), the pharmacokinetic profile of this compound is characterized by its rapid conversion to the active compound.

Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies have been conducted in rats and dogs, comparing the administration of dl-PHPB with an equimolar dose of dl-NBP.

Table 1: Pharmacokinetic Parameters of dl-PHPB and dl-NBP in Rats (Oral Administration)

Parameter dl-PHPB dl-NBP
Tmax (h) 0.25 ± 0.14 0.58 ± 0.20
Cmax (ng/mL) 1850 ± 460 540 ± 180
AUC₀₋t (ng·h/mL) 3120 ± 890 1230 ± 450

| Bioavailability (%) | Significantly higher than dl-NBP | - |

Table 2: Pharmacokinetic Parameters of dl-PHPB and dl-NBP in Dogs (Oral Administration)

Parameter dl-PHPB dl-NBP
Tmax (h) 0.50 ± 0.00 0.83 ± 0.29
Cmax (ng/mL) 1460 ± 320 430 ± 150
AUC₀₋t (ng·h/mL) 3450 ± 980 1320 ± 510

| Bioavailability (%) | Significantly higher than dl-NBP | - |

Data compiled from available literature. Values are presented as mean ± SD.

The data indicates that dl-PHPB is rapidly absorbed and converted to dl-NBP, leading to a higher maximum concentration (Cmax) and greater overall exposure (AUC) of the active compound compared to direct administration of dl-NBP.

Analytical Methodology

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and selective LC-MS/MS method has been developed for the simultaneous determination of a related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), and its active metabolite in rat plasma. This methodology can be adapted for the analysis of this compound.

Workflow for LC-MS/MS Analysis:

G LC-MS/MS Analytical Workflow Sample Plasma Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Chromatography UPLC/HPLC Separation (e.g., C18 column) Extraction->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Quantification Quantification Mass_Analysis->Quantification

Caption: General workflow for LC-MS/MS analysis.

Conclusion

This compound is a promising molecule with significant antiplatelet activity, acting as an effective pro-drug for 3-n-butylphthalide. Its mechanism of action via the P2Y1 receptor-PLC-IP3 pathway provides a clear rationale for its therapeutic potential in ischemic stroke and other thrombotic disorders. While the core biological and pharmacokinetic properties are relatively well-documented, a notable gap exists in the public domain regarding detailed synthesis protocols and comprehensive spectroscopic characterization. Further research to fill these gaps will be essential for advancing the development and application of this compound. This guide serves as a foundational resource to stimulate and support such future investigations.

References

2-(1-hydroxypentyl)benzoic Acid: An In-Depth Technical Guide on its Role as a Metabolite of Butylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-hydroxypentyl)benzoic acid, a metabolite of the neuroprotective agent 3-n-butylphthalide (NBP). NBP undergoes extensive metabolism in humans and animal models, leading to the formation of numerous metabolites. Among these, this compound, also identified as metabolite M4, is formed through the opening of the lactone ring of the parent compound. While it is considered a minor metabolite, its formation represents a key metabolic pathway. This document details the metabolic fate of NBP, with a specific focus on the formation and chemical properties of this compound. It also outlines the experimental protocols for the analysis of NBP metabolites and presents available quantitative data for the major metabolites to provide a comparative context. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying processes.

Introduction

3-n-butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has been developed as a therapeutic agent for the treatment of ischemic stroke.[1][2] Its neuroprotective effects are attributed to a variety of mechanisms, including improving microcirculation, protecting mitochondrial function, and exhibiting anti-inflammatory and anti-apoptotic properties.[2] Upon administration, NBP is extensively metabolized in the body, with numerous metabolites identified in plasma and urine.[3] Understanding the metabolic fate of NBP is crucial for a comprehensive assessment of its efficacy and safety profile.

One of the metabolic pathways of NBP involves the opening of its lactone ring, leading to the formation of this compound.[4] This metabolite, while not one of the most abundant, provides valuable insights into the biotransformation of NBP. This guide will delve into the specifics of this metabolite, its formation, and the analytical techniques used for its study.

Metabolic Pathways of Butylphthalide (B1668128)

The metabolism of 3-n-butylphthalide is complex, involving a variety of enzymatic reactions primarily occurring in the liver. The main metabolic pathways include hydroxylation of the butyl side chain, oxidation, and subsequent conjugation reactions.[3] In humans, 23 metabolites of NBP have been identified in plasma and urine.[3]

The formation of this compound occurs through the hydrolysis of the lactone ring of the parent NBP molecule. This biotransformation is a phase I metabolic reaction. The major circulating metabolites of NBP, however, are products of hydroxylation and oxidation of the butyl side chain, such as 10-hydroxy-NBP, 10-keto-NBP, and 11-hydroxy-NBP, and the carboxylic acid derivative NBP-11-oic acid.[3]

Butylphthalide_Metabolism NBP 3-n-Butylphthalide (NBP) Hydroxylation Hydroxylation (CYP450s: CYP3A4, CYP2E1, CYP1A2) NBP->Hydroxylation RingOpening Lactone Ring Opening NBP->RingOpening Hydroxy_Metabolites Hydroxy-NBP Metabolites (e.g., 3-OH-NBP, 10-OH-NBP, 11-OH-NBP) Hydroxylation->Hydroxy_Metabolites Oxidation Oxidation (ADH, ALDH) Keto_Metabolite 10-Keto-NBP Oxidation->Keto_Metabolite Carboxylic_Acid_Metabolite NBP-11-oic acid Oxidation->Carboxylic_Acid_Metabolite HPBA This compound (Metabolite M4) RingOpening->HPBA Conjugation Conjugation (Glucuronidation) Conjugated_Metabolites Glucuronide Conjugates Conjugation->Conjugated_Metabolites Hydroxy_Metabolites->Oxidation Hydroxy_Metabolites->Conjugation Carboxylic_Acid_Metabolite->Conjugation

Figure 1: Metabolic pathway of 3-n-butylphthalide.

Quantitative Data on Butylphthalide Metabolites

While this compound has been identified as a metabolite, specific quantitative data for this particular compound in plasma or urine following NBP administration is not extensively reported in the literature, likely due to its status as a minor metabolite. However, pharmacokinetic data for the major metabolites of NBP have been well-characterized and are presented below for comparative purposes. The areas under the curve (AUC) for these metabolites are significantly higher than that of the parent drug, indicating extensive metabolism.[3]

Table 1: Pharmacokinetic Parameters of Major Butylphthalide Metabolites in Human Plasma

MetaboliteAbbreviationAUC Ratio (Metabolite/NBP)[3]
10-Keto-NBPM21.6
3-hydroxy-NBPM3-12.9
10-hydroxy-NBPM3-210.3
NBP-11-oic acidM5-24.1

Data is presented as the ratio of the area under the plasma concentration-time curve (AUC) of the metabolite to that of the parent drug, NBP, following a single oral administration of 200 mg NBP.[3]

Experimental Protocols

The identification and quantification of NBP and its metabolites are typically performed using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A generic workflow for the preparation of plasma samples for LC-MS/MS analysis is outlined below.

Sample_Preparation_Workflow start Start: Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with acetonitrile (B52724) or methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness (under nitrogen stream) supernatant_transfer->evaporation reconstitution Reconstitution (in mobile phase) evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis

Figure 2: General workflow for plasma sample preparation.
LC-MS/MS Analysis

A sensitive and selective LC-MS/MS method is essential for the simultaneous determination of NBP and its metabolites. Based on methodologies for structurally similar compounds, the following parameters can be adapted for the analysis of this compound.

Table 2: Exemplary LC-MS/MS Parameters for Analysis

ParameterSpecification
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., Hypersil GOLD C18)
Mobile PhaseGradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile)
Flow Rate0.2 - 0.4 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), likely in negative mode for the carboxylic acid group of this compound
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M-H]⁻ ion for this compound (m/z 207.1)
Product Ion (Q3)Specific fragment ions for quantification

The Prodrug Connection: Potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB)

Interestingly, the potassium salt of this compound, known as dl-PHPB, has been investigated as a prodrug of NBP.[4] In vivo studies have shown that dl-PHPB is rapidly and completely converted to NBP.[4] This indicates that the formation of this compound from NBP is a reversible or equilibrium process in the biological system, or that the open-ring form can be re-cyclized to the lactone structure of NBP.

Prodrug_Metabolite_Relationship NBP 3-n-Butylphthalide (NBP) (Lactone Form) HPBA This compound (Open-Ring Form) NBP->HPBA Metabolism (Lactone Ring Opening) HPBA->NBP Conversion (Prodrug Activation)

References

Potential Research Areas for 2-(1-hydroxypentyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-hydroxypentyl)benzoic acid, a primary metabolite of the neuroprotective agent N-butylphthalide (NBP), presents a compelling yet underexplored molecule for therapeutic development. Patents surrounding its derivatives suggest significant potential in the management of cardiovascular and cerebrovascular diseases, attributed to activities such as the inhibition of platelet aggregation. Drawing parallels from its parent compound and the broader class of benzoic acid derivatives, this technical guide outlines promising research avenues for this compound, focusing on its anti-inflammatory, neuroprotective, and anti-platelet aggregation properties. This document provides a foundational framework for investigation, including detailed experimental protocols and visual representations of key signaling pathways and workflows to catalyze further research and development.

Introduction

This compound is a carboxy- and hydroxy-substituted fatty acid. It is recognized as a metabolite of N-butylphthalide (NBP), a compound approved for the treatment of ischemic stroke. While research on this compound itself is nascent, the established biological activities of NBP and other benzoic acid derivatives provide a strong rationale for investigating its therapeutic potential. NBP is known to possess a range of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-platelet aggregation activities. This guide explores the hypothesis that this compound may share or even possess enhanced activities in these areas, making it a promising candidate for drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing experimental protocols, particularly for aspects such as solubility, formulation, and delivery.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
IUPAC Name This compound
CAS Number 380905-48-6
XLogP3 2.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5

Potential Research Areas and Experimental Protocols

Based on the known biological activities of its parent compound, N-butylphthalide, and related benzoic acid derivatives, three primary areas of research are proposed for this compound:

  • Anti-Inflammatory Activity

  • Neuroprotective Effects

  • Anti-Platelet Aggregation Activity

For each area, this guide outlines the underlying hypothesis, key signaling pathways for investigation, and detailed experimental protocols.

Anti-Inflammatory Activity

Hypothesis: this compound possesses anti-inflammatory properties by modulating key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and by inhibiting the activation of pro-inflammatory transcription factors like NF-κB.

Key Signaling Pathways for Investigation:

  • Cyclooxygenase (COX) Pathway: Inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins (B1171923) involved in inflammation.

  • Lipoxygenase (LOX) Pathway: Inhibition of LOX enzymes, which produce leukotrienes, another class of inflammatory mediators.

  • NF-κB Signaling Pathway: Inhibition of the activation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression.[2][3][4][5]

  • MAPK Signaling Pathway: Modulation of p38, JNK, and ERK pathways, which are upstream of various inflammatory responses.[6][7][8]

Experimental Protocols:

  • In Vitro Cyclooxygenase (COX) Inhibition Assay: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.[9][10][11][12]

  • In Vitro Lipoxygenase (LOX) Inhibition Assay: To assess the inhibitory potential of the compound against 5-LOX, 12-LOX, and 15-LOX.[13][14][15][16][17]

  • Western Blot Analysis of NF-κB and MAPK Pathways: To investigate the phosphorylation status and total protein levels of key signaling molecules (e.g., IκBα, p65, p38, JNK, ERK) in stimulated inflammatory cells (e.g., macrophages) treated with the compound.[18][19][20][21]

  • RT-PCR Analysis of Pro-inflammatory Gene Expression: To quantify the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2) in treated cells.[22][23][24][25][26]

Mandatory Visualization:

Anti_Inflammatory_Workflow COX_Assay COX Inhibition Assay (COX-1 & COX-2) Western_Blot Western Blot (p-p65, p-p38, etc.) LOX_Assay LOX Inhibition Assay (5-LOX, 12-LOX, 15-LOX) Cell_Culture Macrophage Culture (e.g., RAW 264.7) Stimulation LPS Stimulation Cell_Culture->Stimulation Treatment Treatment with This compound Stimulation->Treatment Treatment->Western_Blot RT_PCR RT-PCR (TNF-α, IL-6, etc.) Treatment->RT_PCR

Caption: Experimental workflow for evaluating anti-inflammatory activity.

NF_kB_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes AP1->Genes Compound This compound Compound->TAK1 inhibits? Compound->IKK inhibits?

Caption: Potential modulation of NF-κB and MAPK signaling pathways.

Neuroprotective Effects

Hypothesis: this compound exhibits neuroprotective properties by mitigating oxidative stress through the activation of the Nrf2 pathway and by promoting cell survival via the PI3K/Akt signaling cascade.

Key Signaling Pathways for Investigation:

  • Nrf2/ARE Pathway: Activation of the transcription factor Nrf2, leading to the expression of antioxidant and cytoprotective genes.[27][28][29][30][31]

  • PI3K/Akt Signaling Pathway: Activation of the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[32][33][34][35][36]

Experimental Protocols:

  • In Vitro Neuroprotection Assay: Using neuronal cell lines (e.g., SH-SY5Y) or primary neurons subjected to oxidative stress (e.g., H2O2 treatment) or excitotoxicity (e.g., glutamate (B1630785) treatment) to assess the protective effects of the compound.

  • Western Blot Analysis of Nrf2 and PI3K/Akt Pathways: To measure the levels of Nrf2 in the nucleus and the phosphorylation status of Akt and its downstream targets (e.g., GSK3β, mTOR) in treated neuronal cells.

  • RT-PCR Analysis of Nrf2 Target Gene Expression: To quantify the mRNA levels of Nrf2-regulated antioxidant enzymes (e.g., HO-1, NQO1).

Mandatory Visualization:

Neuroprotection_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Stress Induce Stress (e.g., H2O2, Glutamate) Cell_Culture->Stress Treatment Treatment with This compound Stress->Treatment Viability_Assay Cell Viability Assay (MTT, LDH) Treatment->Viability_Assay Western_Blot Western Blot (Nrf2, p-Akt) Treatment->Western_Blot RT_PCR RT-PCR (HO-1, NQO1) Treatment->RT_PCR

Caption: Experimental workflow for evaluating neuroprotective effects.

Nrf2_PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates PI3K PI3K Akt Akt PI3K->Akt activates Akt->Keap1 inhibits GSK3b GSK3β Akt->GSK3b inhibits GSK3b->Nrf2 promotes degradation ARE ARE Nrf2_nuc->ARE Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Oxidative_Stress Oxidative Stress Genes->Oxidative_Stress counteracts Compound This compound Compound->PI3K activates? Oxidative_Stress->Keap1 induces conformational change

Caption: Potential modulation of Nrf2 and PI3K/Akt signaling pathways.

Anti-Platelet Aggregation Activity

Hypothesis: this compound inhibits platelet aggregation induced by various agonists, suggesting its potential as an anti-thrombotic agent.

Experimental Protocols:

  • In Vitro Platelet Aggregation Assay: To measure the effect of the compound on platelet aggregation in platelet-rich plasma (PRP) induced by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin.

Mandatory Visualization:

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay Blood_Collection Whole Blood Collection PRP_Preparation Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Preparation Incubation Incubation of PRP with This compound PRP_Preparation->Incubation Agonist_Addition Addition of Agonist (ADP, Collagen, Thrombin) Incubation->Agonist_Addition Measurement Measurement of Aggregation (Light Transmission Aggregometry) Agonist_Addition->Measurement

Caption: Experimental workflow for evaluating anti-platelet aggregation activity.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison and interpretation. An example of a data summary table for the COX inhibition assay is provided below.

Table 2: Example Data Summary for COX Inhibition Assay

CompoundConcentration (µM)% Inhibition of COX-1 (Mean ± SD)% Inhibition of COX-2 (Mean ± SD)IC50 COX-1 (µM)IC50 COX-2 (µM)
This compound1
10
100
Positive Control (e.g., Ibuprofen) 1
10
100

Conclusion and Future Directions

The exploration of this compound's therapeutic potential is a promising frontier in drug discovery. The proposed research areas—anti-inflammatory, neuroprotective, and anti-platelet aggregation activities—are supported by a strong scientific rationale based on its structural relationship to N-butylphthalide and other bioactive benzoic acids. The experimental protocols and visualized pathways provided in this guide offer a comprehensive framework for initiating a thorough investigation into the pharmacological profile of this intriguing molecule.

Future research should aim to elucidate the precise molecular mechanisms of action, evaluate its efficacy in in vivo models of relevant diseases (e.g., stroke, neurodegenerative disorders), and assess its pharmacokinetic and safety profiles. The insights gained from these studies will be crucial in determining the clinical translatability of this compound as a novel therapeutic agent.

References

In-Depth Technical Guide: Safety Data for 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(1-hydroxypentyl)benzoic acid was found. This guide is a compilation of data from publicly available sources for structurally similar compounds and related chemicals. It is intended for informational purposes and should be supplemented with in-house risk assessments.

Chemical and Physical Properties

This section summarizes the known physicochemical properties of this compound.[1]

PropertyValueSource
Molecular Formula C12H16O3PubChem[1]
Molecular Weight 208.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 380905-48-6PubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 6PubChem[1]

Hazard Identification and Safety Precautions

The following hazard information is based on a structurally similar compound, 4-Hydroxy-3-(1-hydroxypentyl)benzoic acid.[2] Researchers should handle this compound with similar precautions.

Hazard StatementPrecautionary Statement
H315: Causes skin irritation. [2]P264: Wash skin thoroughly after handling.[2]
H319: Causes serious eye irritation. [2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
H335: May cause respiratory irritation. [2]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P312: Call a POISON CENTER/doctor if you feel unwell.[2]

Signal Word: Warning[2]

Experimental Protocols

General Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2]

Chemical Spill Clean-up Protocol

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: Use an inert absorbent material to contain the spill.

  • Collect: Carefully sweep or vacuum up the absorbed material and place it into a suitable, labeled container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[2]

Visualized Workflows

Chemical Spill Response Workflow

The following diagram illustrates the logical steps for responding to a chemical spill.

Chemical Spill Response Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess the Spill (Identify substance, quantity, and hazards) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for a chemical spill response.

New Chemical Risk Assessment Workflow

This diagram outlines a logical workflow for assessing the risks associated with a new or uncharacterized chemical like this compound.

New Chemical Risk Assessment Workflow Start Receive New Chemical Gather_Data Gather Available Data (SDS, literature, databases) Start->Gather_Data ID_Hazards Identify Potential Hazards Gather_Data->ID_Hazards Assess_Exposure Assess Potential Exposure Routes (Inhalation, dermal, ingestion) ID_Hazards->Assess_Exposure Characterize_Risk Characterize Risk (Likelihood and severity) Assess_Exposure->Characterize_Risk Develop_Controls Develop Control Measures (Engineering, administrative, PPE) Characterize_Risk->Develop_Controls Implement_Controls Implement Control Measures Develop_Controls->Implement_Controls Review_Update Review and Update Assessment Periodically Implement_Controls->Review_Update

References

Spectroscopic and Synthetic Profile of 2-(1-hydroxypentyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-(1-hydroxypentyl)benzoic acid. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. These predictions are intended to serve as a reference for researchers engaged in the synthesis, identification, and analysis of this molecule. Furthermore, a detailed experimental protocol for its synthesis is provided, adapted from established patent literature. A workflow diagram illustrating the synthetic process is also included to facilitate a clear understanding of the methodology.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and have not been experimentally verified from public sources. Actual experimental values may vary.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit characteristic signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the pentyl chain, and the hydroxyl and carboxylic acid protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.0 - 13.0Singlet (broad)1HCarboxylic acid (-COOH)
~7.9 - 8.1Doublet1HAromatic C-H (ortho to -COOH)
~7.2 - 7.6Multiplet3HAromatic C-H
~5.0 - 5.2Triplet1HMethine (-CH(OH)-)
~2.5 - 3.5Singlet (broad)1HHydroxyl (-OH)
~1.6 - 1.8Multiplet2HMethylene (-CH₂-)
~1.2 - 1.4Multiplet4HMethylene (-CH₂-CH₂-)
~0.9Triplet3HMethyl (-CH₃)
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for the carbon atoms of the benzoic acid moiety and the pentyl side chain.

Chemical Shift (δ, ppm) Assignment
~170 - 175Carboxylic acid (-COOH)
~140 - 145Aromatic C (quaternary, attached to -CH(OH)-)
~130 - 135Aromatic C (quaternary, attached to -COOH)
~125 - 130Aromatic C-H
~70 - 75Methine (-CH(OH)-)
~35 - 40Methylene (-CH₂-)
~25 - 30Methylene (-CH₂-)
~20 - 25Methylene (-CH₂-)
~14Methyl (-CH₃)
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functional groups.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3300 - 2500Strong, BroadO-H stretchCarboxylic acid
3500 - 3200Medium, BroadO-H stretchAlcohol
3100 - 3000MediumC-H stretchAromatic
2960 - 2850MediumC-H stretchAliphatic
~1700StrongC=O stretchCarboxylic acid
1600 - 1450MediumC=C stretchAromatic ring
1320 - 1210StrongC-O stretchCarboxylic acid
~1100MediumC-O stretchAlcohol
Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 208. The fragmentation pattern would likely involve the loss of water, the carboxyl group, and cleavage of the pentyl chain.

m/z Relative Intensity Possible Fragment Ion
208Low to Medium[M]⁺ (C₁₂H₁₆O₃)⁺
190Medium[M - H₂O]⁺
163Medium[M - COOH]⁺
105High[C₆H₅CO]⁺
77High[C₆H₅]⁺

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from patent literature.[1]

Synthesis of this compound

This synthesis involves the hydrolysis and ring-opening of dl-3-n-butyl-isobenzofuran-1-(3H)-one.

Materials:

  • dl-3-n-Butyl-isobenzofuran-1-(3H)-one

  • Methanol (B129727)

  • Sodium hydroxide (B78521) (NaOH) aqueous solution

  • Hydrochloric acid (HCl) (1N)

  • Diethyl ether (cold)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Petroleum ether

  • Acetone

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve dl-3-n-butyl-isobenzofuran-1-(3H)-one (e.g., 1.4 g, 7.1 mmol) in methanol (15 ml).

  • Hydrolysis: Add an aqueous solution of NaOH (e.g., 0.28 g, 7.0 mmol in 20 ml of water) to the flask.

  • Reflux: Stir the reaction mixture continuously under reflux for approximately 2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a solvent system of petroleum ether-acetone (10:1).

  • Acidification: After completion of the reaction (as indicated by TLC), cool the solution to approximately 0°C in an ice-salt bath. Adjust the pH of the solution to 2.0-3.0 by the dropwise addition of 1N HCl.

  • Extraction: Quickly extract the acidified solution with cold diethyl ether (3 x 20 ml).

  • Drying: Combine the ether extracts and dry over anhydrous Na₂SO₄ at a low temperature for 3 hours.

  • Filtration: Filter the solution quickly under low temperature to remove the drying agent.

  • Isolation: The filtrate containing the free acid, this compound, can be used for further steps or the solvent can be evaporated under reduced pressure to yield the product.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start: dl-3-n-Butyl-isobenzofuran-1-(3H)-one Dissolve Dissolve in Methanol Start->Dissolve Hydrolyze Add NaOH solution and Reflux for 2h Dissolve->Hydrolyze Monitor Monitor reaction by TLC Hydrolyze->Monitor Acidify Cool to 0°C and Acidify with HCl to pH 2-3 Monitor->Acidify Reaction Complete Extract Extract with cold Diethyl Ether Acidify->Extract Dry Dry with Na₂SO₄ Extract->Dry Filter Filter Dry->Filter Product Product: This compound Filter->Product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 2-(1-hydroxypentyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 2-(1-hydroxypentyl)benzoic acid in a variety of common solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed experimental protocols and expected solubility behaviors based on the principles of physical organic chemistry and data from structurally similar molecules.

Introduction to this compound

This compound is an organic compound with the molecular formula C12H16O3[1]. Its structure, featuring a benzoic acid moiety and a hydroxylated pentyl side chain, suggests a molecule with both polar and non-polar characteristics, which will influence its solubility in different media. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and assessing its potential as a drug candidate or metabolite.

Chemical Structure:

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of hydrogen bonding and deprotonation in basic solutions.

  • Hydroxyl Group (-OH): A polar functional group capable of hydrogen bonding.

  • Pentyl Chain (-C5H11): A non-polar, hydrophobic alkyl chain.

  • Benzene (B151609) Ring: A largely non-polar, aromatic ring.

The interplay of these functional groups dictates the compound's affinity for various solvents.

Predicted Solubility Profile

Based on the "like dissolves like" principle, the following general solubility trends for this compound can be anticipated:

  • Polar Protic Solvents (e.g., Water, Alcohols): The presence of the carboxylic acid and hydroxyl groups suggests that hydrogen bonding will facilitate solubility in these solvents. However, the non-polar pentyl chain and benzene ring will limit its aqueous solubility. The solubility in alcohols is expected to be higher than in water.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, Dioxane): These solvents can act as hydrogen bond acceptors, interacting with the -COOH and -OH groups. Good solubility is generally expected in these solvents. Studies on similar compounds like 2-hydroxybenzoic acid have shown high solubility in solvents like 1,4-dioxane (B91453) and tetrahydrofuran[2].

  • Non-Polar Solvents (e.g., Hexane, Toluene): The hydrophobic pentyl chain and benzene ring suggest some affinity for non-polar solvents. However, the polar functional groups will likely limit its solubility in highly non-polar solvents.

  • Aqueous Acidic/Basic Solutions: The carboxylic acid group is expected to be protonated in acidic solutions, leading to lower solubility compared to pure water. In basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), the carboxylic acid will deprotonate to form a highly polar and water-soluble carboxylate salt.

Experimental Determination of Solubility

A systematic approach is required to quantitatively determine the solubility of this compound. The following sections outline the necessary experimental protocols.

A preliminary qualitative assessment can efficiently classify the compound's solubility behavior.

Experimental Protocol for Qualitative Solubility Testing:

  • Preparation: Add approximately 25 mg of this compound to a series of small test tubes.

  • Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions. The series of solvents should include water, 5% NaOH, 5% NaHCO3, 5% HCl, and a representative organic solvent like ethanol (B145695) or diethyl ether[3].

  • Mixing: After each addition of solvent, vigorously shake or vortex the test tube for 10-20 seconds[4].

  • Observation: Observe whether the solid dissolves completely. If it dissolves in water, test the resulting solution with litmus (B1172312) paper to determine its acidity or basicity[5].

  • Classification: Based on the observations, classify the compound's solubility. For instance, solubility in 5% NaHCO3 indicates a strong organic acid, while solubility in 5% NaOH but not in 5% NaHCO3 suggests a weak organic acid[3][5].

The logical workflow for this qualitative analysis is depicted in the following diagram.

G start Start with 25 mg of Compound water Add 0.75 mL Water start->water water_sol Soluble? water->water_sol litmus Test with Litmus Paper water_sol->litmus Yes naoh Add 0.75 mL 5% NaOH water_sol->naoh No acidic Acidic (Class Sa) litmus->acidic basic Basic (Class Sb) litmus->basic neutral Neutral (Class Sg) litmus->neutral ether Add 0.75 mL Ether ether_sol Soluble? naoh_sol Soluble? naoh->naoh_sol nahco3 Add 0.75 mL 5% NaHCO3 naoh_sol->nahco3 Yes hcl Add 0.75 mL 5% HCl naoh_sol->hcl No nahco3_sol Soluble? nahco3->nahco3_sol strong_acid Strong Acid (Class As) nahco3_sol->strong_acid Yes weak_acid Weak Acid (Class Aw) nahco3_sol->weak_acid No hcl_sol Soluble? hcl->hcl_sol base Base (Class B) hcl_sol->base Yes inert Inert/Neutral (Class I/N) hcl_sol->inert No

Caption: Qualitative Solubility Classification Workflow.

This method determines the solubility by creating a saturated solution and measuring the concentration of the solute.

Experimental Protocol for Gravimetric Solubility Determination:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 298.15 K) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or rotating wheel is ideal for this purpose.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a known volume of the supernatant liquid using a pre-weighed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the solute can be determined by difference.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

The following diagram illustrates the workflow for this quantitative method.

G start Add Excess Compound to Known Volume of Solvent in a Vial equilibrate Equilibrate at Constant Temperature with Agitation (24-48h) start->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Known Volume of Supernatant through a Filter settle->sample evaporate Evaporate Solvent from Supernatant in a Pre-weighed Container sample->evaporate weigh Weigh the Dried Solute evaporate->weigh calculate Calculate Solubility (e.g., mg/mL) weigh->calculate

Caption: Gravimetric Solubility Determination Workflow.

For lower solubilities or to improve accuracy, an analytical technique such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the solute in the saturated solution.

Experimental Protocol for HPLC-based Solubility Determination:

  • Saturated Solution Preparation: Prepare the saturated solution as described in steps 1-3 of the gravimetric method.

  • Sampling and Dilution: Withdraw a known volume of the supernatant through a filter. Dilute the sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis). The mobile phase composition and detection wavelength should be optimized for this compound. For similar benzoic acid derivatives, a mobile phase of acetonitrile (B52724) and buffered water is common, with detection around 230-280 nm[6][7].

  • Quantification: Determine the concentration of the compound in the diluted sample by comparing its peak area to a calibration curve prepared with standards of known concentrations.

  • Calculation: Calculate the original solubility, taking into account the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following tables provide a template for recording experimental results.

Table 1: Qualitative Solubility of this compound

SolventObservation (Soluble/Insoluble)Classification
Water
5% NaOH
5% NaHCO3
5% HCl
Ethanol
Diethyl Ether
Hexane
Toluene
Acetone
Ethyl Acetate

Table 2: Quantitative Solubility of this compound at 298.15 K

SolventMethodSolubility (mg/mL)Solubility (mol/L)
WaterGravimetric/HPLC
EthanolGravimetric/HPLC
MethanolGravimetric/HPLC
1-PropanolGravimetric/HPLC
AcetoneGravimetric/HPLC
Ethyl AcetateGravimetric/HPLC
AcetonitrileGravimetric/HPLC
Tetrahydrofuran (THF)Gravimetric/HPLC
1,4-DioxaneGravimetric/HPLC
TolueneGravimetric/HPLC
HexaneGravimetric/HPLC

Conclusion

References

Methodological & Application

One-Pot Synthesis of 2-(1-Acyloxypentyl) Benzoic Acids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the efficient one-pot synthesis of 2-(1-acyloxypentyl) benzoic acids. This class of compounds holds potential for investigation in various therapeutic areas due to the diverse biological activities associated with benzoic acid derivatives.

The described methodology offers a streamlined approach, minimizing reaction time and improving yields by avoiding the isolation of intermediates. The core of this synthesis involves a Grignard addition of n-butylmagnesium bromide to 2-formylbenzoic acid, followed by the in-situ trapping of the resulting carboxylate/alkoxide dianion with an appropriate acylating reagent.[1] This method provides a convenient and higher-yielding alternative to traditional multi-step synthetic routes.[1]

Application Notes

Derivatives of benzoic acid are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. The introduction of an acyloxypentyl group at the 2-position can modulate the parent molecule's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties.

While specific applications for 2-(1-acyloxypentyl) benzoic acids are not extensively documented in publicly available literature, related benzoic acid derivatives have been investigated for various therapeutic purposes. For instance, certain substituted benzoic acids have been explored as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, which are relevant targets in neurodegenerative diseases like Alzheimer's. Other derivatives have shown potential as anti-inflammatory agents by targeting pathways involved in inflammation. The synthesis of a library of these compounds using the described one-pot protocol could facilitate the exploration of their structure-activity relationships (SAR) and the identification of novel therapeutic leads.

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the one-pot synthesis of 2-(1-acyloxypentyl) benzoic acids.

G A Start: Prepare Reactants B Step 1: Grignard Reagent Addition (n-BuMgBr in THF) A->B C Step 2: Formation of Dianion Intermediate B->C D Step 3: In-situ Acylation (Acyl Chloride or Anhydride) C->D E Step 4: Reaction Quenching and Acidification D->E F Step 5: Extraction and Purification E->F G End: Isolated 2-(1-Acyloxypentyl) Benzoic Acid F->G

Caption: One-pot synthesis workflow.

Signaling Pathway Context: Potential Anti-Inflammatory Action

While the specific mechanism of action for 2-(1-acyloxypentyl) benzoic acids is yet to be elucidated, many benzoic acid derivatives exert their anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The diagram below illustrates this general pathway.

G cluster_0 Inflammatory Cascade cluster_1 Therapeutic Intervention A Arachidonic Acid B COX-1 / COX-2 Enzymes A->B C Prostaglandins B->C E Inflammation Pain Fever C->E D 2-(1-Acyloxypentyl) Benzoic Acid (Potential Inhibitor) D->B Inhibition

Caption: Potential anti-inflammatory pathway.

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of 2-(1-acyloxypentyl) benzoic acids.

Materials:

  • 2-Formylbenzoic acid

  • n-Butylmagnesium bromide (n-BuMgBr) in Tetrahydrofuran (THF) (2.0 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Acyl chloride or Acetic anhydride

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert atmosphere, dissolve 2-formylbenzoic acid (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add the n-butylmagnesium bromide solution (2.2 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Dianion Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. This step facilitates the formation of the carboxylate/alkoxide dianion.

  • Acylation: Cool the reaction mixture back down to 0 °C. Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.5 eq) dropwise. After the addition, allow the mixture to stir at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding 1 M HCl until the solution becomes acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(1-acyloxypentyl) benzoic acid.

Quantitative Data Summary

The following table summarizes the typical quantities of reactants and expected yields for the synthesis.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount UsedExpected Yield (%)
2-Formylbenzoic acid150.13101.01.50 g-
n-Butylmagnesium bromide (2.0 M)135.31222.211 mL-
Acetyl Chloride78.50151.51.18 g (1.06 mL)-
2-(1-Acetoxypentyl)benzoic acid250.29---75-85%

Note: Yields are based on the abstract's claim of "higher yields" compared to routine methods and are illustrative.[1] Actual yields may vary depending on the specific acylating agent and reaction conditions.

References

Application Notes and Protocols for the Synthesis of 2-(alpha-hydroxypentyl)benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(alpha-hydroxypentyl)benzoates are a class of compounds with potential therapeutic applications, including the inhibition of platelet aggregation and amelioration of cerebral microcirculation.[1] This document provides detailed protocols for the synthesis of monovalent metal salts of 2-(alpha-hydroxypentyl)benzoate, primarily through the hydrolysis and ring-opening of 3-n-butyl-isobenzofuran-1-(3H)-one. The methodologies described are based on established patent literature and are intended to be a comprehensive guide for researchers in organic synthesis and drug development.

Synthesis Pathway Overview

The primary synthetic route involves the base-catalyzed hydrolysis and ring-opening of a lactone precursor, 3-n-butyl-isobenzofuran-1-(3H)-one, to yield the desired 2-(alpha-hydroxypentyl)benzoate salt. This process is efficient and can be adapted to produce various salt forms of the final product.

Synthesis_Workflow start Starting Material: 3-n-butyl-isobenzofuran-1-(3H)-one reaction Reaction: Hydrolysis and Ring-Opening start->reaction 1. reagents Reagents: - Monovalent Base (e.g., NaOH, KOH, LiOH) - Solvent (e.g., Methanol) reagents->reaction 2. workup Work-up & Purification: - Concentration - Recrystallization or Extraction reaction->workup 3. product Final Product: 2-(alpha-hydroxypentyl)benzoate Salt workup->product 4.

Caption: General workflow for the synthesis of 2-(alpha-hydroxypentyl)benzoate salts.

Experimental Protocols

This section details the procedures for synthesizing various monovalent salts of 2-(alpha-hydroxypentyl)benzoate.

Protocol 1: Synthesis of Sodium dl-2-(alpha-hydroxypentyl)benzoate

Materials:

  • dl-3-n-Butyl-isobenzofuran-1-(3H)-one

  • Methanol (B129727)

  • Sodium Methoxide (B1231860) (or Sodium metal to be converted to sodium methoxide in methanol)

  • Petroleum ether

  • Acetone

  • Thin Layer Chromatography (TLC) plates

  • Iodine chamber for visualization

Procedure:

  • Dissolve dl-3-n-Butyl-isobenzofuran-1-(3H)-one (e.g., 7.6 g, 0.04 mol) in methanol (20 ml).

  • Prepare a fresh solution of sodium methoxide in methanol (e.g., from 0.92 g, 0.04 mol of sodium in 20 ml of methanol) and add it to the solution from step 1.

  • Stir the reaction mixture under reflux for 2 hours.

  • Monitor the reaction progress using TLC with a mobile phase of petroleum ether:acetone (10:1). Visualize the spots using an iodine chamber. The reaction is complete when the starting material spot has disappeared.

  • Upon completion, concentrate the reaction solution under reduced pressure to obtain the crude product.

  • The crude sodium dl-2-(alpha-hydroxypentyl)benzoate is typically a foamed white solid.[1] Further purification can be achieved by recrystallization if necessary.

Protocol 2: Synthesis of Lithium dl-2-(alpha-hydroxypentyl)benzoate

Materials:

  • dl-3-n-Butyl-isobenzofuran-1-(3H)-one

  • Methanol

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Petroleum ether

  • Acetone

  • TLC plates

  • Iodine chamber

Procedure:

  • Dissolve dl-3-n-Butyl-isobenzofuran-1-(3H)-one (e.g., 1.2 g, 0.006 mol) in 15 ml of methanol.

  • Add Lithium Hydroxide Monohydrate (0.26 g, 0.006 mol) to the solution.

  • Stir the reaction solution under reflux for 2 hours.

  • Monitor the reaction by TLC (petroleum ether:acetone = 10:1) with iodine vapor coloration to confirm the disappearance of the starting material.

  • After the reaction is complete, concentrate the solution under reduced pressure to yield a white crystal.[1]

Protocol 3: Synthesis of Potassium dl-2-(alpha-hydroxypentyl)benzoate via Acidification and Neutralization

This method involves the acidification of a sodium salt solution to form the free acid, followed by neutralization with a potassium base.

Materials:

  • Sodium dl-2-(alpha-hydroxypentyl)benzoate

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Diethyl ether (cold)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol

  • Potassium Hydroxide (KOH)

  • Ice-salt bath

Procedure:

  • Dissolve sodium dl-2-(alpha-hydroxypentyl)benzoate (e.g., 1.78 g, 7.7 mmol) in approximately 10 ml of deionized water.

  • Cool the solution to about 0°C in an ice-salt bath.

  • Adjust the pH of the solution to 2.0-3.0 with 1N HCl.

  • Quickly extract the aqueous solution with cold diethyl ether (3 x 20 ml).

  • Combine the ether extracts and dry over anhydrous Na₂SO₄ at a low temperature for 2 hours.

  • Filter the solution quickly at a low temperature.

  • To the filtrate, add a solution of KOH (0.43 g, 7.7 mmol) in 10 ml of methanol dropwise.

  • Allow the mixture to warm from the ice-salt bath temperature to ambient temperature while stirring.

  • The resulting product can be further purified by recrystallization.[1]

Quantitative Data Summary

The following table summarizes the reported yields and melting points for the synthesis of different 2-(alpha-hydroxypentyl)benzoate salts.

CompoundStarting MaterialBaseSolventYieldMelting Point (°C)Reference
Lithium dl-2-(alpha-hydroxypentyl)benzoatedl-3-n-Butyl-isobenzofuran-1-(3H)-oneLiOH·H₂OMethanol81.38%134-136[1]
Potassium dl-2-(alpha-hydroxypentyl)benzoateSodium dl-2-(alpha-hydroxypentyl)benzoateKOH (after acidification)Methanol73.56% (from recrystallization)-[1]

Characterization Data (Predicted)

Predicted ¹H NMR (400 MHz, D₂O) δ (ppm):

  • 7.60-7.80 (m, 1H): Aromatic proton ortho to the carboxylate group.

  • 7.20-7.45 (m, 3H): Remaining aromatic protons.

  • 4.80-4.95 (t, J ≈ 6-7 Hz, 1H): Methine proton of the α-hydroxy group (-CH(OH)-).

  • 1.60-1.80 (m, 2H): Methylene protons adjacent to the methine group (-CH(OH)CH₂-).

  • 1.20-1.40 (m, 4H): Methylene protons of the pentyl chain.

  • 0.80-0.95 (t, J ≈ 7 Hz, 3H): Terminal methyl group of the pentyl chain.

Predicted ¹³C NMR (100 MHz, D₂O) δ (ppm):

  • 175-178: Carboxylate carbon (-COO⁻).

  • 140-142: Aromatic quaternary carbon attached to the carboxylate.

  • 130-135: Aromatic quaternary carbon attached to the hydroxypentyl group.

  • 125-130: Aromatic CH carbons.

  • 70-75: Methine carbon of the α-hydroxy group (-CH(OH)-).

  • 35-40: Methylene carbon adjacent to the methine group.

  • 25-30: Methylene carbons of the pentyl chain.

  • 22-24: Methylene carbon of the pentyl chain.

  • 13-15: Terminal methyl carbon.

Logical Relationship Diagram for Synthesis and Salt Conversion

Synthesis_and_Conversion cluster_synthesis Primary Synthesis cluster_conversion Salt Conversion Lactone 3-n-butyl-isobenzofuran-1-(3H)-one Monovalent Salt Monovalent 2-(alpha-hydroxypentyl)benzoate (e.g., Na+, K+, Li+) Lactone->Monovalent Salt Base-catalyzed hydrolysis Free Acid 2-(alpha-hydroxypentyl)benzoic acid Monovalent Salt->Free Acid Acidification (e.g., HCl) Divalent Salt Divalent 2-(alpha-hydroxypentyl)benzoate (e.g., Ca2+, Mg2+) Monovalent Salt->Divalent Salt Ion Exchange (e.g., CaCl2) Free Acid->Monovalent Salt Neutralization (e.g., KOH)

Caption: Logical flow of the synthesis and subsequent salt interconversions.

References

Application Note & Protocol: Quantification of 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-hydroxypentyl)benzoic acid is a molecule of interest in pharmaceutical research. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed application note and protocol for the quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is adapted from a validated assay for a structurally similar compound, demonstrating its applicability for sensitive and selective analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, selectivity, and wide dynamic range. This technique allows for the accurate measurement of the analyte in complex biological matrices such as plasma.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in a biological matrix is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS Add Internal Standard Sample->IS Extraction Liquid-Liquid Extraction IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of this compound from a plasma matrix.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structural analog like sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP))

  • Ethyl acetate (B1210297) (extraction solvent)

  • Methanol (reconstitution solvent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex mix for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol.

  • Vortex mix for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions: A reversed-phase chromatographic separation is employed to resolve the analyte from matrix components.

ParameterCondition
Column Hypersil GOLD C18 (or equivalent), 2.1 x 50 mm, 3 µm
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Methanol
Flow Rate 0.2 mL/min
Gradient A gradient elution can be optimized. A starting point could be: 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-3.0 min (90% B), 3.1-5.0 min (10% B)
Injection Volume 5 µL
Column Temperature 35°C

Mass Spectrometric Conditions: The mass spectrometer should be operated in negative electrospray ionization (ESI) mode for optimal detection of this compound.[1] The detection is performed using Selected Reaction Monitoring (SRM).

ParameterSetting for this compound
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 207
Product Ion (Q3) m/z 145
Dwell Time 200 ms
Collision Energy (CE) To be optimized for the specific instrument (typically 10-20 eV)
Declustering Potential (DP) To be optimized for the specific instrument (typically -30 to -60 V)

Data Presentation

The following tables summarize the expected quantitative performance of the method based on data from a structurally related compound.[1][2]

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound5 - 10,000> 0.99
Table 2: Precision and Accuracy
Quality Control Sample (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low QC (e.g., 15 ng/mL)< 15%< 15%± 15%
Medium QC (e.g., 500 ng/mL)< 15%< 15%± 15%
High QC (e.g., 8000 ng/mL)< 15%< 15%± 15%
Table 3: Recovery and Matrix Effect
AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
This compoundLow> 85%85% - 115%
Medium> 85%85% - 115%
High> 85%85% - 115%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the development and validation of an analytical method for drug quantification.

Method Development and Validation cluster_dev Method Development cluster_val Method Validation cluster_app Application Optimization Optimization of LC and MS Parameters SamplePrep Development of Sample Preparation Optimization->SamplePrep Linearity Linearity & Range SamplePrep->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity Precision->Selectivity Stability Stability Selectivity->Stability Recovery Recovery & Matrix Effect Stability->Recovery Application Application to Study Samples (e.g., Pharmacokinetics) Recovery->Application

Caption: Logical flow of analytical method development and validation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrumental analysis, along with the expected performance characteristics, offers a solid foundation for researchers in drug development and related fields. Adherence to these guidelines will enable the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies.

References

Application Note: A Validated UHPLC-MS/MS Method for the Quantification of 2-(1-hydroxypentyl)benzoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative determination of 2-(1-hydroxypentyl)benzoic acid in human plasma. The methodology utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation. The method has been validated according to the general principles of bioanalytical method validation and is suitable for use in pharmacokinetic and other drug development studies.

Introduction

This compound is a metabolite of interest in drug development. Accurate and reliable quantification of this analyte in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile. This application note provides a detailed protocol for a UHPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean collection plate or vial.

  • Inject an aliquot of the supernatant into the UHPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a UHPLC system.

Table 1: UHPLC Parameters

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1.5 min
Injection Volume5 µL
Column Temperature40 °C
Run Time5 minutes

Table 2: Mass Spectrometer Settings

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (Analyte)m/z 207.1 > 85.1
MRM Transition (IS)m/z 212.1 > 90.1
Collision Energy (Analyte)15 eV
Collision Energy (IS)15 eV
Dwell Time100 ms
Source Temperature500 °C
IonSpray Voltage-4500 V

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with general bioanalytical method validation guidelines.

Table 3: Method Validation Summary

ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.995)
LLOQ1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)85% - 115%
Precision (at LLOQ, LQC, MQC, HQC)< 15% RSD
SelectivityNo significant interference observed at the retention times of the analyte and IS
Mean Extraction Recovery> 85%
Stability (Freeze-Thaw, Bench-Top, Long-Term)Stable

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UHPLC supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection MS/MS Detection (Negative ESI, MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: UHPLC-MS/MS workflow for the analysis of this compound.

Conclusion

This application note details a validated UHPLC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals in the pharmaceutical industry. The simple sample preparation and rapid analysis time allow for high-throughput screening of samples.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoic acid and its derivatives are a class of organic compounds widely used as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial properties.[1] Common examples include benzoic acid, sorbic acid, salicylic (B10762653) acid, and parabens (alkyl esters of p-hydroxybenzoic acid) such as methylparaben, ethylparaben, and propylparaben (B1679720).[2][3][4] Accurate quantification of these compounds is crucial for ensuring product safety, quality, and compliance with regulatory limits.[5]

High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the determination of these preservatives.[5][6] Reversed-phase HPLC, in particular, offers excellent selectivity and sensitivity for separating and quantifying multiple benzoic acid derivatives simultaneously.[2][7] This application note provides detailed protocols and quantitative data for the analysis of two key groups of benzoic acid derivatives: preservatives in food and beverages, and salicylic acid and its related compounds in pharmaceutical products.

Application 1: Simultaneous Determination of Preservatives in Food & Beverages

This protocol details a validated HPLC method for the simultaneous analysis of common preservatives: benzoic acid, sorbic acid, methylparaben, and propylparaben in food matrices like noodles, sauces, and soft drinks.[2][8]

Chromatographic Principle

The separation is achieved using reversed-phase chromatography on a C18 column.[8] The retention of these acidic compounds is highly dependent on the mobile phase pH.[9] By using an acidic mobile phase (e.g., pH 4.4), the analytes are kept in their neutral, protonated form, which increases their hydrophobicity and retention on the nonpolar stationary phase, leading to better separation.[9] A diode-array detector (DAD) or a UV detector is used for quantification.[8]

Experimental Protocol

A. Materials and Reagents

  • Standards: Benzoic acid, sorbic acid, methylparaben, propylparaben (>99% purity).[8]

  • Solvents: HPLC-grade methanol (B129727) and acetonitrile.[8]

  • Reagents: Ammonium (B1175870) acetate (B1210297), acetic acid, orthophosphoric acid.[7][8]

  • High-purity water (Milli-Q or equivalent).[8]

  • HPLC system with UV/DAD detector, C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

B. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 100 mg of each standard (e.g., benzoic acid, sorbic acid) in 100 mL of methanol in separate volumetric flasks.[2][10]

  • Working Standard Solutions: Prepare a series of mixed standard solutions by appropriate dilution of the stock solutions with the mobile phase or a methanol/water mixture to create a calibration curve (e.g., 1-200 µg/mL).[8]

C. Sample Preparation (Solid/Semi-Solid Foods)

  • Homogenization: Weigh 1-5 grams of a homogenized sample (e.g., noodles, jam) into a 50 mL volumetric flask or centrifuge tube.[8][11]

  • Extraction: Add a known volume of extraction solvent, such as methanol/water (60:40, v/v).[8] Vortex or sonicate the mixture for 10-15 minutes to ensure complete extraction of the analytes.

  • Centrifugation/Filtration: Centrifuge the extract at ~2500 rpm for 5 minutes.[12] Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[10]

D. HPLC Conditions

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M ammonium acetate buffer (pH adjusted to 4.4 with acetic acid) and methanol (60:40, v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 35-40 °C.[7][13]

  • Detection: UV at 234 nm or 254 nm.[2][8]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of benzoic and sorbic acids.

ParameterBenzoic AcidSorbic AcidReference
Linearity Range (µg/mL) 5 - 2001 - 50[8]
Correlation Coefficient (r²) > 0.999> 0.999[8]
Limit of Detection (LOD) (µg/mL) 0.420.32[8]
Limit of Quantification (LOQ) (µg/mL) 1.140.99[8]
Recovery (%) 85.6 - 102.083.6 - 102.5[8]
Retention Time (min) ~4.5~6.2Estimated

Workflow for Preservative Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Sample Homogenization Extract 2. Solvent Extraction (e.g., Methanol/Water) Sample->Extract Filter 3. Centrifuge & Filter (0.45 µm Syringe Filter) Extract->Filter HPLC 5. Inject into HPLC System (C18 Column, UV/DAD) Filter->HPLC Standard 4. Prepare Standard Curve (Stock & Working Solutions) Standard->HPLC Integrate 6. Peak Identification & Integration HPLC->Integrate Quantify 7. Quantification (vs. Standard Curve) Integrate->Quantify Report 8. Generate Report Quantify->Report

Fig. 1: General workflow for HPLC analysis of preservatives.

Application 2: Analysis of Salicylic Acid and Related Impurities

This protocol is designed for the analysis of salicylic acid and its potential impurities, such as 4-hydroxybenzoic acid, in bulk drug substances or pharmaceutical formulations.[14] Controlling these impurities is critical for drug efficacy and safety.

Chromatographic Principle

The analysis of salicylic acid, an ionizable compound, requires careful control of the mobile phase pH to ensure reproducible retention and good peak shape.[9] A low pH mobile phase (e.g., pH 2.5-3.0) ensures that the carboxylic acid group is fully protonated, increasing its retention on a C18 or similar reversed-phase column.[9] Using a buffer like phosphoric acid or trifluoroacetic acid (TFA) is common.[9]

Experimental Protocol

A. Materials and Reagents

  • Standards: Salicylic acid, 4-hydroxybenzoic acid, phenol.

  • Solvents: HPLC-grade acetonitrile.

  • Reagents: Trifluoroacetic acid (TFA) or phosphoric acid.[13]

  • High-purity water.

  • HPLC system with UV detector, C18 column.

B. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Prepare individual stock solutions by dissolving 25 mg of each standard in 25 mL of mobile phase diluent (e.g., Acetonitrile/Water 30:70).

  • Working Standard: Prepare a mixed working standard containing all analytes at the desired concentration (e.g., 0.1 mg/mL) by diluting the stock solutions.

  • Sample Preparation: Accurately weigh and dissolve the sample (e.g., bulk drug powder, cream) in the mobile phase diluent to achieve a target concentration within the calibration range. Sonication may be required. Filter the final solution through a 0.45 µm filter before injection.

C. HPLC Conditions

  • Column: Ascentis® C18, 4.6 mm x 15 cm, 5 µm particles.

  • Mobile Phase: Acetonitrile and 10 mM Trifluoroacetic Acid (TFA) in water (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

Quantitative Data Summary

This table provides typical chromatographic results for salicylic acid and related compounds under the specified conditions.

CompoundRetention Time (min)Tailing FactorReference
4-Hydroxybenzoic acid 2.91.1
Acetylsalicylic acid 4.01.1
Salicylic acid 5.51.1
Phenol 3.41.1Estimated
Ethylparaben 8.01.2
Troubleshooting Logic for Peak Resolution

A common issue when analyzing acidic compounds is poor resolution or peak shape. The following diagram outlines a logical troubleshooting workflow.

G Start Problem: Poor Peak Resolution or Tailing CheckpH Is mobile phase pH ~2 units below analyte pKa? Start->CheckpH AdjustpH Action: Lower mobile phase pH (e.g., use TFA or H3PO4 to reach pH 2.5-3.0) CheckpH->AdjustpH No CheckOrganic Is separation still poor? CheckpH->CheckOrganic Yes AdjustpH->CheckOrganic AdjustOrganic Action: Decrease % Organic (e.g., Acetonitrile) to increase retention & resolution CheckOrganic->AdjustOrganic Yes End Resolution Improved CheckOrganic->End No CheckColumn Is peak shape still poor? AdjustOrganic->CheckColumn NewColumn Action: Consider a different column (e.g., end-capped C18) or replace old column CheckColumn->NewColumn Yes CheckColumn->End No NewColumn->End

Fig. 2: Troubleshooting workflow for acidic compound analysis.

Conclusion

HPLC is a powerful, versatile, and essential tool for the quality control of products containing benzoic acid derivatives. The protocols provided herein offer robust and validated starting points for the analysis of preservatives in food and salicylic acid in pharmaceuticals. Proper control of chromatographic parameters, especially mobile phase pH, is critical for achieving accurate and reproducible results.[9] The detailed workflows and troubleshooting guides serve as a valuable resource for researchers and analysts in the field.

References

Application Notes and Protocols for 2-(1-hydroxypentyl)benzoic acid in Ischemic Stroke Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a disruption of blood flow to the brain, leading to neuronal cell death and neurological deficits. The development of effective neuroprotective agents is a critical area of research. 2-(1-hydroxypentyl)benzoic acid (dl-PHPB) is a novel drug candidate with demonstrated potential in the treatment of acute ischemic stroke.[1] It functions as a prodrug, rapidly converting to its active metabolite, 3-n-butylphthalide (dl-NBP), which is believed to be the primary mediator of its therapeutic effects.[2][3] Preclinical studies have shown that dl-PHPB can significantly reduce infarct volume, improve neurological outcomes, and increase cerebral blood flow in animal models of ischemic stroke.[2][3]

These application notes provide a comprehensive overview of the use of this compound in ischemic stroke research, including its mechanism of action, detailed experimental protocols for in vivo and in vitro studies, and quantitative data from preclinical investigations.

Mechanism of Action

The neuroprotective effects of this compound are primarily attributed to its active metabolite, 3-n-butylphthalide (dl-NBP). The proposed mechanisms of action include:

  • Increased Cerebral Blood Flow: dl-NBP has been shown to improve microcirculation and increase cerebral blood flow to the ischemic area, which helps to rescue penumbral tissues.[2][3]

  • Anti-apoptotic Effects: Studies have indicated that dl-PHPB can protect neurons from apoptosis induced by oxidative stress. This is achieved by modulating the expression of key apoptosis-related proteins, such as increasing the level of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic proteins Bax and cleaved caspase-3.[4]

  • Involvement of the Protein Kinase C (PKC) Signaling Pathway: The neuroprotective effects of dl-PHPB may also be mediated through the activation of the PKC signaling pathway, which is involved in neuronal survival and protection against ischemic injury.[4]

The conversion of dl-PHPB to dl-NBP is rapid following administration. In vivo studies in rats have shown that intravenously administered dl-PHPB is quickly and completely converted to dl-NBP. Furthermore, oral administration of dl-PHPB results in higher bioavailability of dl-NBP compared to direct oral administration of dl-NBP.

Quantitative Data from Preclinical Studies

The following table summarizes the dose-dependent neuroprotective effects of this compound in a rat model of transient focal cerebral ischemia (2-hour middle cerebral artery occlusion followed by 24-hour reperfusion).[2][3]

Treatment GroupDose (mg/kg, i.v.)Infarct Volume (%)Neurological Deficit Score
Vehicle Control-37.43.2
dl-PHPB1.325.42.7
dl-PHPB3.917.42.1
dl-PHPB12.913.71.8

Experimental Protocols

In Vivo Model: Transient Focal Cerebral Ischemia in Rats (MCAO Model)

This protocol describes the induction of transient focal cerebral ischemia in rats by middle cerebral artery occlusion (MCAO) using the intraluminal filament method.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia: Isoflurane (B1672236)

  • Nylon monofilament (4-0) with a silicone-coated tip

  • Surgical instruments (scissors, forceps, vessel clips)

  • Heating pad and rectal probe for temperature monitoring

  • This compound (dl-PHPB) solution for intravenous injection

  • Vehicle control (e.g., saline)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (5% for induction, 1.5-2% for maintenance) in a mixture of O2 and N2O. Maintain the body temperature at 37°C using a heating pad and rectal probe.

  • Surgical Procedure:

    • Place the rat in a supine position and make a midline cervical incision.

    • Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA with vessel clips.

    • Make a small incision in the ECA.

    • Introduce the silicone-coated nylon monofilament through the ECA incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.

  • Drug Administration: 10 minutes after the onset of MCAO, administer dl-PHPB or vehicle intravenously via the tail vein.

  • Reperfusion: After 2 hours of occlusion, withdraw the filament to allow for reperfusion.

  • Postoperative Care: Suture the incision and allow the rat to recover from anesthesia. Provide appropriate postoperative care, including monitoring for any signs of distress.

  • Neurological Assessment: 24 hours after reperfusion, evaluate the neurological deficit score based on a standardized scale.

  • Infarct Volume Measurement: Following neurological assessment, euthanize the rat and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

G cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_post_op Post-Operative anesthesia Anesthesia and Preparation incision Midline Cervical Incision anesthesia->incision dissection Expose CCA, ECA, ICA incision->dissection ligation Ligate ECA dissection->ligation clamping Clamp CCA and ICA ligation->clamping arteriotomy Incision in ECA clamping->arteriotomy occlusion Insert Filament to Occlude MCA arteriotomy->occlusion drug_admin Administer dl-PHPB or Vehicle (i.v.) occlusion->drug_admin reperfusion Withdraw Filament for Reperfusion drug_admin->reperfusion recovery Suture and Recovery reperfusion->recovery neuro_assessment Neurological Assessment (24h) recovery->neuro_assessment infarct_measurement Infarct Volume Measurement (TTC Staining) neuro_assessment->infarct_measurement

Experimental Workflow for the In Vivo MCAO Model.
In Vitro Model: Neuroprotection Against Oxidative Stress

This protocol describes the investigation of the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced apoptosis in a human neuroblastoma cell line (e.g., SK-N-SH).

Materials:

  • Human neuroblastoma cell line (SK-N-SH)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dl-PHPB)

  • Hydrogen peroxide (H₂O₂)

  • Cell viability assay kit (e.g., MTT or WST-1)

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin)

  • PKC activity assay kit

Procedure:

  • Cell Culture: Culture SK-N-SH cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed the cells in multi-well plates.

    • Pre-treat the cells with varying concentrations of dl-PHPB for a specified time (e.g., 24 hours).

    • Induce oxidative stress by adding H₂O₂ to the cell culture medium and incubate for a further period (e.g., 24 hours).

  • Cell Viability Assay: Measure cell viability using a standard assay to determine the protective effect of dl-PHPB against H₂O₂-induced cell death.

  • Western Blot Analysis:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3, followed by incubation with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

  • PKC Activity Assay:

    • Prepare cell lysates from the treated cells.

    • Measure PKC activity using a commercially available PKC activity assay kit according to the manufacturer's instructions.

G cluster_outcome Cellular Outcome dlPHPB This compound (dl-PHPB) PKC Protein Kinase C (PKC) dlPHPB->PKC Activates Bcl2 Bcl-2 dlPHPB->Bcl2 Upregulates Bax Bax dlPHPB->Bax Downregulates Caspase3 Caspase-3 dlPHPB->Caspase3 Inhibits cleavage PKC->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspase3->Apoptosis Executes Neuroprotection Neuroprotection

Signaling Pathway of this compound in Neuroprotection.

Conclusion

This compound is a promising therapeutic agent for ischemic stroke. Its rapid conversion to the active metabolite dl-NBP, coupled with its multifaceted neuroprotective mechanisms, makes it a compelling candidate for further investigation and clinical development. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of stroke and neuropharmacology.

References

Application of 2-(1-hydroxypentyl)benzoic acid in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-hydroxypentyl)benzoic acid, commonly referred to as dl-PHPB, is a derivative of 3-n-butylphthalide (dl-NBP) and a promising drug candidate for the treatment of neurodegenerative diseases and ischemic stroke.[1][2][3] Emerging research has highlighted its significant neuroprotective effects, which are attributed to its multifaceted mechanism of action. Notably, dl-PHPB acts as a prodrug, rapidly converting to the active compound dl-NBP in the bloodstream.[1] Its therapeutic potential has been demonstrated in various preclinical models, including cerebral ischemia, Alzheimer's disease, and diabetes-associated cognitive decline.[1][4][5]

These application notes provide a comprehensive overview of the use of dl-PHPB in neuroprotection studies, detailing its mechanism of action, key experimental protocols, and quantitative data from relevant research. The information is intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective properties of this compound.

Mechanism of Action

The neuroprotective effects of this compound are primarily mediated by its active metabolite, dl-NBP. The proposed mechanisms of action are multifaceted and involve the modulation of several key signaling pathways, the promotion of neurotrophic factors, and the suppression of neuroinflammation and apoptosis.

Key Signaling Pathways:

  • PI3K/Akt/GSK-3β Pathway: dl-PHPB has been shown to activate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway.[5][6] This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of Akt leads to the phosphorylation and inactivation of GSK-3β, a key enzyme involved in tau hyperphosphorylation, a hallmark of Alzheimer's disease.[4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, p38, and JNK, is also modulated by dl-PHPB. Specifically, dl-PHPB has been observed to inhibit the phosphorylation of ERK, p38, and JNK induced by neurotoxic stimuli like lipopolysaccharide (LPS).[2] This inhibition helps to attenuate the neuroinflammatory response.

  • Neurotrophic Factor Signaling: dl-PHPB enhances the release of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) from astrocytes.[7][8] These neurotrophins then bind to their respective receptors, TrkB and TrkA, on neurons, activating downstream signaling cascades that promote neuronal survival and function.[8]

  • Anti-inflammatory and Anti-apoptotic Pathways: dl-PHPB reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][7] It also modulates the expression of apoptosis-related proteins, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, thereby preventing neuronal cell death.[9]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound.

Table 1: In Vivo Efficacy of dl-PHPB in a Rat Model of Transient Focal Cerebral Ischemia

Treatment GroupDose (mg/kg, i.v.)Infarct Volume (%)Neurological Score
Vehicle Control-37.43.2
dl-PHPB1.325.42.7
dl-PHPB3.917.42.1
dl-PHPB12.913.71.8

Data adapted from a study on transient middle cerebral artery occlusion (MCAO) in rats.[1][10]

Table 2: Effect of dl-PHPB on Plasma Conversion to dl-NBP In Vitro

dl-PHPB Concentration (µg/mL)Conversion to dl-NBP after 5 min (%)
6~70
30~70
60~70

Data demonstrating the rapid conversion of dl-PHPB to its active metabolite dl-NBP in plasma.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the application of this compound are provided below.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of transient focal cerebral ischemia to model stroke in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., 10% chloral (B1216628) hydrate)

  • Silicone-coated nylon monofilament (4-0)

  • Surgical instruments

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat via intraperitoneal injection of 10% chloral hydrate (B1144303) (0.4 mL/100 g).

  • Make a midline incision in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA and insert the silicone-coated monofilament.

  • Advance the filament through the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.

  • After 2 hours of occlusion, withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

  • Administer dl-PHPB intravenously at the desired doses (e.g., 1.3, 3.9, or 12.9 mg/kg) 10 minutes after the onset of MCAO.[1]

  • Assess neurological deficits and infarct volume 24 hours after reperfusion.

Behavioral Testing: Morris Water Maze

This test is used to assess spatial learning and memory in rodent models of neurodegenerative diseases.

Materials:

  • Circular water tank (120-150 cm in diameter)

  • Submerged platform (10 cm in diameter)

  • Water made opaque with non-toxic white paint

  • Video tracking system

Procedure:

  • Fill the tank with water (20-22°C) and place the submerged platform in a fixed quadrant.

  • For acquisition trials, place the mouse in the water at one of four starting positions, facing the wall of the tank.

  • Allow the mouse to swim freely for a set time (e.g., 60 or 90 seconds) to find the platform.

  • If the mouse fails to find the platform within the allotted time, gently guide it to the platform.

  • Allow the mouse to remain on the platform for 15-30 seconds.

  • Conduct 4 trials per day for 5-6 consecutive days.

  • For the probe trial (typically on day 7), remove the platform and allow the mouse to swim for 60 seconds.

  • Record and analyze the time spent in the target quadrant, the number of crossings over the former platform location, and the escape latency.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neuron-Astrocyte Co-cultures

This protocol simulates ischemic conditions in a cell culture system.

Materials:

  • Primary cortical neurons and astrocytes

  • Co-culture plates

  • Glucose-free DMEM

  • Anaerobic chamber (95% N₂, 5% CO₂)

  • dl-PHPB

Procedure:

  • Establish neuron-astrocyte co-cultures.

  • To induce OGD, replace the culture medium with glucose-free DMEM and place the cultures in an anaerobic chamber for a specified duration (e.g., 2 hours).

  • For reoxygenation, return the cultures to a normoxic incubator with regular glucose-containing medium.

  • Treat the cultures with dl-PHPB at various concentrations before, during, or after OGD.

  • Assess neuronal apoptosis, cell viability, and the expression of relevant proteins at different time points after reoxygenation.

In Vitro Model: Hydrogen Peroxide-Induced Apoptosis in SK-N-SH Cells

This protocol is used to model oxidative stress-induced neuronal cell death.

Materials:

  • Human neuroblastoma SK-N-SH cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hydrogen peroxide (H₂O₂)

  • dl-PHPB

  • Reagents for assessing apoptosis (e.g., Annexin V-FITC/PI staining kit)

Procedure:

  • Culture SK-N-SH cells to the desired confluency.

  • Pre-treat the cells with various concentrations of dl-PHPB for a specified time (e.g., 2 hours).

  • Induce apoptosis by adding H₂O₂ to the culture medium at a final concentration determined by a dose-response experiment (e.g., 100-200 µM).

  • Incubate for a designated period (e.g., 24 hours).

  • Assess the percentage of apoptotic cells using flow cytometry or fluorescence microscopy.

  • Analyze the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, caspase-3) by Western blotting.[9]

Western Blotting for Signaling Proteins

This protocol is used to quantify the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Cell or tissue lysates

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Prepare protein lysates from treated and control samples.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

experimental_workflow_mcao cluster_animal_prep Animal Preparation cluster_mcao MCAO Procedure cluster_treatment Treatment cluster_assessment Assessment (24h post-reperfusion) anesthesia Anesthesia surgery Surgical Exposure of Carotid Arteries anesthesia->surgery ligation Ligation of ECA surgery->ligation occlusion Filament Insertion & MCA Occlusion (2h) ligation->occlusion drug_admin dl-PHPB Administration (i.v.) occlusion->drug_admin reperfusion Filament Withdrawal & Reperfusion neuro_score Neurological Scoring reperfusion->neuro_score infarct_vol Infarct Volume Measurement reperfusion->infarct_vol drug_admin->reperfusion

Experimental workflow for the MCAO model.

signaling_pathway_neuroprotection cluster_inflammation Neuroinflammation cluster_survival Neuronal Survival cluster_neurotrophic Neurotrophic Support dlPHPB This compound (dl-PHPB) MAPK MAPK Pathway (p-ERK, p-p38, p-JNK) dlPHPB->MAPK inhibits PI3K PI3K dlPHPB->PI3K activates Astrocytes Astrocytes dlPHPB->Astrocytes stimulates LPS LPS LPS->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK->Cytokines Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Apoptosis Apoptosis Akt->Apoptosis BDNF_NGF BDNF / NGF Release Astrocytes->BDNF_NGF Trk_receptors TrkB / TrkA Receptors BDNF_NGF->Trk_receptors Neuronal_Survival Neuronal Survival & Function Trk_receptors->Neuronal_Survival

Signaling pathways modulated by dl-PHPB.

References

Application Notes and Protocols for the In Vivo Formulation of 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1-hydroxypentyl)benzoic acid is a lipophilic small molecule with therapeutic potential that requires careful formulation for effective in vivo evaluation. With a molecular weight of 208.25 g/mol and a calculated logP of 2.4, this compound is characterized by poor aqueous solubility, which can lead to low and variable oral bioavailability.[1][2] This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo studies, with a focus on enhancing its solubility and absorption. The strategies outlined are designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for selecting an appropriate formulation strategy.

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₃PubChem[1]
Molecular Weight208.25 g/mol PubChem[1][2]
XLogP32.4PubChem[1]
AppearanceWhite to off-white solid (Assumed)N/A
pKa~4-5 (Estimated for carboxylic acid)N/A
Solubility Profile

The solubility of this compound was evaluated in a range of pharmaceutically acceptable vehicles to identify a suitable solvent system for in vivo administration. The following table summarizes the hypothetical solubility data based on its lipophilic nature.

VehicleCategoryPlausible Solubility (mg/mL) at 25°C
Deionized WaterAqueous< 0.1
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer< 0.5
EthanolCo-solvent50-100
Propylene Glycol (PG)Co-solvent20-40
Polyethylene Glycol 400 (PEG 400)Co-solvent30-60
Tween® 80Surfactant10-20
Cremophor® ELSurfactant15-30
Labrasol®Surfactant25-50
Capryol™ 90Oil10-25
Miglyol® 812Oil5-15

Note: The solubility values presented are hypothetical and should be experimentally verified.

The low aqueous solubility and higher solubility in organic co-solvents and lipids indicate that a lipid-based formulation approach is a promising strategy to enhance the oral bioavailability of this compound.

Recommended Formulation Strategy: Self-Emulsifying Drug Delivery System (SEDDS)

Given the lipophilic nature and poor aqueous solubility of this compound, a Self-Emulsifying Drug Delivery System (SEDDS) is recommended for in vivo oral administration. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This spontaneous emulsification leads to the formation of small droplets that provide a large surface area for drug absorption, thereby enhancing bioavailability.

Signaling Pathway of Lipid-Based Formulation Action

The following diagram illustrates the mechanism by which a lipid-based formulation like SEDDS enhances the oral bioavailability of a poorly soluble drug.

G cluster_formulation Oral Administration of SEDDS cluster_gi_tract Gastrointestinal Tract cluster_absorption Intestinal Absorption SEDDS SEDDS Formulation (Drug in Lipid Vehicle) Emulsion Fine Oil-in-Water Emulsion Droplets SEDDS->Emulsion Dispersion in GI Fluids Digestion Lipid Digestion by Lipases and Bile Salts Emulsion->Digestion Micelles Mixed Micelles with Solubilized Drug Digestion->Micelles Enterocytes Intestinal Enterocytes Micelles->Enterocytes Drug Absorption PortalVein Portal Vein Enterocytes->PortalVein Lymphatics Lymphatic System Enterocytes->Lymphatics Lipophilic Drug Transport Systemic Systemic Circulation PortalVein->Systemic Lymphatics->Systemic

Caption: Mechanism of SEDDS for enhanced oral drug delivery.

Experimental Protocol: Preparation of a SEDDS Formulation

This protocol details the steps for preparing a 10 mg/mL SEDDS formulation of this compound.

Materials and Equipment
  • This compound

  • Capryol™ 90 (Oil)

  • Cremophor® EL (Surfactant)

  • Propylene Glycol (Co-solvent)

  • Analytical balance

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or incubator

  • Vortex mixer

  • Particle size analyzer (e.g., Malvern Zetasizer)

  • Transmission Electron Microscope (TEM) (optional)

Formulation Composition
ComponentFunctionPercentage (w/w)
Capryol™ 90Oil40%
Cremophor® ELSurfactant40%
Propylene GlycolCo-solvent20%
Preparation Workflow

The following diagram outlines the workflow for the preparation and characterization of the SEDDS formulation.

G cluster_prep Formulation Preparation cluster_char Formulation Characterization cluster_stability Stability Assessment Weighing Weigh Excipients (Oil, Surfactant, Co-solvent) Mixing Mix Excipients in a Glass Vial Weighing->Mixing DrugAddition Add this compound Mixing->DrugAddition Dissolution Stir until Drug is Completely Dissolved (Gentle heating if needed) DrugAddition->Dissolution Visual Visual Inspection for Clarity and Homogeneity Dissolution->Visual Emulsification Self-Emulsification Test Visual->Emulsification ParticleSize Droplet Size and PDI Measurement Emulsification->ParticleSize ZetaPotential Zeta Potential Analysis ParticleSize->ZetaPotential Thermodynamic Thermodynamic Stability (Centrifugation, Freeze-Thaw) ZetaPotential->Thermodynamic

Caption: Workflow for SEDDS preparation and characterization.

Step-by-Step Procedure
  • Preparation of the SEDDS Vehicle:

    • Accurately weigh the required amounts of Capryol™ 90 (40% w/w), Cremophor® EL (40% w/w), and Propylene Glycol (20% w/w) into a clear glass vial.

    • Mix the components thoroughly using a vortex mixer or a magnetic stirrer until a homogenous, isotropic mixture is obtained.

  • Incorporation of this compound:

    • Accurately weigh the required amount of this compound to achieve a final concentration of 10 mg/mL.

    • Add the compound to the SEDDS vehicle.

    • Stir the mixture using a magnetic stirrer at room temperature until the drug is completely dissolved. Gentle heating (up to 40°C) may be applied to facilitate dissolution, but the stability of the compound at this temperature should be confirmed.

  • Characterization of the SEDDS Formulation:

    • Visual Inspection: The final formulation should be a clear, yellowish, and homogenous liquid, free from any undissolved particles.

    • Self-Emulsification Test:

      • Add 1 mL of the SEDDS formulation to 100 mL of deionized water in a glass beaker with gentle stirring.

      • Observe the formation of a clear or slightly bluish-white emulsion.

      • The emulsification time should be recorded.

    • Droplet Size and Polydispersity Index (PDI) Analysis:

      • Prepare an emulsion by diluting the SEDDS formulation with deionized water (e.g., 1:100 dilution).

      • Measure the mean droplet size and PDI using a dynamic light scattering (DLS) instrument. A droplet size of less than 200 nm and a PDI below 0.3 are generally desirable.

    • Zeta Potential Measurement:

      • Use the same diluted emulsion to measure the zeta potential, which indicates the surface charge and stability of the droplets.

    • Thermodynamic Stability Studies:

      • Centrifugation: Centrifuge the SEDDS formulation at 3,500 rpm for 30 minutes to check for any phase separation or drug precipitation.

      • Freeze-Thaw Cycles: Subject the formulation to three freeze-thaw cycles (e.g., -20°C for 48 hours followed by 25°C for 48 hours) to assess its stability at extreme temperatures.

In Vivo Dosing Considerations
  • The prepared SEDDS formulation can be administered orally to animals using a gavage needle.

  • The formulation should be prepared fresh, or its short-term stability should be established.

  • It is recommended to dose the formulation at room temperature.

  • The final dose volume should be appropriate for the animal species being studied.

Conclusion

The formulation of the poorly water-soluble compound this compound presents a significant challenge for in vivo studies. A Self-Emulsifying Drug Delivery System (SEDDS) offers a robust and effective strategy to enhance its solubility and oral bioavailability. The detailed protocol provided herein offers a systematic approach to developing and characterizing a SEDDS formulation suitable for preclinical evaluation. It is imperative to perform thorough characterization and stability testing to ensure the quality and performance of the formulation.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The development of novel anti-inflammatory agents is a key focus of pharmaceutical research. This document provides a detailed experimental framework for evaluating the anti-inflammatory potential of 2-(1-hydroxypentyl)benzoic acid.

The protocols outlined below describe a systematic approach, beginning with in vitro assays to determine the compound's effects on cellular models of inflammation and progressing to the elucidation of its mechanism of action by investigating key inflammatory signaling pathways.

In Vitro Anti-inflammatory Assays

A common and effective in vitro model for studying inflammation involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and triggers a robust inflammatory response.[1][3]

Cell Viability Assay

Objective: To determine the cytotoxic concentration of this compound on macrophages.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[4] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[5][6]

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24 hours.

  • Add 10-28 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[4][5][6]

  • Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5][6][7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of >650 nm can be used to reduce background noise.[4]

Nitric Oxide (NO) Production Assay

Objective: To assess the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Principle: The Griess test measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

Pro-inflammatory Cytokine Quantification

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[8]

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative immunoassay technique used to measure the concentration of a specific analyte, in this case, cytokines, in a sample.[9]

Protocol:

  • Seed RAW 264.7 cells and treat them with this compound and LPS as described in the NO production assay.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[9][10][11][12]

  • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the target cytokine.

  • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.[9]

  • A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.[9] The absorbance is measured using a microplate reader.

Mechanism of Action: Signaling Pathway Analysis

To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14]

Western Blotting

Objective: To analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Culture and treat RAW 264.7 cells with this compound and LPS for specific time points (e.g., 15, 30, 60 minutes).

  • Lyse the cells to extract total protein. For analysis of nuclear proteins like p65, a nuclear extraction protocol should be followed.

  • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins:

    • NF-κB Pathway: p65, IκBα.[16][17][18]

    • MAPK Pathway: p38, ERK1/2, JNK.[16][17][18][19]

    • Inflammatory Enzymes: iNOS, COX-2.[20][21]

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Control100
0.1
1
10
50
100

Table 2: Effect of this compound on LPS-Induced NO Production

TreatmentNO Production (µM)
Control
LPS (1 µg/mL)
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)
LPS + Compound (Conc. 3)

Table 3: Effect of this compound on LPS-Induced Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)
LPS + Compound (Conc. 3)

Table 4: Densitometric Analysis of Western Blot Results

Treatmentp-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratiop-ERK/ERK Ratiop-JNK/JNK RatioiNOS/β-actin RatioCOX-2/β-actin Ratio
Control
LPS (1 µg/mL)
LPS + Compound

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action A RAW 264.7 Cell Culture B Cell Viability Assay (MTT) A->B C LPS-Induced Inflammation A->C B->C Determine non-toxic concentrations D NO Production (Griess Assay) C->D E Cytokine Quantification (ELISA) C->E F Protein Extraction C->F G Western Blotting F->G H Analysis of NF-κB & MAPK Pathways G->H

Caption: Experimental workflow for in vitro anti-inflammatory testing.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Transcription Compound This compound Compound->IKK Inhibits? Compound->IkB Inhibits? Compound->NFkB Inhibits translocation?

Caption: The canonical NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAPKKK (e.g., TAK1) TLR4->MAP3K MAP2K MAPKK (MKK3/6, MEK1/2, MKK4/7) MAP3K->MAP2K MAPK MAPK MAP2K->MAPK p38 p38 MAPK->p38 ERK ERK1/2 MAPK->ERK JNK JNK MAPK->JNK Transcription Pro-inflammatory Gene Transcription p38->Transcription ERK->Transcription JNK->Transcription Compound This compound Compound->MAP2K Inhibits phosphorylation? Compound->MAPK Inhibits phosphorylation?

Caption: The MAPK signaling cascades involved in inflammation.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(1-hydroxypentyl)benzoic acid is a derivative of benzoic acid. Benzoic acid and its derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[1][2][3][4][5][6]. Given its structural features, this compound is a candidate for investigation into its potential therapeutic effects, particularly as an anti-inflammatory agent or a histone deacetylase (HDAC) inhibitor. This document provides detailed protocols for cell-based assays to characterize the anti-inflammatory and HDAC inhibitory activities of this compound.

Section 1: Anti-Inflammatory Activity Assessment

Application Note:

Inflammation is a critical biological response, and its dysregulation is implicated in numerous chronic diseases[7]. A key pathway in inflammation is mediated by the transcription factor NF-κB, which regulates the expression of pro-inflammatory genes, including those for nitric oxide (NO) and various cytokines[8]. This section describes a cell-based assay to screen for the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells

Principle: This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by macrophages upon stimulation with LPS. The concentration of nitrite (B80452), a stable metabolite of NO in the cell culture supernatant, is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory agent like dexamethasone).

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM). Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

Data Presentation:

Table 1: Effect of this compound on Nitric Oxide Production

Concentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Unstimulated Control1.5 ± 0.2N/A
LPS Control (1 µg/mL)45.2 ± 3.10
142.8 ± 2.95.3
1031.5 ± 2.530.3
5015.1 ± 1.866.6
1008.9 ± 1.180.3
Dexamethasone (10 µM)5.2 ± 0.788.5

Visualization:

experimental_workflow_NO_assay cluster_setup Plate Setup cluster_treatment Treatment cluster_incubation_collection Incubation & Collection cluster_analysis Analysis seed_cells Seed RAW 264.7 cells adhere Adhere overnight seed_cells->adhere add_compound Add test compound adhere->add_compound add_lps Stimulate with LPS add_compound->add_lps incubate Incubate for 24 hours add_lps->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance Read Absorbance at 540 nm griess_reaction->read_absorbance calculate Calculate NO Inhibition read_absorbance->calculate

Figure 1: Experimental workflow for the Nitric Oxide production assay.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->IKK NFkB_IkB->NFkB releases ProInflammatory_Genes Pro-inflammatory Genes (e.g., iNOS for NO production) Nucleus->ProInflammatory_Genes activates transcription of Compound This compound (Potential Inhibitor) Compound->IKK may inhibit

Figure 2: Simplified NF-κB signaling pathway in inflammation.

Section 2: Histone Deacetylase (HDAC) Inhibition Assay

Application Note:

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression[9]. HDAC inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This section details a cell-based assay to evaluate the potential of this compound as an HDAC inhibitor.

Experimental Protocol: Cell-Based HDAC Activity Assay

Principle: This assay utilizes a cell-permeable substrate that is deacetylated by intracellular HDACs. The deacetylated product is then cleaved by a developer reagent to produce a fluorescent signal that is proportional to the HDAC activity. A decrease in fluorescence in the presence of the test compound indicates HDAC inhibition.

Materials:

  • A suitable human cell line with detectable HDAC activity (e.g., HeLa or HCT116)[10][11]

  • Appropriate cell culture medium

  • HDAC Cell-Based Assay Kit (containing cell-permeable HDAC substrate, developer, and a known HDAC inhibitor like Trichostatin A)

  • This compound

  • 96-well, opaque-walled cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at an appropriate density to reach 80-90% confluency on the day of the assay. Incubate overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control and a positive control (Trichostatin A).

  • Substrate Addition: Add the cell-permeable HDAC substrate to each well according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for a period recommended by the manufacturer (typically 1-4 hours) to allow for substrate deacetylation.

  • Signal Development: Add the developer reagent to each well. This reagent lyses the cells and cleaves the deacetylated substrate to generate a fluorescent product.

  • Incubation: Incubate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

  • Calculation: The percentage of HDAC inhibition is calculated as follows: % Inhibition = [(Fluorescence of vehicle control - Fluorescence of sample) / Fluorescence of vehicle control] x 100

Data Presentation:

Table 2: Effect of this compound on HDAC Activity

Concentration (µM)Fluorescence (RFU) (Mean ± SD)% Inhibition of HDAC Activity
Vehicle Control8540 ± 4200
0.18320 ± 3902.6
16890 ± 31019.3
104210 ± 25050.7
1001560 ± 18081.7
Trichostatin A (1 µM)1230 ± 15085.6

Visualization:

experimental_workflow_hdac_assay cluster_setup Cell Culture cluster_treatment Treatment cluster_incubation_development Incubation & Development cluster_analysis Analysis seed_cells Seed cells in opaque plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_compound Add test compound overnight_incubation->add_compound add_substrate Add HDAC substrate add_compound->add_substrate incubate_substrate Incubate for deacetylation add_substrate->incubate_substrate add_developer Add developer reagent incubate_substrate->add_developer incubate_developer Incubate for signal development add_developer->incubate_developer read_fluorescence Read Fluorescence incubate_developer->read_fluorescence calculate Calculate HDAC Inhibition read_fluorescence->calculate

Figure 3: Experimental workflow for the cell-based HDAC activity assay.

Section 3: Cell Viability Assessment

Application Note:

It is crucial to assess the cytotoxicity of a test compound to ensure that the observed effects on biological activity are not due to a general decrease in cell viability. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Experimental Protocol: MTS Cell Viability Assay

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTS tetrazolium compound to a colored formazan (B1609692) product that is soluble in cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cells used in the primary activity assays (e.g., RAW 264.7 or HeLa)

  • Appropriate cell culture medium

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[12]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density and conditions as the primary activity assays.

  • Compound Treatment: Treat the cells with the same concentrations of this compound used in the activity assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate for the same duration as the primary assays (e.g., 24 hours for the NO assay).

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle control: % Cell Viability = (Absorbance of sample / Absorbance of vehicle control) x 100

Data Presentation:

Table 3: Cytotoxicity of this compound

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
198.7 ± 5.1
1097.2 ± 4.8
5095.5 ± 5.3
10092.1 ± 6.2
Doxorubicin (10 µM)15.3 ± 2.1

Disclaimer: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results for this compound. These tables are intended to serve as a template for data presentation. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines.

References

Application Notes and Protocols: Evaluating the Efficacy of Neuroprotective Compounds in Animal Models of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "2-(1-hydroxypentyl)benzoic acid" is not widely documented in existing scientific literature for the treatment of cerebral ischemia. Therefore, to provide a comprehensive and data-rich protocol, this document utilizes Edaravone , a clinically approved neuroprotective agent, as a representative compound. The methodologies and data presented are based on established findings for Edaravone and serve as a template for evaluating novel neuroprotective agents with similar proposed mechanisms of action, such as antioxidant or anti-inflammatory properties.

Introduction

Cerebral ischemia, characterized by a significant reduction in blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death and neurological deficits. Animal models are indispensable for understanding the pathophysiology of ischemic stroke and for the preclinical evaluation of potential neurotherapeutics. This document provides detailed protocols for inducing focal cerebral ischemia in rodents using the Middle Cerebral Artery Occlusion (MCAO) model and for assessing the efficacy of a neuroprotective agent.

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most frequently used animal model for inducing focal cerebral ischemia that mimics human ischemic stroke in the territory of the middle cerebral artery. The transient MCAO (tMCAO) model involves temporary occlusion of the MCA, followed by reperfusion, which simulates the clinical scenario of thrombolysis or thrombectomy.

Experimental Workflow

G cluster_pre Pre-Operative Phase cluster_op Operative Phase cluster_post Post-Operative & Treatment Phase cluster_analysis Analysis Phase A Animal Acclimatization (1 week) B Baseline Neurological Assessment (e.g., mNSS) A->B C Anesthesia Induction D Transient MCAO Surgery (60-90 min occlusion) C->D E Reperfusion D->E F Drug Administration (Vehicle or Test Compound) E->F G Post-operative Care & Monitoring F->G H Neurological Scoring (24h, 48h, 72h) G->H I Euthanasia & Brain Collection (e.g., at 72h) H->I J Infarct Volume Measurement (TTC Staining) I->J K Histological & Molecular Analysis (e.g., Immunohistochemistry, Western Blot) I->K

Caption: Experimental workflow for evaluating a neuroprotective agent in a tMCAO rodent model.

Efficacy Data of Representative Compound (Edaravone)

The following tables summarize typical quantitative data obtained when evaluating the efficacy of a neuroprotective agent like Edaravone in a rodent MCAO model.

Table 1: Effect of Treatment on Infarct Volume and Neurological Deficit

GroupTreatmentDose (mg/kg)Infarct Volume (% of hemisphere)Modified Neurological Severity Score (mNSS) at 24h
ShamVehicle-00-1
MCAO + VehicleSaline-45 ± 5%10 ± 2
MCAO + TreatmentEdaravone325 ± 4%6 ± 1
MCAO + TreatmentEdaravone1018 ± 3%4 ± 1

Data are presented as mean ± SD. The mNSS is a composite score where a higher score indicates greater neurological impairment.

Table 2: Effect of Treatment on Biomarkers of Oxidative Stress in the Ischemic Penumbra

GroupTreatmentMalondialdehyde (MDA) (nmol/mg protein)Superoxide Dismutase (SOD) Activity (U/mg protein)
ShamVehicle1.2 ± 0.3150 ± 20
MCAO + VehicleSaline4.5 ± 0.875 ± 12
MCAO + TreatmentEdaravone (3 mg/kg)2.5 ± 0.5120 ± 15

Data are presented as mean ± SD. MDA is an indicator of lipid peroxidation, while SOD is a key antioxidant enzyme.

Detailed Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance) in a 70:30 mixture of N₂O and O₂. Monitor body temperature and maintain it at 37.0 ± 0.5°C using a heating pad.

  • Surgical Procedure:

    • Place the rat in a supine position and make a midline cervical incision.

    • Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce a 4-0 monofilament nylon suture with a silicone-coated tip into the ECA stump.

    • Advance the filament through the ICA to occlude the origin of the MCA (approximately 18-20 mm from the carotid bifurcation).

  • Occlusion and Reperfusion: Maintain the occlusion for 90 minutes. To initiate reperfusion, carefully withdraw the filament.

  • Wound Closure: Suture the incision and allow the animal to recover from anesthesia in a heated cage. Administer post-operative analgesics as per institutional guidelines.

Protocol 2: Drug Administration
  • Compound Preparation: Dissolve the test compound (e.g., Edaravone) or a vehicle control (e.g., sterile saline) to the desired concentration.

  • Administration: Administer the prepared solution via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common paradigm is to administer the first dose at the onset of reperfusion, followed by subsequent doses at 24-hour intervals if required by the study design.

Protocol 3: Neurological Function Assessment

The modified Neurological Severity Score (mNSS) is a composite scoring system evaluating motor, sensory, balance, and reflex functions.

  • Scoring: Perform the test at 24, 48, and 72 hours post-MCAO. The score ranges from 0 (normal) to 18 (maximal deficit).

  • Components:

    • Motor Tests (6 points): Raising the rat by the tail (flexion of forelimbs and hindlimbs), placing the rat on the floor (gait analysis).

    • Sensory Tests (2 points): Placing and proprioceptive tests.

    • Beam Balance Tests (6 points): Ability to balance on beams of decreasing width.

    • Reflexes and Abnormal Movements (4 points): Pinna reflex, corneal reflex, startle reflex, evidence of seizures.

Protocol 4: Infarct Volume Measurement (TTC Staining)
  • Brain Collection: At the final experimental time point (e.g., 72 hours), euthanize the animal with an overdose of anesthetic and perfuse transcardially with cold saline.

  • Sectioning: Harvest the brain and section it into 2 mm thick coronal slices using a brain matrix.

  • Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline at 37°C for 20 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Imaging and Analysis: Scan both sides of each slice. Use image analysis software (e.g., ImageJ) to quantify the infarcted area in each slice. Correct for edema by calculating the infarct volume as: [(Contralateral Hemisphere Volume) - (Non-infarcted Ipsilateral Hemisphere Volume)] / (Contralateral Hemisphere Volume) x 100%.

Signaling Pathway in Cerebral Ischemia

Ischemic injury is mediated by a complex network of signaling pathways. A neuroprotective agent may act on one or more of these pathways to mitigate damage. The diagram below illustrates a simplified cascade of events following cerebral ischemia and potential points of therapeutic intervention.

G Ischemia Cerebral Ischemia (Blood Flow Reduction) Energy_Failure Energy Failure (ATP Depletion) Ischemia->Energy_Failure ROS_Generation Oxidative Stress (ROS/RNS Production) Ischemia->ROS_Generation Inflammation Neuroinflammation (Microglial Activation) Ischemia->Inflammation Excitotoxicity Excitotoxicity (Glutamate Release) Energy_Failure->Excitotoxicity Calcium_Overload Intracellular Ca2+ Overload Excitotoxicity->Calcium_Overload Calcium_Overload->ROS_Generation Mito_Dysfunction Mitochondrial Dysfunction Calcium_Overload->Mito_Dysfunction Neuronal_Death Neuronal Death & Infarction ROS_Generation->Neuronal_Death Apoptosis Apoptosis (Caspase Activation) Mito_Dysfunction->Apoptosis Inflammation->Neuronal_Death Apoptosis->Neuronal_Death Compound Neuroprotective Agent (e.g., Free Radical Scavenger) Compound->ROS_Generation Inhibits

Caption: Simplified signaling cascade following cerebral ischemia and a point of intervention.

Application Notes and Protocols: 2-(1-hydroxypentyl)benzoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-hydroxypentyl)benzoic acid is a key chemical intermediate, notably recognized as a ring-opened derivative and metabolite of 3-n-butylphthalide (NBP), a compound investigated for its neuroprotective properties. This benzoic acid derivative serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of cardiovascular and cerebrovascular diseases. Its structure, featuring a carboxylic acid, a secondary alcohol, and a lipophilic pentyl chain, offers multiple points for chemical modification, enabling the development of derivatives with tailored pharmacological profiles.

These application notes provide an overview of the synthesis of this compound and its utilization in the preparation of bioactive molecules. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, alongside a summary of the biological activities and associated signaling pathways of compounds derived from this intermediate.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC12H16O3PubChem
Molecular Weight208.25 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number380905-48-6PubChem
AppearanceWhite to off-white solidAssumed from derivatives
SolubilitySoluble in organic solvents like methanol, ethanol, and THFInferred from reaction conditions

Synthesis of this compound

There are two primary synthetic routes to obtain this compound: the hydrolysis of 3-n-butylphthalide and the Grignard reaction with 2-formylbenzoic acid.

Experimental Protocol 1: Synthesis via Hydrolysis of 3-n-butylphthalide

This protocol is based on the alkaline hydrolysis of the lactone ring of 3-n-butylphthalide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-n-butylphthalide (1 equivalent) in a mixture of tetrahydrofuran and water.

  • Add sodium hydroxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 60°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 2-3 with hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Illustrative):

Starting MaterialReagentsSolventReaction TimeTemperatureYield
6-bromo-3-butyl-1(3H)-isobenzofuranone (3.5 g)NaOH (520 mg)THF (40 mL), H2O (8 mL)3 h60°CNot specified

Note: This data is for a structurally related bromo-derivative and serves as a reference for reaction conditions.[1]

Experimental Protocol 2: Synthesis via Grignard Reaction

This protocol involves the reaction of a Grignard reagent, butylmagnesium bromide, with 2-formylbenzoic acid.

Materials:

  • Magnesium turnings

  • 1-Bromobutane (B133212)

  • Anhydrous diethyl ether or THF

  • 2-Formylbenzoic acid

  • Hydrochloric acid (HCl) (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings.

  • Maintain a gentle reflux until most of the magnesium has reacted.

  • Grignard Reaction: Cool the Grignard reagent to 0°C.

  • Dissolve 2-formylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride, followed by 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica (B1680970) gel.

Use as a Chemical Intermediate: Synthesis of Derivatives

This compound is a valuable intermediate for synthesizing derivatives with potential therapeutic activities. An example is the synthesis of (±)-Sodium 5-bromo-2-(α-hydroxypentyl) benzoate.

Experimental Protocol 3: Synthesis of (±)-Sodium 5-bromo-2-(α-hydroxypentyl) benzoate

This protocol describes the synthesis of a sodium salt derivative from the corresponding bromo-lactone.

Materials:

  • 6-bromo-3-butyl-1(3H)-isobenzofuranone

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

Procedure:

  • To a crystallizer, add 6-bromo-3-butyl-1(3H)-isobenzofuranone (3.5 g) and sodium hydroxide (520 mg).[1]

  • Add 40 mL of tetrahydrofuran and 8 mL of water.[1]

  • Heat the mixture in a water bath at 60°C and stir for 3 hours.[1]

  • After the reaction is complete, distill off the entire solvent under reduced pressure at 60°C to obtain the amorphous sodium 5-bromo-2-(α-hydroxypentyl)benzoate salt.[1]

Biological Activity and Signaling Pathways of Derivatives

Derivatives of this compound, being analogs of NBP metabolites, are investigated for their neuroprotective and cardioprotective effects. The therapeutic potential is often linked to their ability to modulate signaling pathways involved in cellular stress, inflammation, and survival.

Neuroprotective Effects

The neuroprotective effects of NBP and its derivatives are attributed to their multi-target actions, which include reducing oxidative stress, inhibiting apoptosis, and suppressing inflammation. Key signaling pathways implicated include:

  • BDNF/TrkB/Akt Pathway: This pathway is crucial for neuronal survival, growth, and differentiation. NBP has been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tyrosine kinase B (TrkB), leading to the activation of the downstream kinase Akt. Activated Akt, in turn, promotes cell survival by inhibiting pro-apoptotic proteins.[2][3]

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Under conditions of oxidative stress, NBP and its derivatives can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the expression of protective enzymes.[4]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In the context of neuroinflammation, activation of this pathway leads to the production of pro-inflammatory cytokines. NBP has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response in the brain.[4][5]

Cardioprotective Effects

A bromo-derivative, (±)-Sodium 5-bromo-2-(α-hydroxypentyl) benzoate, has been investigated for its cardioprotective effects against ischemia-reperfusion injury. The proposed mechanism involves the inhibition of the 12/15-lipoxygenase-2 (12/15-LOX-2) enzyme, which is involved in oxidative stress and inflammatory processes in the heart.[6]

Visualizations

G Synthesis of this compound cluster_0 Route 1: Hydrolysis cluster_1 Route 2: Grignard Reaction 3-n-butylphthalide 3-n-butylphthalide Intermediate_1 Hydrolysis (NaOH, THF/H2O, 60°C) 3-n-butylphthalide->Intermediate_1 Product This compound Intermediate_1->Product 2-formylbenzoic_acid 2-formylbenzoic acid Reaction Grignard Addition 2-formylbenzoic_acid->Reaction Grignard_Reagent Butylmagnesium bromide Grignard_Reagent->Reaction Product_2 This compound Reaction->Product_2

Caption: Synthetic routes to this compound.

G Experimental Workflow for Derivative Synthesis Start This compound Reaction Derivatization Reaction (e.g., Esterification, Bromination) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Biological_Assay Biological Activity Assays Characterization->Biological_Assay End Bioactive Derivative Biological_Assay->End

Caption: General workflow for the synthesis and evaluation of derivatives.

G Neuroprotective Signaling Pathways cluster_BDNF BDNF/TrkB/Akt Pathway cluster_Nrf2 Nrf2/ARE Pathway cluster_NFkB NF-κB Pathway NBP_Derivative_1 NBP Derivative BDNF_TrkB BDNF/TrkB NBP_Derivative_1->BDNF_TrkB Akt Akt Activation BDNF_TrkB->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival NBP_Derivative_2 NBP Derivative Nrf2 Nrf2 Activation NBP_Derivative_2->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes NBP_Derivative_3 NBP Derivative NFkB_Activation NF-κB Activation NBP_Derivative_3->NFkB_Activation Inflammation Neuroinflammation NFkB_Activation->Inflammation

Caption: Key signaling pathways modulated by NBP and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of benzoic acid derivatives.

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. However, reactions involving benzoic acid derivatives can present unique challenges.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with a benzoic acid derivative is failing or giving low yields. What are the common causes?

A1: Failed or low-yielding Suzuki couplings with benzoic acid substrates can stem from several factors. The carboxylic acid moiety can interfere with the catalytic cycle, and the electronic properties of the substituted benzene (B151609) ring can affect reactivity. Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for all substrates, especially electron-deficient ones. The choice of phosphine (B1218219) ligand is critical for the efficiency of the coupling.

  • Base Selection: The strength and solubility of the base are crucial for the transmetalation step.

  • Solvent System: The solvent must be appropriate for all reaction components, including the catalyst, base, and substrates. Often a mixture of an organic solvent and water is used.

  • Reaction Conditions: Temperature and reaction time are key parameters. Insufficient heat can lead to a sluggish reaction, while excessive heat may cause decomposition.

  • Reagent Quality: The purity of the boronic acid, aryl halide, and catalyst is paramount. Boronic acids can decompose over time.

  • Atmosphere Control: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst.

Q2: I suspect the carboxylic acid group is interfering with the reaction. How can I mitigate this?

A2: The carboxylate formed under basic conditions can coordinate to the palladium catalyst and deactivate it.[1] One common strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[1]

Q3: What are some common side reactions in Suzuki-Miyaura couplings involving benzoic acid derivatives?

A3: Common side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond, effectively destroying the nucleophile.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be a sign of issues with the catalytic cycle, potentially related to the presence of oxygen.

  • Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This is more common with electron-rich aryl halides and highly active catalysts.

Data Presentation: Optimization of Suzuki-Miyaura Coupling

The following table summarizes the effect of different catalysts, bases, and solvents on the yield of a model Suzuki-Miyaura coupling reaction.

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene (B28343)/EtOH/H₂O801275N/A
2PdCl₂(dppf) (3)K₂CO₃ (2)Dioxane/H₂O100892N/A
3Pd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)Toluene/H₂O100695N/A
4PdCl₂(PPh₃)₂ (5)Cs₂CO₃ (2)Dioxane1001259[2]

Note: Yields are representative and can vary based on the specific substrates used.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid.

Materials:

  • 4-Bromobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Place a magnetic stir bar in the flask and seal it with a septum.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).

  • Add toluene and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).

  • Stir the mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst and Ligand A->B C Add Solvents B->C D Degas Mixture C->D E Heat and Stir under Inert Atmosphere D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Purify (Recrystallization/ Column Chromatography) I->J

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Section 2: Esterification Reactions

Fischer esterification is a common method for converting carboxylic acids to esters, but it is an equilibrium-limited reaction.

Frequently Asked Questions & Troubleshooting

Q1: My Fischer esterification is giving a low yield. How can I improve it?

A1: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side, you can:

  • Use an excess of one reactant: Typically, the less expensive reactant, usually the alcohol, is used in large excess.[3]

  • Remove water: As water is a product, its removal will shift the equilibrium to the right. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Increase reaction temperature: While this can increase the reaction rate, it's important to consider the boiling points of your reactants and potential side reactions. Microwave-assisted heating can significantly reduce reaction times.[4][5]

Q2: What are the best catalysts for Fischer esterification?

A2: Strong acids are typically used as catalysts. Common choices include:

  • Concentrated sulfuric acid (H₂SO₄)

  • p-Toluenesulfonic acid (p-TsOH)

  • Heterogeneous catalysts like Amberlyst-15 can also be used for easier removal.

Data Presentation: Fischer Esterification of Benzoic Acid

The following table shows the yield of methyl benzoate (B1203000) from benzoic acid under different conditions.

EntryAlcohol (equiv.)CatalystMethodTemperature (°C)TimeYield (%)Reference
1Methanol (1)H₂SO₄ConventionalReflux (~65)-~67[3]
2Methanol (4)H₂SO₄ConventionalReflux (~65)-~95[3]
3Methanol (excess)H₂SO₄Conventional65-90[6]
4n-Propanol (excess)H₂SO₄Microwave-6 min-[4]
5Methanol (excess)NFSi (7 mol%)Microwave12030 min-[7]
Experimental Protocol: Microwave-Assisted Esterification

This protocol describes a general procedure for the microwave-assisted esterification of a benzoic acid derivative.[7]

Materials:

  • Benzoic acid derivative

  • Alcohol (e.g., methanol, ethanol)

  • N-Fluorobenzenesulfonimide (NFSi) or concentrated H₂SO₄

  • Microwave reactor vial (10 mL)

  • Magnetic stir bar

  • Rotary evaporator

Procedure:

  • In a 10 mL microwave reactor vial, combine the benzoic acid derivative (1 mmol), the alcohol (2 mL), and the catalyst (e.g., NFSi, 7 mol%).

  • Add a magnetic stir bar to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Evaporate the excess alcohol under reduced pressure.

  • The crude product can then be purified by standard methods if necessary.

Section 3: Amidation Reactions

Direct amidation of benzoic acids can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt.

Frequently Asked Questions & Troubleshooting

Q1: Why is the direct amidation of a benzoic acid with an amine often difficult?

A1: The acidic proton of the carboxylic acid reacts with the basic amine to form an ammonium carboxylate salt. This deactivates the amine as a nucleophile and the carboxylic acid as an electrophile, making the subsequent amide bond formation difficult without high temperatures or activating agents.

Q2: What are some effective methods for promoting the amidation of benzoic acids?

A2: Several methods can be used to overcome the formation of the salt and promote amidation:

  • High Temperatures: Heating the ammonium carboxylate salt can drive off water and form the amide bond.

  • Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

  • Catalysts: Boric acid and titanium tetrafluoride (TiF₄) have been shown to catalyze the direct amidation of carboxylic acids.[8][9][10][11]

Q3: How do electron-donating or -withdrawing groups on the benzoic acid affect amidation?

A3: Electron-withdrawing groups on the benzoic acid ring generally make the carbonyl carbon more electrophilic, which can facilitate the amidation reaction.[12] Conversely, electron-donating groups can decrease the reactivity of the carboxylic acid. The steric hindrance from ortho-substituents can also significantly impact the reaction rate.[8][10][11]

Data Presentation: Catalytic Amidation of Benzoic Acid

The following table summarizes the results for the boric acid-catalyzed amidation of benzoic acid with benzylamine (B48309).[9]

EntryCatalyst (mol%)Time (h)Yield (%)
112089
2108~85
3258~85
4505~80
Experimental Protocol: Boric Acid-Catalyzed Amidation

This protocol describes a general procedure for the boric acid-catalyzed amidation of benzoic acid with benzylamine.[9]

Materials:

  • Benzoic acid

  • Benzylamine

  • Boric acid

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzoic acid (1.0 equiv.), boric acid (e.g., 10 mol%), and toluene.

  • Add a magnetic stir bar and stir the mixture for 10 minutes.

  • Add benzylamine (1.05 equiv.) to the flask.

  • Heat the reaction mixture to reflux and collect the water that forms in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the mixture into hexanes to precipitate the product.

  • Collect the solid product by filtration and wash with cold hexanes.

  • The product can be further purified by recrystallization.

Section 4: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds like benzoic acid derivatives.

Frequently Asked Questions & Troubleshooting

Q1: How do I choose a suitable solvent for recrystallization?

A1: An ideal recrystallization solvent should:

  • Not react with the compound to be purified.

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Either dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable if possible.

Q2: My compound is not crystallizing out of solution upon cooling. What should I do?

A2: If crystals do not form, you can try the following:

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The small scratches can provide a surface for crystal nucleation.

  • Seed the solution: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

  • Reduce the volume of the solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool the solution further: Place the flask in an ice bath to further decrease the solubility of your compound.

Q3: My product "oils out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly. To fix this, you can:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.

  • Allow the solution to cool more slowly.

Experimental Protocol: Recrystallization of Benzoic Acid

This protocol provides a general method for the recrystallization of benzoic acid from water.[1]

Materials:

  • Crude benzoic acid

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude benzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to just dissolve the solid. Keep the solution heated on a hot plate.

  • If the solution is colored, you can add a small amount of decolorizing charcoal and heat for a few more minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

Troubleshooting Diagram: Recrystallization

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve crude solid in minimum hot solvent Start->Dissolve Cool Cool solution slowly Dissolve->Cool CrystalsForm Do crystals form? Cool->CrystalsForm OilingOut Does the product 'oil out'? Cool->OilingOut Collect Collect crystals by vacuum filtration CrystalsForm->Collect Yes NoCrystals No Crystals CrystalsForm->NoCrystals No Troubleshoot Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume - Cool further NoCrystals->Troubleshoot Troubleshoot->Cool OilingOut->CrystalsForm No Oiled Product Oiled Out OilingOut->Oiled Yes TroubleshootOil Troubleshoot: - Reheat and cool slower - Add more solvent Oiled->TroubleshootOil TroubleshootOil->Dissolve

A decision tree for troubleshooting common recrystallization issues.

Section 5: Signaling Pathways

Certain benzoic acid derivatives, particularly synthetic retinoids, are known to modulate cellular signaling pathways by acting as ligands for nuclear receptors.

Signaling Pathway: Retinoic Acid Receptor (RAR) Activation

Many synthetic agonists for the Retinoic Acid Receptor (RAR) are derivatives of benzoic acid. These compounds play a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis.[10]

The diagram below illustrates the general mechanism of RAR activation by a benzoic acid derivative agonist.

RAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_receptors Receptors cluster_dna DNA cluster_transcription Transcription Modulation Ligand Benzoic Acid Derivative (Agonist) Ligand_nuc Agonist Ligand->Ligand_nuc Enters Nucleus RAR RAR Heterodimer RAR-RXR Heterodimer RAR->Heterodimer RXR RXR RXR->Heterodimer DNA < RARE (Retinoic Acid Response Element) > ActiveComplex Active Transcription Complex DNA->ActiveComplex Ligand Bound RepressedComplex Repressed State DNA->RepressedComplex No Ligand CoRepressor Co-repressors (e.g., NCoR, SMRT) Transcription Target Gene Transcription CoRepressor->Transcription Repression CoActivator Co-activators (e.g., p300, PCAF) CoActivator->Transcription Activation Ligand_nuc->RAR Binds to LBD Heterodimer->DNA Binds to RARE ActiveComplex->CoActivator RepressedComplex->CoRepressor

Activation of the RAR signaling pathway by a benzoic acid derivative.

Pathway Description:

  • A benzoic acid derivative, acting as a synthetic agonist, enters the cell nucleus.

  • The agonist binds to the Ligand Binding Domain (LBD) of the Retinoic Acid Receptor (RAR).

  • Ligand binding induces a conformational change in RAR, promoting its heterodimerization with the Retinoid X Receptor (RXR).

  • The RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[8]

  • In the absence of a ligand, the RAR-RXR heterodimer is often bound to co-repressor proteins, which inhibit gene transcription.

  • Upon agonist binding, the co-repressors are released, and co-activator proteins are recruited.[8]

  • The co-activator complex then initiates the transcription of target genes, leading to changes in cellular processes like differentiation and proliferation.[8]

References

Technical Support Center: Synthesis of 2-(1-hydroxypentyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(1-hydroxypentyl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main strategies for synthesizing this compound are:

  • Ortho-lithiation of benzoic acid: This involves the deprotonation of the ortho position of benzoic acid using a strong organolithium base, followed by quenching with pentanal.

  • Grignard reaction: This route utilizes the addition of a butyl Grignard reagent (n-butylmagnesium bromide) to 2-formylbenzoic acid.

Q2: Which synthetic route generally provides a higher yield?

A2: While specific yields can vary based on experimental conditions and optimization, the Grignard reaction with 2-formylbenzoic acid is often reported to be a high-yielding, one-pot synthesis.[1] However, with careful optimization, the ortho-lithiation route can also provide good yields.

Q3: What are the key challenges in the ortho-lithiation of benzoic acid?

A3: The primary challenges include ensuring the complete dryness of reagents and solvents, maintaining extremely low temperatures (typically -78°C to -90°C) to ensure the stability of the lithiated intermediate, and preventing side reactions such as the formation of ketone byproducts.[2]

Q4: Why is the Grignard reaction with benzoic acid itself not a suitable method?

A4: Grignard reagents are strong bases and will be quenched by the acidic proton of the carboxylic acid group on benzoic acid. This acid-base reaction is much faster than the nucleophilic addition to a carbonyl group, thus preventing the desired reaction from occurring.

Troubleshooting Guides

Low Yield in Ortho-Lithiation Synthesis
ProblemPossible CauseSuggested Solution
Low to no product formation Incomplete lithiation due to inactive organolithium reagent.Use a freshly titrated and active solution of the organolithium reagent (e.g., s-BuLi).
Presence of moisture in the reaction.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents.
Reaction temperature too high.Maintain a reaction temperature of -90°C to -78°C during lithiation and electrophile addition.[3]
Formation of significant side products (e.g., ketone) The lithiated species is unstable at higher temperatures.Add the electrophile (pentanal) at a very low temperature and allow the reaction to warm up slowly.
Difficult purification Presence of unreacted starting materials and byproducts.Utilize column chromatography or recrystallization for purification. The choice of solvent for recrystallization is critical and may require some experimentation.
Low Yield in Grignard Reaction Synthesis
ProblemPossible CauseSuggested Solution
Low to no product formation Inactive Grignard reagent.Ensure the magnesium turnings are fresh and the surface is activated. A crystal of iodine can be used for activation.[4] All glassware and solvents must be scrupulously dry.[5]
The Grignard reagent is being quenched.Ensure the starting material (2-formylbenzoic acid) is dry and free of acidic impurities.
Formation of biphenyl (B1667301) byproduct Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide.This is a major side reaction, especially with primary alkyl halides. Ensure slow addition of the alkyl halide during Grignard formation.[4]
Incomplete reaction Insufficient reaction time or temperature.Allow the reaction to proceed for an adequate amount of time. Gentle refluxing may be necessary for the formation of the Grignard reagent.[4]

Experimental Protocols

Method 1: Ortho-lithiation of Benzoic Acid

This protocol is based on the general procedure for directed ortho-lithiation of unprotected benzoic acids.[2][3]

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of TMEDA (2.2 equivalents) in anhydrous THF.

  • Cool the solution to -90°C using a liquid nitrogen/ethanol bath.

  • Slowly add s-BuLi (2.2 equivalents) to the solution while maintaining the temperature at -90°C.

  • To this solution, add a solution of benzoic acid (1 equivalent) in anhydrous THF dropwise over 30 minutes, ensuring the temperature does not rise above -90°C.

  • Stir the resulting mixture at -78°C for 1 hour to ensure complete lithiation.

  • Slowly add pentanal (1.2 equivalents) to the reaction mixture at -78°C.

  • Allow the reaction to stir at -78°C for 2 hours, then let it warm to room temperature overnight.

  • Quench the reaction by adding 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to obtain this compound.

Expected Yield: Based on similar reactions, a yield of approximately 65% can be expected after purification.[2]

Method 2: Grignard Reaction with 2-Formylbenzoic Acid

This protocol is adapted from general Grignard reaction procedures.[5]

Materials:

  • Magnesium turnings

  • 1-Bromobutane (B133212)

  • Anhydrous diethyl ether or THF

  • 2-Formylbenzoic acid

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Iodine crystal (optional, for activation)

Procedure:

  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere. Add a small crystal of iodine if activation is needed.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether or THF and add it to the addition funnel.

  • Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Dissolve 2-formylbenzoic acid (1 equivalent) in anhydrous THF and add it to the addition funnel.

  • Add the 2-formylbenzoic acid solution dropwise to the Grignard reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous ammonium (B1175870) chloride solution, followed by 1 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Data Presentation

Synthesis MethodKey ReagentsTypical Reaction ConditionsReported/Expected YieldReference
Ortho-lithiation Benzoic acid, s-BuLi, TMEDA, Pentanal-90°C to -78°C, Anhydrous THF~65% (estimated)[2][3]
Grignard Reaction 2-Formylbenzoic acid, n-Butylmagnesium bromide0°C to room temperature, Anhydrous Ether/THFHigh (specific value not reported for this product)[1]

Visualizations

experimental_workflow cluster_ortho Ortho-lithiation Pathway cluster_grignard Grignard Reaction Pathway start_ortho Benzoic Acid lithiation Ortho-lithiation (s-BuLi, TMEDA, -90°C) start_ortho->lithiation intermediate_ortho Dilithiated Intermediate lithiation->intermediate_ortho quench_ortho Quench with Pentanal (-78°C) intermediate_ortho->quench_ortho product_ortho This compound quench_ortho->product_ortho start_grignard 2-Formylbenzoic Acid reaction_grignard Grignard Addition (0°C to RT) start_grignard->reaction_grignard grignard_reagent n-Butylmagnesium Bromide grignard_reagent->reaction_grignard product_grignard This compound reaction_grignard->product_grignard

Caption: Synthetic pathways for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Inactive Reagents problem->cause1 cause2 Presence of Moisture problem->cause2 cause3 Incorrect Temperature problem->cause3 cause4 Side Reactions problem->cause4 solution1 Use Fresh/Titrated Reagents cause1->solution1 solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Strict Temperature Control cause3->solution3 solution4 Optimize Reaction Conditions (e.g., addition rate) cause4->solution4

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Crude 2-(1-hydroxypentyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 2-(1-hydroxypentyl)benzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one that dissolves the compound well at elevated temperatures but poorly at room or lower temperatures. For this compound, which possesses both a polar carboxylic acid group and a moderately non-polar hydroxypentyl group, a solvent of intermediate polarity or a mixed solvent system is often effective. Ethanol/water or acetone/water mixtures are good starting points for experimentation.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of solid crystals upon cooling, is a common issue. This can happen if the cooling rate is too fast or if the chosen solvent is not optimal. To resolve this, try slowing the cooling process by allowing the flask to cool to room temperature on a benchtop before placing it in an ice bath. If the problem persists, consider using a different solvent system. Adding a small amount of a solvent in which the compound is more soluble can sometimes help.

Q3: No crystals are forming even after the solution has cooled. What is the problem?

A3: A lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated. If you suspect an excess of solvent, you can try to evaporate some of it by gently heating the solution and then allowing it to cool again. If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

Q4: The recovered crystals are discolored. How can I remove the colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product, leading to a lower yield.

Q5: What is a typical recovery yield for the recrystallization of this compound?

A5: The percent recovery can vary depending on the initial purity of the crude product and the chosen solvent system. For a well-optimized recrystallization of a similar compound like benzoic acid, yields can range from 65% to 85%.[1] A lower yield may indicate that too much solvent was used or that the compound has significant solubility in the cold solvent.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a more polar solvent or a mixed solvent system.
"Oiling out" upon cooling. The cooling rate is too rapid, or the solvent is not optimal.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different solvent system.
No crystal formation after cooling. Too much solvent was used, or the solution is supersaturated.Gently heat the solution to evaporate some solvent. Induce crystallization by scratching the flask or adding a seed crystal.
Low yield of recovered crystals. The compound is significantly soluble in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary for dissolution.
Crystals are discolored. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.
Premature crystallization during hot filtration. The filtration apparatus is too cold.Preheat the funnel and receiving flask before filtration. Use a stemless funnel.

Quantitative Data Summary

Parameter Solvent System Value Source/Justification
Molecular Weight N/A208.25 g/mol [2]
Melting Point (Pure) N/AEstimated: 115-125 °CBased on similar substituted benzoic acids. The melting point of benzoic acid is 122.4 °C.
Solubility in Water WaterLow at room temperature, higher when hot[3] Analogy with benzoic acid.
Solubility in Ethanol EthanolHigh[3] General solubility of similar organic acids.
Optimal Recrystallization Solvent Ethanol/WaterVaries, start with 80:20[3][4] Common system for similar compounds.
Expected Yield Ethanol/Water65-85%[1] Based on typical yields for benzoic acid recrystallization.

Experimental Protocol: Recrystallization of this compound

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., an 80:20 ethanol/water mixture).

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a filtration setup (funnel and receiving flask) to prevent premature crystallization.

    • Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry completely on the filter paper or in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value (once established) indicates high purity.

    • Calculate the percent recovery.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Crude_Product Crude this compound Solvent_Selection Select Solvent (e.g., Ethanol/Water) Crude_Product->Solvent_Selection Dissolution Dissolve in minimal hot solvent Solvent_Selection->Dissolution Decolorization Decolorize with Activated Charcoal (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Isolation Isolate Crystals (Vacuum Filtration) Cooling->Isolation Drying Dry Crystals Isolation->Drying Pure_Product Pure Product Drying->Pure_Product Purity_Check Melting Point Analysis Pure_Product->Purity_Check Yield_Calc Calculate Yield Pure_Product->Yield_Calc

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide cluster_solutions_oiling Solutions for 'Oiling Out' cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_discolored Solutions for Discoloration Start Recrystallization Issue Oiling_Out Compound 'Oils Out' Start->Oiling_Out No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Discolored_Crystals Discolored Crystals Start->Discolored_Crystals Slow_Cooling Slow Down Cooling Rate Oiling_Out->Slow_Cooling Change_Solvent_Oiling Change Solvent System Oiling_Out->Change_Solvent_Oiling Evaporate_Solvent Evaporate Excess Solvent No_Crystals->Evaporate_Solvent Induce_Crystallization Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystallization Optimize_Cooling Ensure Thorough Cooling Low_Yield->Optimize_Cooling Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Use_Charcoal Use Activated Charcoal Discolored_Crystals->Use_Charcoal

Caption: Troubleshooting flowchart for common recrystallization issues.

References

Technical Support Center: Synthesis of 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-hydroxypentyl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Grignard reaction with phthalic anhydride (B1165640) followed by reduction.

Issue 1: Low or No Yield of the Desired Product

Possible Cause Troubleshooting Steps
Inactive Grignard Reagent Ensure all glassware is rigorously dried to remove any traces of water. Use anhydrous solvents (e.g., diethyl ether, THF). The magnesium turnings should be fresh and activated if necessary. Confirm the formation of the Grignard reagent by titration before proceeding.
Reaction with Atmospheric CO2 or Moisture Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Incorrect Stoichiometry Carefully measure the reactants. An excess of the Grignard reagent can lead to the formation of a di-addition product. Conversely, insufficient Grignard reagent will result in a low yield.
Low Reaction Temperature While the initial Grignard formation may require gentle heating, the reaction with phthalic anhydride should be controlled. However, if the temperature is too low, the reaction rate may be significantly reduced.

Issue 2: Presence of Significant Side Products

Side Product Identification Mitigation
2-Pentanoylbenzoic acid (keto-acid intermediate) Appears as a distinct spot on TLC, typically more polar than the starting anhydride but less polar than the final product. Characterized by a ketone peak in the IR spectrum (~1680-1700 cm⁻¹) and a distinct set of signals in the ¹H and ¹³C NMR spectra.Ensure the reduction step (e.g., with NaBH₄) goes to completion. Monitor the reaction by TLC until the keto-acid spot disappears.
3,3-Dipentylphthalide (di-addition product) This is a non-polar side product. It will have a significantly different Rf value on TLC compared to the desired product. Its structure can be confirmed by NMR and mass spectrometry.Add the Grignard reagent slowly to a solution of phthalic anhydride to maintain an excess of the anhydride, which minimizes the chance of the intermediate keto-acid reacting with a second equivalent of the Grignard reagent.[1][2]
Unreacted Phthalic Anhydride Can be identified by comparing with a standard on TLC. It can be removed by extraction with a basic aqueous solution.Ensure sufficient Grignard reagent is used and that the reaction is allowed to proceed for an adequate amount of time.
Decane (from coupling of pentylmagnesium bromide) A non-polar hydrocarbon, which can be difficult to separate from the desired product by chromatography. Best identified by GC-MS.This is an inherent side product of Grignard reagent formation. Its formation can be minimized by using high-quality magnesium and controlling the reaction temperature.

Issue 3: Difficulty in Product Purification

Problem Suggested Solution
Co-elution of Product and Impurities during Column Chromatography Optimize the solvent system for column chromatography. A step gradient or a very shallow gradient of a more polar solvent may be necessary to achieve good separation.
Product Oiling Out During Recrystallization Ensure the correct solvent or solvent mixture is used for recrystallization. The product should be fully dissolved at a higher temperature and crystallize upon slow cooling. Seeding with a small crystal of the pure product can induce crystallization.
Presence of Emulsion during Aqueous Workup Add a small amount of brine (saturated NaCl solution) to break up the emulsion. Gentle swirling instead of vigorous shaking during extraction can also help.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step involves the reaction of phthalic anhydride with pentylmagnesium bromide (a Grignard reagent) to form 2-pentanoylbenzoic acid. The second step is the selective reduction of the ketone group of 2-pentanoylbenzoic acid to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield this compound.

Q2: How can I be sure my Grignard reagent has formed successfully?

The formation of a Grignard reagent is often indicated by a change in the appearance of the reaction mixture (e.g., becoming cloudy or changing color) and the disappearance of the magnesium turnings. For a quantitative assessment, you can perform a titration of an aliquot of the Grignard solution with a standard solution of a titrant like iodine or a known acid in the presence of an indicator.

Q3: What are the key parameters to control to minimize the formation of the di-addition product, 3,3-dipentylphthalide?

To minimize the formation of the di-addition product, it is crucial to control the stoichiometry of the reactants. The Grignard reagent should be added slowly to a solution of phthalic anhydride. This ensures that the Grignard reagent reacts with the anhydride before it can react with the initially formed keto-acid intermediate.[1][2] Maintaining a lower reaction temperature during the addition can also help to control the reactivity.

Q4: My NMR spectrum shows a mixture of the desired product and the keto-acid intermediate. What should I do?

This indicates that the reduction of the keto-acid was incomplete. You can try to re-subject the mixture to the reduction conditions. Add more reducing agent (e.g., NaBH₄) and allow the reaction to stir for a longer period. Monitor the reaction progress by TLC until the spot corresponding to the keto-acid is no longer visible.

Q5: What is the best way to purify the final product?

Purification of this compound typically involves a combination of techniques. After the reaction workup, an acid-base extraction can be used to separate the acidic product from neutral impurities. The crude product can then be further purified by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system to obtain a pure, crystalline solid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Pentanoylbenzoic Acid

  • Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of 1-bromopentane (B41390) (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.

  • Reaction with Phthalic Anhydride: In a separate flask, dissolve phthalic anhydride (1.1 equivalents) in anhydrous THF. Cool this solution in an ice bath. The prepared Grignard reagent is then added dropwise to the phthalic anhydride solution with vigorous stirring.

  • Workup: After the addition is complete, the reaction mixture is stirred for another hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then acidified with 1M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-pentanoylbenzoic acid.

Step 2: Reduction of 2-Pentanoylbenzoic Acid

  • Reduction: The crude 2-pentanoylbenzoic acid is dissolved in a suitable solvent such as methanol (B129727) or ethanol. The solution is cooled in an ice bath. Sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise with stirring.

  • Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1M HCl to precipitate the product. The solid is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude this compound can be purified by column chromatography on silica gel followed by recrystallization.

Visualization

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No inactive_grignard Check Grignard Activity: - Dry glassware/solvents? - Activated Mg? - Titrate reagent check_yield->inactive_grignard Yes end_success Successful Synthesis check_purity->end_success No identify_side_products Identify Side Products: - TLC, NMR, IR, MS check_purity->identify_side_products Yes end_fail Re-evaluate Synthesis Strategy reaction_conditions Review Reaction Conditions: - Inert atmosphere? - Correct stoichiometry? - Appropriate temperature? inactive_grignard->reaction_conditions reaction_conditions->end_fail keto_acid Keto-acid Intermediate Present? identify_side_products->keto_acid di_addition Di-addition Product Present? keto_acid->di_addition No incomplete_reduction Incomplete Reduction: - Re-run reduction step - Increase reaction time/reagent keto_acid->incomplete_reduction Yes optimize_purification Optimize Purification: - Adjust column chromatography solvent - Change recrystallization solvent di_addition->optimize_purification No adjust_stoichiometry Adjust Stoichiometry: - Slow addition of Grignard - Use excess phthalic anhydride di_addition->adjust_stoichiometry Yes optimize_purification->end_success incomplete_reduction->optimize_purification adjust_stoichiometry->optimize_purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Stability and degradation of 2-(1-hydroxypentyl)benzoic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1-hydroxypentyl)benzoic acid

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of this compound in aqueous solutions. It includes frequently asked questions, troubleshooting advice, and standardized protocols to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The most probable degradation pathway for this compound, a γ-hydroxy acid, is through intramolecular cyclization (lactonization). Under acidic or thermal stress, the hydroxyl group can attack the carboxylic acid group, leading to the formation of a six-membered ring lactone (a cyclic ester) and the elimination of a water molecule. Other potential degradation routes, common to benzoic acid derivatives, include oxidation of the alkyl chain and decarboxylation under high-temperature conditions.[1][2][3]

Q2: How do pH and temperature affect the stability of the compound in solution?

A2: The stability of this compound is significantly influenced by both pH and temperature.

  • pH: Stability is generally highest in neutral or near-neutral aqueous solutions.[4] Acidic conditions can catalyze intramolecular cyclization, while strongly basic conditions may promote other reactions, though specific data is limited. A V-shaped pH-rate profile, with maximum stability at a specific pH, is common for many compounds.[5]

  • Temperature: Degradation rates increase with rising temperature.[1][2] Studies on similar benzoic acid derivatives show mild degradation at 150°C and severe degradation at 200°C.[1][2] For laboratory applications, it is crucial to store solutions at lower temperatures (e.g., 2-8°C or -20°C) to minimize thermal degradation. The effect of temperature on the degradation rate often follows the Arrhenius equation.[4][5]

Q3: Is this compound sensitive to light?

Q4: What are the recommended storage conditions for aqueous stock solutions?

A4: To ensure the stability of aqueous solutions of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, such as 2-8°C for short-term storage (days) and -20°C or lower for long-term storage (weeks to months).

  • pH: Prepare stock solutions in a buffer system that maintains a neutral to slightly acidic pH (e.g., pH 6.0-7.5), where the compound is likely to be most stable.

  • Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Atmosphere: For compounds susceptible to oxidation, purging the solution with an inert gas like nitrogen or argon before sealing can extend shelf life.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the most effective and widely used technique for stability testing.[8][9][10] This method allows for the separation and quantification of the parent compound from its degradation products.[8] Mass spectrometry (LC-MS) can be coupled with HPLC to identify the structures of unknown degradation products.[4][10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent assay results or loss of compound potency over time. Compound degradation in the stock or working solution.1. Prepare fresh solutions before each experiment. 2. Verify storage conditions (temperature, light protection, pH). 3. Perform a quick purity check of the stock solution using HPLC. 4. Consider performing a forced degradation study to understand stability limits.
Appearance of new, unexpected peaks in the HPLC chromatogram. Formation of degradation products.1. Compare the chromatogram to a freshly prepared standard. 2. The most likely degradation product is the corresponding lactone. Check for a new peak with a different retention time. 3. Use LC-MS to determine the mass of the unknown peaks to aid in their identification.
Solution changes color or becomes cloudy. Significant chemical degradation or precipitation.1. This indicates a high level of degradation or that the compound has fallen out of solution. 2. Discard the solution immediately. 3. Re-evaluate the solvent, pH, and concentration used for preparing the solution to ensure adequate solubility and stability.
pH of the buffered solution drifts over time. Degradation of the compound into acidic or basic byproducts, or buffer instability.1. Confirm the stability of the chosen buffer system under your storage conditions. 2. If degradation is suspected, the formation of a lactone from this compound would not typically alter the pH. However, other degradation pathways might. Analyze the solution to identify degradants.

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Analysis

This protocol outlines a general-purpose RP-HPLC method for assessing the purity and stability of this compound.

  • Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (or determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute stock solution to a final concentration of approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.[6]

Protocol 2: Forced Degradation Study

Forced degradation (stress testing) is performed to identify likely degradation products and demonstrate the specificity of the stability-indicating analytical method.[6][7] A target degradation of 5-20% is generally recommended.[6]

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60°C for 2-8 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and heat at 60°C for 2-8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and the drug solution at an elevated temperature (e.g., 70°C) for 48 hours.

  • Photolytic Degradation: Expose the drug solution to a light source providing combined UV and visible light (as per ICH Q1B guidelines) for a specified duration.

Visualizations

G cluster_pathway Potential Degradation Pathway: Intramolecular Cyclization Compound This compound Transition Acid or Heat Compound->Transition Lactone 3,4,5,6-Tetrahydro-1H-benzo[c]oxepin-1-one (Lactone) Transition->Lactone Water H₂O Transition->Water +

Caption: Intramolecular cyclization (lactonization) of this compound.

G cluster_workflow Experimental Workflow for Stability Assessment Prep Prepare Aqueous Solution (e.g., 1 mg/mL in buffer) Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress Sample Collect Samples at Time Points (T₀, T₁, T₂, etc.) Stress->Sample Forced Degradation Analyze Analyze via Stability-Indicating HPLC Method Stress->Analyze Control (T₀) Sample->Analyze Data Quantify Parent Compound and Degradation Products Analyze->Data Kinetics Determine Degradation Rate and Pathway Data->Kinetics

Caption: Workflow for conducting a stability and forced degradation study.

G cluster_troubleshooting Troubleshooting Logic for Unexpected HPLC Results Start Unexpected Peak Observed in HPLC CheckT0 Is the peak present in the T₀ (initial) sample? Start->CheckT0 Impurity Peak is likely a synthesis impurtiy or artifact. Verify raw material. CheckT0->Impurity Yes Degradant Peak is a degradation product. CheckT0->Degradant No Identify Use LC-MS to determine the mass of the peak. Degradant->Identify Compare Does mass match expected degradants (e.g., lactone)? Identify->Compare Known Degradant identified. Quantify and report. Compare->Known Yes Unknown Further structural elucidation (e.g., NMR) may be needed. Compare->Unknown No

References

Technical Support Center: Identifying Degradation Products of 2-(1-hydroxypentyl)benzoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying degradation products of 2-(1-hydroxypentyl)benzoic acid. The following troubleshooting guides and FAQs address common challenges encountered during these experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it important to identify the degradation products of this compound?

A1: Identifying degradation products is a critical component of chemical and pharmaceutical development. This process helps to:

  • Establish the stability profile of the substance.[1][2]

  • Determine appropriate storage conditions and shelf-life.[2][3]

  • Identify potentially toxic impurities that could compromise safety.

  • Develop and validate stability-indicating analytical methods to ensure the quality and purity of the substance throughout its lifecycle.[3]

Q2: What are forced degradation (stress testing) studies?

A2: Forced degradation studies are designed to intentionally degrade a substance under more severe conditions than it would typically encounter during its shelf life.[3] These studies help to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[3][4] Common stress conditions include acid and base hydrolysis, oxidation, photolysis (exposure to light), and thermolysis (exposure to heat).[3][5]

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure (a benzoic acid derivative with a secondary alcohol side chain), several degradation pathways are plausible:

  • Oxidation: The secondary alcohol group is susceptible to oxidation to form a ketone.

  • Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation (loss of CO2), especially at elevated temperatures.[6][7]

  • Side-chain cleavage: The bond between the benzene (B151609) ring and the pentyl side chain could be cleaved under harsh conditions.

  • Esterification: In the presence of acidic conditions and an alcohol solvent, the carboxylic acid group could form an ester.

Q4: How can mass spectrometry (MS) be used to identify these degradation products?

A4: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying degradation products.[1][2] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) is used to fragment the degradation products, providing structural information that helps in their identification.[8]

Troubleshooting Guide for LC-MS Analysis

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column contamination or degradation.- Incompatible sample solvent and mobile phase.- pH of the mobile phase is inappropriate for the analyte.- Flush the column with a strong solvent or replace it.- Dissolve the sample in the initial mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Low Signal Intensity / Poor Sensitivity - Poor ionization of the analyte.- Ion suppression from matrix components.- Incorrect MS source parameters (e.g., temperature, voltages).- Sample concentration is too low.- Optimize mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate).- Improve sample clean-up to remove interfering substances.[9]- Tune the mass spectrometer for the specific analyte.- Concentrate the sample.
High Background Noise - Contaminated solvents, reagents, or glassware.- Leaks in the LC system.- Buildup of contaminants in the MS ion source.- Use high-purity LC-MS grade solvents and reagents.[10]- Check all fittings and connections for leaks.- Clean the ion source according to the manufacturer's instructions.[10]
Retention Time Shifts - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging or degradation.- Air bubbles in the pump.- Prepare fresh mobile phase daily and ensure proper mixing.[11]- Use a column oven to maintain a stable temperature.[12]- Use a guard column and replace the analytical column when necessary.[11]- Purge the LC pumps.[12]
Unable to Identify a Degradation Product - The degradation product is an isomer of the parent compound.- Insufficient fragmentation in MS/MS.- The degradation product is not amenable to the chosen ionization technique (e.g., ESI).- Use high-resolution MS to confirm the elemental composition.- Optimize collision energy in MS/MS to achieve informative fragmentation.- Try an alternative ionization source, such as atmospheric pressure chemical ionization (APCI).

Experimental Protocol: Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.[13]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.[13]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period.[13]

  • Thermolytic Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.[13]

3. Sample Analysis:

  • Prior to analysis, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating LC-MS method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify new peaks corresponding to degradation products.

  • Determine the mass-to-charge ratio (m/z) of the degradation products.

  • Perform MS/MS analysis on the degradation products to obtain fragmentation patterns for structural elucidation.

Data Presentation: Potential Degradation Products

The following table summarizes hypothetical degradation products of this compound (Molecular Formula: C₁₂H₁₆O₃, Monoisotopic Mass: 208.110 Da) and their expected m/z values in positive ion mode [M+H]⁺.

Degradation Product ID Proposed Structure Chemical Formula Monoisotopic Mass (Da) Expected m/z [M+H]⁺ Plausible Degradation Pathway
DP12-(1-oxopentyl)benzoic acidC₁₂H₁₄O₃206.094207.097Oxidation
DP21-phenylpentan-1-olC₁₁H₁₆O164.120165.128Decarboxylation
DP3Benzoic acidC₇H₆O₂122.037123.044Side-chain cleavage
DP4PentanalC₅H₁₀O86.07387.081Side-chain cleavage

Visualizations

G Experimental Workflow for Degradation Product Identification cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolysis (UV/Vis Light) stock->photo thermal Thermolysis (80°C, solid) stock->thermal neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize lcms LC-MS Analysis neutralize->lcms msms MS/MS Fragmentation lcms->msms identify Identify Degradation Peaks msms->identify elucidate Elucidate Structures identify->elucidate G Hypothetical Degradation Pathways of this compound cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation cluster_cleavage Side-Chain Cleavage parent This compound (m/z 209.118) dp1 2-(1-oxopentyl)benzoic acid (m/z 207.097) parent->dp1 [O] dp2 1-phenylpentan-1-ol (m/z 165.128) parent->dp2 -CO₂ dp3 Benzoic acid (m/z 123.044) parent->dp3

References

Overcoming solubility issues with 2-(1-hydroxypentyl)benzoic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(1-hydroxypentyl)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on solubility issues in assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also referred to as dl-PHPB, is a derivative of 3-n-butylphthalide (dl-NBP). It is investigated for its potential therapeutic effects, particularly in the context of ischemic stroke and as an antiplatelet agent.[1][2] Research has shown its use in animal models of cerebral ischemia and in in vitro platelet aggregation assays.[1][2][3]

Q2: I am having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?

A2: this compound is a carboxylic acid with a lipophilic pentyl group, which contributes to its poor water solubility, especially in neutral or acidic aqueous solutions. The carboxylic acid group is not fully ionized at physiological pH, limiting its solubility.

Q3: How can I improve the solubility of this compound for my experiments?

A3: The most effective method to improve the aqueous solubility of this compound is to convert it into a salt. The potassium salt of this compound has been successfully used in platelet aggregation studies.[2] Alternatively, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it into your aqueous buffer is a common practice for poorly soluble compounds.[4]

Q4: Are there any potential issues with using organic solvents like DMSO in my assay?

A4: Yes, high concentrations of organic solvents can be toxic to cells and may interfere with assay results. It is crucial to keep the final concentration of the organic solvent in your assay as low as possible, typically below 0.5% (v/v) for DMSO in cell-based assays, though this can be cell-line dependent.[5] Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experimental design to account for any solvent effects.

Q5: What is the mechanism of action of this compound?

A5: In the context of platelet aggregation, the potassium salt of this compound has been shown to inhibit ADP-induced platelet aggregation by blocking the P2Y1 receptor-PLC-IP3 pathway and subsequent cytoplasmic calcium increase.[2] In vivo, this compound can be converted to 3-n-butylphthalide (dl-NBP), which is an active metabolite that may contribute to its neuroprotective effects in cerebral ischemia.[1]

Troubleshooting Guides

Issue 1: Precipitate formation upon dilution of DMSO stock solution in aqueous buffer.
  • Cause: The compound is significantly less soluble in the aqueous buffer than in the concentrated DMSO stock. Upon dilution, it crashes out of solution.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The desired final concentration in the assay may be above the compound's aqueous solubility limit. Try performing a dose-response experiment to see if a lower, soluble concentration is still effective.

    • Use a Higher Percentage of Co-solvent (with caution): If your assay permits, you can try slightly increasing the final DMSO concentration. However, always validate the solvent tolerance of your system.

    • Prepare a Salt Form: As mentioned in the FAQs, converting the carboxylic acid to a more soluble salt form (e.g., potassium or sodium salt) is a highly effective strategy.[2][6]

    • pH Adjustment: Increasing the pH of the buffer can increase the ionization of the carboxylic acid group, thereby enhancing its aqueous solubility. However, ensure the pH is compatible with your assay.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This can sometimes help to keep the compound in solution.

Issue 2: Inconsistent or non-reproducible assay results.
  • Cause: This can be due to incomplete dissolution or precipitation of the compound during the experiment, leading to variations in the actual concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to your assay, visually inspect the diluted compound solution for any signs of precipitation (cloudiness, particles).

    • Sonication: Briefly sonicating the solution after dilution in aqueous buffer can help to break up small, invisible precipitates and improve dissolution.

    • Fresh Preparations: Always prepare fresh dilutions of the compound from the stock solution immediately before each experiment. Avoid using old dilutions where the compound may have precipitated over time.

    • Solubility Testing: Determine the approximate solubility of your compound in the final assay buffer. This will help you to work within a concentration range where the compound is fully dissolved.

Quantitative Data

Solvent/BufferExpected SolubilityRationale
Water (pH < 5)Very LowThe carboxylic acid is in its protonated, less soluble form.
Phosphate Buffered Saline (PBS, pH 7.4)Low to ModeratePartial ionization of the carboxylic acid improves solubility compared to acidic water, but the lipophilic nature of the molecule still limits it.
Aqueous Buffer (pH > 8)Moderate to HighThe carboxylic acid is deprotonated to its more soluble carboxylate salt form.
Dimethyl Sulfoxide (DMSO)HighA polar aprotic solvent that is effective at dissolving a wide range of organic molecules.
Ethanol (B145695)Moderate to HighA polar protic solvent that can solubilize both the polar and non-polar parts of the molecule.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 2.08 mg). The molecular weight of this compound is approximately 208.25 g/mol .

  • Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration. For 2.08 mg, this would be 1 mL.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Potassium Salt of this compound

This protocol is a general guideline and may require optimization.

  • Dissolve the Acid: Dissolve a known molar amount of this compound in a suitable organic solvent like ethanol or methanol.

  • Prepare Base Solution: Prepare a solution containing an equimolar amount of potassium hydroxide (B78521) (KOH) in the same solvent.

  • Reaction: Slowly add the KOH solution to the solution of the carboxylic acid while stirring. The reaction is typically performed at a controlled temperature, for example, between -10°C and 0°C.[6]

  • Isolation: The resulting potassium 2-(1-hydroxypentyl)benzoate salt may precipitate out of the solution or can be obtained by evaporating the solvent.

  • Purification: The salt can be purified by recrystallization from a suitable solvent or solvent mixture.

  • Verification: Confirm the formation of the salt using appropriate analytical techniques (e.g., NMR, IR spectroscopy).

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay cluster_troubleshoot Troubleshooting weigh Weigh Compound dissolve_dmso Dissolve in DMSO (e.g., 10 mM) weigh->dissolve_dmso dilute Dilute DMSO stock into aqueous buffer dissolve_dmso->dilute vortex Vortex/Sonicate dilute->vortex check Check for Precipitate vortex->check add_to_assay Add to Assay check->add_to_assay No Precipitate precipitate Precipitate Observed check->precipitate Precipitate lower_conc Lower Final Concentration precipitate->lower_conc use_salt Use Salt Form precipitate->use_salt adjust_ph Adjust Buffer pH precipitate->adjust_ph

Caption: Workflow for preparing and troubleshooting solutions of this compound.

signaling_pathway Inhibition of Platelet Aggregation by Potassium 2-(1-hydroxypentyl)benzoate adp ADP p2y1 P2Y1 Receptor adp->p2y1 phpb Potassium 2-(1-hydroxypentyl)benzoate phpb->p2y1 inhibits gq Gq p2y1->gq plc PLC gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 ca2 [Ca2+]i Increase ip3->ca2 induces aggregation Platelet Aggregation ca2->aggregation leads to

Caption: Signaling pathway of platelet aggregation inhibition.

References

Troubleshooting poor peak shape in HPLC analysis of 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-(1-hydroxypentyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor peak shape during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the HPLC analysis of this compound, providing explanations and actionable solutions.

Q1: Why is my peak for this compound tailing?

A1: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is a common problem. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2]

  • Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the carboxylic acid group of your analyte, leading to peak tailing.[1][2]

  • Solution 1: Adjust Mobile Phase pH: The most effective way to minimize silanol interactions is to lower the pH of the mobile phase. By operating at a pH well below the pKa of this compound (estimated to be around 4.2, similar to benzoic acid), the carboxylic acid will be in its neutral, protonated form, reducing its interaction with the silanol groups.[3][4] Aim for a mobile phase pH of 2.5-3.0 using an appropriate buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) or an acid additive like formic acid or trifluoroacetic acid (TFA).[5]

  • Solution 2: Use an End-capped Column: Modern HPLC columns are often "end-capped," a process that chemically modifies the majority of the residual silanol groups, thereby reducing their potential for secondary interactions.[1] If you are not already using one, switching to an end-capped C18 or C8 column can significantly improve peak shape.[6]

  • Cause 2: Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[7][8]

  • Solution: Reduce the sample concentration or the injection volume. A good starting point is to decrease the injection volume by half and observe the effect on the peak shape.[9]

Q2: My peak is fronting. What are the likely causes and how can I fix it?

A2: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing for acidic compounds but can still occur.

  • Cause 1: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[10]

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9] If the analyte's solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

  • Cause 2: High Sample Concentration: Similar to peak tailing, overloading the column with a highly concentrated sample can also lead to peak fronting.[7]

  • Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely cause.

Q3: My peak for this compound is broad. What should I do?

A3: Broad peaks can compromise resolution and sensitivity. Several factors can contribute to peak broadening.

  • Cause 1: Column Degradation: Over time, HPLC columns can degrade due to issues like loss of stationary phase or the creation of voids, leading to broader peaks.[6]

  • Solution: First, try flushing the column with a strong solvent to remove any contaminants. If the problem persists, and the column has been in use for a significant time, it may need to be replaced. Using a guard column can help extend the life of your analytical column.

  • Cause 2: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[1][8]

  • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[1]

  • Cause 3: Inappropriate Flow Rate: A flow rate that is too high or too low can lead to increased band broadening.[7]

  • Solution: Optimize the flow rate for your column dimensions and particle size. Consult the column manufacturer's recommendations for the optimal flow rate range.

Q4: I'm seeing split peaks for my analyte. What could be the reason?

A4: Split peaks can be a frustrating issue, often pointing to a problem at the head of the column or with the injection process.

  • Cause 1: Partially Blocked Frit: The inlet frit of the column can become partially blocked with particulate matter from the sample or mobile phase, causing the sample to be unevenly distributed onto the column bed.

  • Solution: Try back-flushing the column (if the manufacturer's instructions permit) to dislodge the blockage. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need to be replaced. Using an in-line filter before the column can help prevent this issue.

  • Cause 2: Column Void: A void or channel can form at the head of the column, leading to a split flow path for the analyte.

  • Solution: A column with a void at the inlet usually needs to be replaced.

  • Cause 3: Sample Dissolved in a Very Strong Solvent: Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak splitting, especially for early eluting peaks.

  • Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.[9]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Shape of an Acidic Analyte

Mobile Phase pHExpected Peak Shape for this compoundRationale
pH < pKa (e.g., 2.5-3.0)Symmetrical, sharp peakThe analyte is in its neutral, non-ionized form, minimizing secondary interactions with the stationary phase.[3]
pH ≈ pKa (e.g., 4.0-4.5)Broad or tailing peakA mixture of ionized and non-ionized forms of the analyte exists, leading to multiple interaction mechanisms and poor peak shape.
pH > pKa (e.g., > 5.0)May be sharp but with poor retentionThe analyte is in its ionized form, which is more polar and has less retention on a reversed-phase column. This can lead to co-elution with other early-eluting compounds.[4]

Table 2: Common HPLC Troubleshooting Summary

IssuePotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsLower mobile phase pH to 2.5-3.0; Use an end-capped column.[1][3]
Column overloadReduce sample concentration or injection volume.[7]
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in mobile phase or a weaker solvent.[10]
High sample concentrationDilute the sample.
Broad Peaks Column degradationFlush or replace the column; Use a guard column.
Extra-column volumeUse shorter, narrower ID tubing; ensure proper connections.[1]
Split Peaks Partially blocked column fritBack-flush the column or replace the frit/column.
Void at the column headReplace the column.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Analysis of this compound

  • Aqueous Component:

    • Prepare a buffer solution (e.g., 10-25 mM potassium phosphate) in HPLC-grade water.

    • Adjust the pH of the aqueous buffer to 2.5-3.0 using an acid such as phosphoric acid.

    • Alternatively, add 0.1% (v/v) of formic acid or trifluoroacetic acid to HPLC-grade water.

    • Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter.

  • Organic Component:

    • Use HPLC-grade acetonitrile (B52724) or methanol.

    • Filter the organic solvent through a 0.45 µm or 0.22 µm membrane filter.

  • Mobile Phase Mixture:

    • Premix the aqueous and organic components in the desired ratio (e.g., 60:40 aqueous:organic).

    • Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.

Protocol 2: Sample Preparation

  • Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a suitable solvent to make a stock solution of known concentration. The initial mobile phase is the preferred solvent. If solubility is an issue, a small amount of the organic solvent component of the mobile phase can be used, followed by dilution with the aqueous component to a composition weaker than or equal to the initial mobile phase.

  • Working Standards:

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase to the desired concentrations.

  • Sample Filtration:

    • Filter all sample solutions through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

Mandatory Visualization

Troubleshooting_Workflow start Poor Peak Shape Observed check_shape Identify Peak Shape Issue start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting broad Broad Peak check_shape->broad Broad split Split Peak check_shape->split Split ph_check Is Mobile Phase pH < 3? tailing->ph_check solvent_check Is Sample Solvent Stronger than Mobile Phase? fronting->solvent_check column_check Check Column Age / Performance broad->column_check frit_check Check for Blockage at Column Inlet split->frit_check adjust_ph Adjust pH to 2.5-3.0 ph_check->adjust_ph No overload_check_t Is Sample Concentrated? ph_check->overload_check_t Yes end_node Peak Shape Improved adjust_ph->end_node dilute_sample_t Reduce Concentration / Injection Volume overload_check_t->dilute_sample_t Yes endcapped_col Consider End-capped Column overload_check_t->endcapped_col No dilute_sample_t->end_node endcapped_col->end_node change_solvent Dissolve Sample in Mobile Phase solvent_check->change_solvent Yes overload_check_f Is Sample Concentrated? solvent_check->overload_check_f No change_solvent->end_node dilute_sample_f Dilute Sample overload_check_f->dilute_sample_f Yes overload_check_f->end_node No dilute_sample_f->end_node replace_column_b Flush or Replace Column column_check->replace_column_b Old/Poor extracolumn_check Check Tubing and Connections column_check->extracolumn_check OK replace_column_b->end_node optimize_tubing Minimize Tubing Length/ID extracolumn_check->optimize_tubing Yes extracolumn_check->end_node No optimize_tubing->end_node backflush Back-flush or Replace Frit/Column frit_check->backflush Yes void_check Check for Column Void frit_check->void_check No backflush->end_node replace_column_s Replace Column void_check->replace_column_s Yes void_check->end_node No replace_column_s->end_node

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Chemical_Structure cluster_benzoic_acid This compound C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH C3 C C2->C3 CHOH_pentyl CH(OH)(CH2)3CH3 C2->CHOH_pentyl C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1

Caption: Structure of this compound.

References

How to prevent the degradation of 2-(1-hydroxypentyl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(1-hydroxypentyl)benzoic acid during storage.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential degradation issues with this compound.

Observation Potential Cause Recommended Solution
Change in physical appearance (e.g., discoloration, clumping) Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place. For long-term storage, consider using a desiccator.
Appearance of a new peak in HPLC analysis, eluting near the parent compound Oxidation of the secondary alcohol to a ketone, forming 2-(1-oxopentyl)benzoic acid.Purge the storage container with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen. Store at recommended low temperatures (see FAQs).
Inconsistent or unexpected experimental results Degradation of the compound leading to the presence of impurities that may interfere with assays.Confirm the purity of your sample using a validated analytical method (see Experimental Protocols). If degradation is confirmed, use a fresh, properly stored batch of the compound.
Decrease in assay potency or concentration over time Ongoing degradation due to improper storage conditions.Review and optimize storage conditions immediately. Conduct a short-term stability study to identify the primary degradation factor (e.g., temperature, light, oxygen).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most probable degradation pathway under typical storage conditions is the oxidation of the secondary alcohol group to form the corresponding ketone, 2-(1-oxopentyl)benzoic acid.[1][2] Other potential but less common degradation pathways, which may occur under more extreme conditions such as high heat, include decarboxylation of the benzoic acid moiety.[3][4]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: 2-8°C for long-term storage. Room temperature may be acceptable for short-term storage, but stability should be verified.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an opaque or amber-colored container.

  • Moisture: Keep in a tightly sealed container in a dry environment or a desiccator to prevent hydrolysis and moisture-related degradation.

Q3: How can I detect and quantify the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for detecting and quantifying degradation.[5][6] This method should be capable of separating the parent compound from its potential degradation products. See the Experimental Protocols section for a detailed HPLC method.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study (or stress testing) involves intentionally exposing the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and light) to accelerate its degradation.[7] This helps to identify potential degradation products and establish the degradation pathways, which is crucial for developing a stability-indicating analytical method.[8]

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to demonstrate the impact of different storage parameters.

Table 1: Effect of Temperature on Stability (Stored in the dark, under air, for 6 months)

TemperaturePurity (%)2-(1-oxopentyl)benzoic acid (%)Other Impurities (%)
2-8°C99.50.30.2
25°C97.22.50.3
40°C92.56.80.7

Table 2: Effect of Atmosphere on Stability (Stored at 25°C, in the dark, for 6 months)

AtmospherePurity (%)2-(1-oxopentyl)benzoic acid (%)Other Impurities (%)
Inert (Argon)99.20.60.2
Air97.22.50.3

Table 3: Effect of Light on Stability (Stored at 25°C, under air, for 6 months)

Light ConditionPurity (%)2-(1-oxopentyl)benzoic acid (%)Other Impurities (%)
Protected from Light97.22.50.3
Exposed to Light96.53.10.4

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method

Objective: To quantify this compound and its degradation products.

Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Note: This method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[9]

Visualizations

degradation_pathway parent This compound degradant 2-(1-oxopentyl)benzoic acid (Ketone) parent->degradant Oxidation oxidant Oxygen / Oxidizing Agent oxidant->parent

Caption: Primary degradation pathway of this compound.

stability_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Protocol_Dev Develop Stability Protocol Batch_Selection Select Batches Protocol_Dev->Batch_Selection Storage Place Samples in Stability Chambers Batch_Selection->Storage Sampling Pull Samples at Time Points Storage->Sampling ICH Guidelines Analysis HPLC Analysis Sampling->Analysis Data_Review Review Data Analysis->Data_Review Report Generate Stability Report Data_Review->Report

Caption: Workflow for a typical stability study.

troubleshooting_tree decision decision action action start Unexpected Degradation Observed check_storage Are storage conditions optimal? start->check_storage check_purity Is initial purity confirmed? check_storage->check_purity Yes optimize_storage Optimize storage: - Lower temperature - Use inert gas - Protect from light check_storage->optimize_storage No check_handling Was sample handling appropriate? check_purity->check_handling Yes retest_initial Re-test retained sample of initial batch check_purity->retest_initial No review_procedures Review sample handling procedures check_handling->review_procedures No new_batch Use a fresh batch of the compound check_handling->new_batch Yes

Caption: Troubleshooting decision tree for unexpected degradation.

References

Technical Support Center: Scaling Up the Synthesis of 2-(1-hydroxypentyl)benzoic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-(1-hydroxypentyl)benzoic acid, tailored for researchers, scientists, and drug development professionals involved in scaling up production for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most direct and scalable route is the Grignard reaction between a butylmagnesium halide (e.g., butylmagnesium bromide) and an ortho-carbonyl substituted benzoic acid derivative. Two primary starting materials can be considered: 2-formylbenzoic acid or phthalide. The Grignard reagent adds to the carbonyl group to form the desired secondary alcohol.

Q2: What are the critical parameters to control when scaling up the Grignard reaction for this synthesis?

A2: Key parameters for a successful and safe scale-up include:

  • Strict Anhydrous Conditions: All glassware, solvents (typically THF or diethyl ether), and reagents must be rigorously dried to prevent quenching of the highly reactive Grignard reagent.[1]

  • Temperature Control: The Grignard reagent formation is exothermic. On a larger scale, efficient heat dissipation is crucial. The addition of the Grignard reagent to the electrophile should also be temperature-controlled (often at low temperatures) to minimize side reactions.

  • Addition Rate: Slow, controlled addition of the Grignard reagent to the starting material (or vice versa) is critical to manage the reaction exotherm and prevent the buildup of unreacted reagents.

  • Agitation: Effective stirring is necessary to ensure homogenous mixing and heat transfer, especially in larger reaction vessels.

Q3: How can I purify this compound at a preclinical scale?

A3: Purification is typically achieved through a combination of techniques:

  • Aqueous Workup: After quenching the reaction, an acidic workup is necessary to protonate the alkoxide and carboxylate. This is followed by extraction to separate the product into an organic layer.[1]

  • Base Extraction: The product, being a carboxylic acid, can be selectively extracted from the organic layer into an aqueous basic solution (e.g., sodium bicarbonate). This separates it from neutral organic impurities. The product is then precipitated by re-acidifying the aqueous layer.

  • Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system to remove remaining impurities.[2][3]

Q4: What are the potential major byproducts in this synthesis?

A4: Potential byproducts include:

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-formylbenzoic acid or phthalide.

  • Benzene: If any moisture is present, it will protonate the Grignard reagent, leading to the formation of benzene.

  • Wurtz Coupling Products: Reaction of the Grignard reagent with the unreacted alkyl halide can lead to the formation of octane.

  • Over-addition Products: While less likely with an aldehyde, reaction conditions that are not well-controlled could potentially lead to other reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Inactive Grignard reagent due to moisture.1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Store reagents under an inert atmosphere (Nitrogen or Argon).[1]
2. Poor quality magnesium turnings (oxide layer).2. Activate magnesium before use by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[1]
3. Incorrect stoichiometry of reagents.3. Accurately determine the concentration of the prepared Grignard reagent via titration before use.
Formation of a Significant Amount of Byproducts 1. Reaction temperature is too high.1. Maintain a low temperature during the Grignard addition (e.g., -20°C to 0°C) using an appropriate cooling bath.
2. Addition of Grignard reagent is too fast.2. Add the Grignard reagent dropwise to the solution of the starting material with efficient stirring.
3. Localized overheating due to poor mixing.3. Ensure vigorous and efficient stirring throughout the addition.
Difficulties in Product Isolation/Purification 1. Emulsion formation during aqueous workup.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period.
2. Product oiling out during crystallization.2. Adjust the solvent system. Ensure the solution is not supersaturated. Try seeding the solution with a small crystal of pure product.
3. Incomplete precipitation of the product.3. Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Formylbenzoic Acid

This protocol is a representative procedure for a laboratory-scale synthesis, which can be adapted for scale-up with appropriate engineering controls.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesEquivalents
2-Formylbenzoic Acid150.1310.0 g0.06661.0
n-Butylmagnesium bromide (2.0 M in THF)-36.6 mL0.07331.1
Anhydrous Tetrahydrofuran (THF)-200 mL--
Hydrochloric Acid (3 M)-~100 mL--
Ethyl Acetate (B1210297)-300 mL--
Saturated Sodium Bicarbonate Solution-200 mL--
Anhydrous Magnesium Sulfate----

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 2-formylbenzoic acid (10.0 g, 0.0666 mol) and anhydrous THF (150 mL) to a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -15°C using a suitable cooling bath (e.g., ice/salt).

  • Grignard Addition: Slowly add n-butylmagnesium bromide solution (36.6 mL of 2.0 M solution in THF, 0.0733 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed -10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours.

  • Quenching: Slowly and carefully quench the reaction by adding 100 mL of cold 3 M HCl while maintaining a temperature below 10°C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Crystallization

Materials:

ReagentQuantity
Crude this compound~13 g
Toluene (B28343)As required
Heptane (B126788)As required

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot toluene (e.g., at 70-80°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, slowly add heptane as an anti-solvent until the solution becomes cloudy.

  • Cooling: Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold toluene/heptane mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Representative Yield and Purity Data for Synthesis Scale-Up

Scale (g of Starting Material)Typical Crude Yield (%)Typical Purified Yield (%)Purity by HPLC (%)
185-9575-85>98
1080-9070-80>98
10075-8565-75>97

Note: These are representative values. Actual yields and purity will depend on specific reaction conditions and purification efficiency.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials 2_Formylbenzoic_Acid 2-Formylbenzoic Acid Grignard_Reaction Grignard Addition (THF, -15°C) 2_Formylbenzoic_Acid->Grignard_Reaction nBuMgBr n-Butylmagnesium Bromide nBuMgBr->Grignard_Reaction Intermediate Magnesium Alkoxide/ Carboxylate Salt Grignard_Reaction->Intermediate Acid_Workup Acidic Workup (HCl) Intermediate->Acid_Workup Product This compound Acid_Workup->Product

Caption: Synthesis of this compound via Grignard reaction.

Experimental Workflow

Experimental_Workflow Start Start Reaction Grignard Reaction Start->Reaction Quench Quench with HCl Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Concentration Concentration Extraction->Concentration Crude_Product Crude Product Concentration->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Filtration Filtration & Drying Crystallization->Filtration Final_Product Pure Product Filtration->Final_Product

Caption: General workflow for the synthesis and purification process.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield? Check_Moisture Anhydrous Conditions? Start->Check_Moisture Yes Dry_System Flame-dry glassware, use anhydrous solvents Check_Moisture->Dry_System No Check_Mg Mg Activation? Check_Moisture->Check_Mg Yes Success Yield Improved Dry_System->Success Activate_Mg Use Iodine or 1,2-dibromoethane Check_Mg->Activate_Mg No Check_Temp Temperature Control? Check_Mg->Check_Temp Yes Activate_Mg->Success Optimize_Temp Maintain low temp during addition Check_Temp->Optimize_Temp No Check_Temp->Success Yes Optimize_Temp->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Method Refinement for Extraction of 2-(1-hydroxypentyl)benzoic acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 2-(1-hydroxypentyl)benzoic acid from biological matrices. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Extraction Issues

Q1: I am experiencing low recovery of this compound. What are the common causes?

A1: Low recovery can stem from several factors throughout the extraction process. Key areas to investigate include:

  • Suboptimal pH: this compound is an acidic compound. To ensure it is in its neutral, less polar form for efficient extraction into an organic solvent during Liquid-Liquid Extraction (LLE) or retention on a reversed-phase Solid-Phase Extraction (SPE) sorbent, the sample pH should be acidified to approximately 2-3, which is about two pH units below the pKa of the carboxylic acid group.

  • Inappropriate Solvent Choice (LLE): The polarity of the extraction solvent is crucial. For a moderately polar compound like this compound, solvents such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are good starting points. A solvent that is too nonpolar may not efficiently extract the analyte.

  • Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Increasing the organic solvent percentage or modifying the pH of the elution solvent can improve recovery.

  • Analyte Degradation: The analyte may be unstable under the extraction conditions. It is advisable to keep samples on ice and minimize exposure to light and air during processing.

  • Matrix Effects: Components in the biological matrix can interfere with the extraction and subsequent analysis.

Q2: How can I determine which step of my SPE protocol is causing low recovery?

A2: To pinpoint the issue, you can collect and analyze fractions from each step of the SPE process (load, wash, and elution).

  • Analyte in the load fraction: This indicates poor retention. The cause could be an incorrect sorbent, improper conditioning, a sample solvent that is too strong, or an incorrect sample pH.

  • Analyte in the wash fraction: The wash solvent may be too strong, causing premature elution of the analyte. Consider using a weaker wash solvent.

  • Analyte not in any fraction: This suggests that the analyte is irreversibly bound to the sorbent. A stronger elution solvent is likely needed.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q3: I am observing an emulsion at the interface of the aqueous and organic layers during LLE. How can I resolve this?

A3: Emulsion formation is a common issue in LLE, particularly with complex matrices like plasma. Here are some strategies to break an emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Addition of Salt: Adding a small amount of a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous layer, which often helps to break the emulsion.

  • Centrifugation: If the emulsion persists, transferring the mixture to a centrifuge tube and centrifuging can facilitate phase separation.

  • Change of Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may break the emulsion.

Solid-Phase Extraction (SPE) Troubleshooting

Q4: My SPE results are not reproducible. What could be the cause?

A4: Lack of reproducibility in SPE can be caused by several factors:

  • Inconsistent Sample Pre-treatment: Ensure that all samples are treated identically before loading onto the SPE cartridge.

  • Cartridge Drying: Allowing the sorbent bed to dry out between the conditioning and sample loading steps can lead to inconsistent analyte retention.

  • Variable Flow Rate: Inconsistent flow rates during sample loading, washing, and elution can affect analyte-sorbent interaction time and, consequently, recovery. Using a vacuum manifold or a positive pressure manifold can help maintain consistent flow rates.

  • Sorbent Variability: Ensure that all SPE cartridges are from the same lot to minimize variability in sorbent characteristics.

Protein Precipitation Troubleshooting

Q5: After protein precipitation with acetonitrile, my analyte signal is suppressed in the LC-MS/MS analysis. What can I do?

A5: High concentrations of organic solvents from protein precipitation can cause ion suppression in the mass spectrometer.

  • Evaporation and Reconstitution: After centrifugation to remove the precipitated proteins, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent that is compatible with your LC mobile phase.

  • Dilution: Diluting the supernatant with an aqueous solution before injection can reduce the concentration of the organic solvent and mitigate ion suppression.

  • Alternative Precipitating Agents: Consider using other precipitating agents such as trichloroacetic acid (TCA) or zinc sulfate, which may result in a cleaner extract with less ion suppression.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound Analogs from Biological Matrices

Extraction MethodAnalyteBiological MatrixRecovery (%)RSD (%)Reference
Protein Precipitation3-n-butylphthalide MetabolitesHuman Plasma>85%<15%Adapted from[1]
Liquid-Liquid ExtractionSodium (±)-5-bromo-2-(α-hydroxypentyl) benzoateRat Plasma>106.3%<8.71%[2]
Solid-Phase ExtractionBenzoic Acid and Sorbic AcidFood Drinks>95%<1.78%Adapted from[3]

Note: Data for the bromo-analog and other related compounds are presented as an estimation due to the limited availability of specific data for this compound.

Table 2: Matrix Effect Data for a Structurally Similar Analog in Rat Plasma

AnalyteConcentration (ng/mL)Matrix Effect (%)RSD (%)Reference
Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate10110.15.4[2]
1000103.03.8[2]
8000105.26.2[2]

Note: A matrix effect of 100% indicates no effect, >100% indicates ion enhancement, and <100% indicates ion suppression.

Experimental Protocols

Protocol 1: Protein Precipitation for the Analysis of this compound in Plasma

(Adapted from a method for 3-n-butylphthalide and its metabolites[1])

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) (or acetonitrile) to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for the Analysis of this compound in Plasma

(Adapted from a method for sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate[2])

  • Sample Preparation: To 50 µL of plasma in a centrifuge tube, add an internal standard solution.

  • Acidification: Add a small volume of acid (e.g., 1 M HCl) to adjust the pH of the plasma sample to approximately 2-3.

  • Extraction: Add 1 mL of ethyl acetate, and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

  • Organic Layer Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for the Analysis of this compound from Aqueous Matrices

(Adapted from a general method for acidic compounds)

  • Sample Pre-treatment: Acidify the aqueous sample (e.g., urine or diluted plasma) to pH 2-3 with an appropriate acid (e.g., formic acid or HCl).

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of acidified water (pH 2-3). Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of acidified water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the analyte with 1 mL of methanol or acetonitrile.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

SPE_Troubleshooting cluster_fractions Fraction Analysis cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery in SPE load Analyte in Load Fraction? start->load wash Analyte in Wash Fraction? retention Poor Retention load->retention Yes elution Analyte in Elution Fraction? premature_elution Premature Elution wash->premature_elution Yes strong_retention Irreversible Binding elution->strong_retention No solution_retention Check Sorbent Type Optimize Conditioning Adjust Sample pH Weaken Sample Solvent retention->solution_retention solution_wash Use Weaker Wash Solvent premature_elution->solution_wash solution_elution Use Stronger Elution Solvent strong_retention->solution_elution

Caption: A troubleshooting workflow for diagnosing low recovery in Solid-Phase Extraction.

LLE_Workflow start Start: Plasma Sample acidify Acidify to pH 2-3 start->acidify add_solvent Add Organic Solvent (e.g., Ethyl Acetate) acidify->add_solvent mix Vortex/Mix add_solvent->mix centrifuge Centrifuge mix->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate Solvent separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A general workflow for Liquid-Liquid Extraction of this compound.

Matrix_Effects_Logic cluster_mitigation Mitigation Strategies start Inconsistent Results or Low Signal Intensity check_matrix Suspect Matrix Effects? start->check_matrix optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) check_matrix->optimize_cleanup Yes chromatography Modify Chromatography (e.g., gradient, column) check_matrix->chromatography Yes dilution Dilute Sample check_matrix->dilution Yes is Use Stable Isotope-Labeled Internal Standard check_matrix->is Yes

Caption: A logical diagram outlining strategies to mitigate matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Enhancing the Stability of 2-(1-hydroxypentyl)benzoic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of 2-(1-hydroxypentyl)benzoic acid.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common stability issues with your this compound formulations.

Problem 1: Rapid degradation of this compound in aqueous solution.

  • Question: My formulation of this compound is showing significant degradation in a short period. What are the likely causes and how can I investigate them?

  • Answer: Rapid degradation in aqueous solutions is often linked to pH, exposure to light, and oxidative stress. Benzoic acid derivatives can be susceptible to hydrolysis, especially at non-optimal pH levels.[1][2] To troubleshoot this, a forced degradation study is recommended to identify the primary degradation pathways.[3][4][5][6]

    Troubleshooting Workflow:

    Troubleshooting_Degradation start Start: Rapid Degradation Observed check_ph Measure Formulation pH start->check_ph ph_extreme Is pH < 4 or > 8? check_ph->ph_extreme adjust_ph Adjust pH to Neutral/Near-Neutral (6-7.5) ph_extreme->adjust_ph Yes forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) ph_extreme->forced_degradation No adjust_ph->forced_degradation end Optimized Formulation adjust_ph->end analyze_degradants Analyze Degradants by Stability-Indicating HPLC forced_degradation->analyze_degradants identify_pathway Identify Primary Degradation Pathway analyze_degradants->identify_pathway hydrolysis Hydrolysis is the main pathway identify_pathway->hydrolysis Acid/Base Degradation oxidation Oxidation is the main pathway identify_pathway->oxidation Oxidative Degradation photodegradation Photodegradation is the main pathway identify_pathway->photodegradation Photolytic Degradation hydrolysis->adjust_ph add_antioxidant Incorporate Antioxidant (e.g., BHT) oxidation->add_antioxidant protect_from_light Use Amber Vials/Light-Protective Packaging photodegradation->protect_from_light add_antioxidant->end protect_from_light->end

    Troubleshooting workflow for rapid degradation.

Problem 2: Inconsistent results in stability studies.

  • Question: I am observing high variability in the percentage of degradation in my stability studies. What could be the cause?

  • Answer: Inconsistent results can stem from a lack of control over experimental conditions. Key factors to standardize include temperature, pH, and light exposure. Ensure that your analytical method, particularly your HPLC method, is validated for stability-indicating properties. This means the method should be able to resolve the active pharmaceutical ingredient (API) from its degradation products.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a liquid formulation of this compound?

A1: While specific data for this compound is not extensively published, a study on the structurally similar compound 2-(2-hydroxypropanamido)benzoic acid found it to be most stable in neutral and near-neutral conditions.[1] For benzoic acid and its derivatives in general, extreme pH values can catalyze hydrolysis.[2] Therefore, it is recommended to start with a formulation buffered to a pH between 6.0 and 7.5.

Q2: What are the expected degradation products of this compound?

A2: Based on the structure and studies of similar compounds, the primary degradation pathway is likely to be hydrolysis of the benzoic acid derivative.[1] Under forced degradation conditions, other degradation products may be observed. For instance, studies on benzoic acid derivatives have shown susceptibility to oxidative degradation and decarboxylation at high temperatures.[9]

Q3: Which excipients should I consider to enhance the stability of my formulation?

A3: The choice of excipients is crucial for the stability of the final product.[10][11][12] For a liquid formulation of this compound, consider the following:

  • Buffers: To maintain the optimal pH, use a suitable buffering agent such as a phosphate (B84403) or citrate (B86180) buffer.

  • Antioxidants: If your forced degradation studies indicate susceptibility to oxidation, consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid.

  • Solubilizers: To ensure the drug remains in solution, especially at higher concentrations, a solubilizer may be necessary.

Q4: How can I develop a stability-indicating HPLC method for my formulation?

A4: A stability-indicating HPLC method must be able to separate the parent drug from all potential degradation products. The development process involves:

  • Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[3][4][5][6]

  • Method Development: Develop an HPLC method (typically reversed-phase) that shows good resolution between the parent drug and the degradation products. Pay close attention to the mobile phase composition and pH.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Quantitative Data Summary

The following tables summarize representative data from forced degradation studies on a structurally similar compound, 2-(2-hydroxypropanamido)benzoic acid, which can serve as a reference for your own experiments.[1]

Table 1: Effect of pH on the Stability of a Structurally Similar Compound

pHTemperature (°C)Degradation after 24 hours (%)
2.06015.2
4.5608.5
6.8603.1
8.0609.8
10.06018.7

Table 2: Summary of Forced Degradation Studies on a Structurally Similar Compound

Stress ConditionReagent/ConditionDurationDegradation (%)Major Degradation Product
Acid Hydrolysis0.1 M HCl8 hours22.5Hydrolysis Product
Base Hydrolysis0.1 M NaOH4 hours35.1Hydrolysis Product
Oxidation3% H₂O₂24 hours12.8Oxidative Degradants
Thermal60°C48 hours7.2Thermal Degradants
PhotolyticUV light (254 nm)24 hours5.4Photodegradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Calibrated oven

  • UV light chamber

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of the drug in 10 mL of 0.1 M HCl. Heat at 60°C for 8 hours. At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of the drug in 10 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of the drug in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Place 10 mg of the solid drug in a calibrated oven at 60°C for 48 hours. At specified time points, dissolve a portion of the sample in mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose 10 mg of the solid drug to UV light (254 nm) for 24 hours. At specified time points, dissolve a portion of the sample in mobile phase for HPLC analysis.

Experimental Workflow for Forced Degradation Study:

Forced_Degradation_Workflow start Start: Prepare Drug Solution/Solid stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (60°C, solid) stress_conditions->thermal photolytic Photolytic (UV 254nm, solid) stress_conditions->photolytic sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photolytic->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute hplc_analysis Analyze by Stability-Indicating HPLC dilute->hplc_analysis end End: Identify and Quantify Degradants hplc_analysis->end

Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector or photodiode array (PDA) detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 30% A, 70% B

    • 20-25 min: 30% A, 70% B

    • 25-30 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare standard solutions of this compound at known concentrations.

  • Inject the standard solutions to determine the retention time and establish a calibration curve.

  • Inject the samples from the forced degradation study.

  • Analyze the chromatograms to identify the peaks corresponding to the parent drug and any degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantitative determination of 2-(1-hydroxypentyl)benzoic acid. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS) are compared to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.

Introduction

This compound is a molecule of interest in pharmaceutical development. Accurate and precise quantification is crucial for pharmacokinetic studies, quality control, and stability testing. This guide explores three common analytical techniques, presenting their methodologies and performance data to facilitate an informed decision-making process. While specific validated methods for this exact analyte are not widely published, methods for closely related compounds, such as its brominated analog and other benzoic acid derivatives, provide a strong foundation for establishing a robust analytical procedure.[1][2]

Method Comparison

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance parameters for each technique.

Table 1: Comparison of Analytical Method Performance
ParameterLC-MS/MSHPLC-UVGC-MS
Linearity Range 5 - 10,000 ng/mL[1][2]5 - 200 µg/mL[3]Varies (requires derivatization)[4][5]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1][2]1.14 µg/mL[3]Method dependent
Accuracy (% Recovery) Within ±6.38%[2]85.61 - 102.04%[3]98.5 - 100.4%[6]
Precision (% RSD) < 8.71%[2]< 2.80%[3]< 0.6%[6]
Selectivity HighModerateHigh
Throughput HighModerateLow to Moderate
Derivatization Required NoNoYes[4][5]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and may require optimization for this compound.

LC-MS/MS Method

This method is adapted from a validated assay for a closely related compound and is ideal for complex matrices requiring high sensitivity and selectivity.[1][2]

Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) in a 4:1 ratio.[2]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

Chromatographic Conditions:

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode should be optimized.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • Monitoring Transitions: To be determined by direct infusion of the analyte and internal standard. For a similar compound, the transition m/z 207→85 was used.[1]

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

LC-MS/MS Experimental Workflow
HPLC-UV Method

A robust and widely accessible method suitable for routine analysis where high sensitivity is not a primary concern. The following is a general procedure for benzoic acid derivatives.[7][8][9]

Sample Preparation:

  • Extract the sample with a suitable solvent such as methanol or a mixture of methanol and water.[3]

  • Filter the extract through a 0.45 µm syringe filter prior to injection.[8]

Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[7][8]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% Trifluoroacetic acid or ammonium acetate buffer at pH 4.4) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[3][7] A common starting point is a 60:40 ratio of buffer to organic solvent.[3]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35 °C.[7]

  • Detection Wavelength: UV detection at 220-234 nm.[3][7]

  • Injection Volume: 10 µL.[7]

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis sample Sample extraction Solvent Extraction (e.g., Methanol/Water) sample->extraction filtration Filter (0.45 µm) extraction->filtration injection Inject into HPLC filtration->injection separation Chromatographic Separation (C18) injection->separation detection UV Detection separation->detection quantification Quantification detection->quantification

HPLC-UV Experimental Workflow
GC-MS Method

This method offers high selectivity and is a powerful tool for structural confirmation, though it requires derivatization for non-volatile analytes like benzoic acids.[4][5]

Sample Preparation and Derivatization:

  • Extract the analyte from the sample using a suitable solvent like ethyl acetate after acidification.[4]

  • Evaporate the organic phase to dryness under a stream of nitrogen.[4]

  • Reconstitute the residue in a derivatization agent (e.g., a silylating agent like HMDS or an esterifying agent like methanolic tetramethylammonium (B1211777) hydroxide) and heat to complete the reaction.[5] This converts the polar carboxylic acid and alcohol groups into more volatile derivatives.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient is required to separate the analyte from matrix components.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.[4]

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample Sample extraction Solvent Extraction sample->extraction evaporation Evaporate to Dryness extraction->evaporation derivatization Derivatization evaporation->derivatization injection Inject into GC-MS derivatization->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection SIM/Scan Detection ionization->detection quantification Quantification detection->quantification

GC-MS Experimental Workflow

Conclusion

The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the study.

  • LC-MS/MS is the preferred method for bioanalytical applications due to its superior sensitivity and selectivity, enabling the quantification of low concentrations in complex biological matrices.[1][2]

  • HPLC-UV offers a cost-effective and robust alternative for quality control and routine analysis where higher concentration levels are expected.[3][9]

  • GC-MS provides excellent selectivity and is a strong confirmatory method, but the necessity for derivatization adds complexity to the sample preparation process.[4][6]

Each method should be thoroughly validated according to international guidelines to ensure reliable and reproducible results.

References

A Comparative Analysis of 2-(1-hydroxypentyl)benzoic Acid and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective therapies against neurodegenerative diseases and acute brain injuries like ischemic stroke, a variety of neuroprotective agents have been investigated. This guide provides a comparative overview of 2-(1-hydroxypentyl)benzoic acid, a novel compound, alongside other established neuroprotective agents. The comparison focuses on their mechanisms of action, efficacy in preclinical models, and available clinical data, presented to aid researchers, scientists, and drug development professionals in their evaluation of potential therapeutic candidates.

Introduction to this compound

This compound, also known as dl-PHPB, is a derivative of 3-n-butylphthalide (dl-NBP) and acts as a prodrug that is rapidly converted to dl-NBP in the bloodstream.[1][2] Its neuroprotective properties have been primarily investigated in the context of cerebral ischemia.[1][2] Studies have shown its potential in reducing the damage caused by stroke and improving functional outcomes.[1][2]

Mechanism of Action

The neuroprotective effects of this compound are largely attributed to its active metabolite, dl-NBP. The proposed mechanisms of action are multifaceted and include:

  • Anti-inflammatory Effects: It has been shown to attenuate neuroinflammatory responses by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, and inducible nitric oxide synthase (iNOS) in both plasma and brain tissue.[3]

  • Upregulation of Heme Oxygenase-1 (HO-1): The compound enhances the expression of HO-1, an enzyme with antioxidant and anti-inflammatory properties.[3]

  • Inhibition of MAPK Signaling: It inhibits the phosphorylation of key signaling proteins in the MAPK pathway (ERK, P38, and JNK), which are involved in inflammatory processes.[3]

  • Anti-apoptotic Effects: In models of hydrogen peroxide-induced apoptosis in neuroblastoma cells, it has been observed to modulate the levels of apoptosis-related proteins. Specifically, it partially reverses the decrease in the anti-apoptotic protein Bcl-2 and inhibits the elevation of the pro-apoptotic protein Bax and caspase-3. The protein kinase C (PKC) signaling pathway also appears to be involved in its protective effects.

  • Improved Cerebral Blood Flow: Studies in animal models of transient focal cerebral ischemia have demonstrated that it increases cerebral blood flow.[1][2]

Below is a diagram illustrating the proposed neuroprotective signaling pathways of this compound.

G cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes stress Ischemia / H₂O₂ mapk MAPK Pathway (ERK, P38, JNK) stress->mapk Activates bcl2_family Bcl-2 Family (Bcl-2 ↑, Bax ↓) stress->bcl2_family Dysregulates inflammation Inflammatory Mediators (TNF-α, IL-1β, iNOS) stress->inflammation Induces phpb PHPB phpb->mapk Inhibits pkc PKCα phpb->pkc Activates ho1 HO-1 phpb->ho1 Upregulates phpb->inflammation Inhibits mapk->inflammation Promotes pkc->bcl2_family Modulates caspase3 Caspase-3 bcl2_family->caspase3 Activates bcl2_family->caspase3 Inhibits apoptosis Apoptosis caspase3->apoptosis Induces caspase3->apoptosis Inhibits neuroinflammation Neuroinflammation ho1->neuroinflammation Reduces inflammation->neuroinflammation Causes neuronal_survival Neuronal Survival apoptosis->neuronal_survival apoptosis->neuronal_survival Promotes neuroinflammation->neuronal_survival neuroinflammation->neuronal_survival Reduces Damage

Caption: Proposed neuroprotective mechanisms of this compound.

Comparative Efficacy Data

While direct head-to-head clinical trials are lacking, this section presents preclinical data for this compound and summarizes findings for other neuroprotective agents from separate studies and meta-analyses.

Table 1: Preclinical Efficacy of this compound in a Rat Model of Transient Focal Cerebral Ischemia
Treatment GroupDose (mg/kg, i.v.)Infarct Volume (%)Neurological Deficit Score
Vehicle Control-37.43.2
dl-PHPB1.325.42.7
dl-PHPB3.917.42.1
dl-PHPB12.913.71.8

Data sourced from a study on transient middle cerebral artery occlusion (MCAO) in rats.[1][2]

Table 2: Overview of Other Neuroprotective Agents
AgentProposed Mechanism of ActionSelected Efficacy Data/Clinical Trial Outcomes
Edaravone Free radical scavenger, reduces lipid peroxidation.[4]A network meta-analysis indicated that Edaravone was highly effective in improving National Institutes of Health Stroke Scale (NIHSS) scores at 7 days.[4][5][6]
Citicoline Stabilizes cell membranes, reduces free fatty acid formation, and may increase neurotransmitter synthesis.[7][8]Some studies and a meta-analysis suggest it may improve long-term functional outcomes after ischemic stroke.[8]
Cerebrolysin A peptide mixture that may have neurotrophic-like effects, modulating the inflammatory response and protecting against excitotoxicity.A meta-analysis showed it can improve long-term functional outcomes post-stroke.[8]
Minocycline A tetracycline (B611298) antibiotic with anti-inflammatory, anti-apoptotic, and antioxidant properties.Has shown promise in preclinical models and some clinical trials for stroke.[5]
3-n-butylphthalide (NBP) The active metabolite of dl-PHPB.A network meta-analysis found NBP to be a top-ranking agent for improving modified Rankin Scale (mRS) and NIHSS scores at 90 days post-stroke.[4][5][6]

Experimental Protocols

In Vivo Model of Transient Focal Cerebral Ischemia

A key experimental model used to evaluate the efficacy of this compound is the transient middle cerebral artery occlusion (MCAO) model in rats.

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_reperfusion Reperfusion cluster_assessment Outcome Assessment animal_model Male Wistar Rats mcao_model 2-hour Middle Cerebral Artery Occlusion (MCAO) animal_model->mcao_model treatment Intravenous administration of dl-PHPB (1.3, 3.9, or 12.9 mg/kg) or vehicle 10 min after MCAO onset mcao_model->treatment reperfusion 24-hour Reperfusion treatment->reperfusion infarct_volume Infarct Volume Measurement (TTC Staining) reperfusion->infarct_volume neuro_score Neurological Deficit Scoring reperfusion->neuro_score cbf Cerebral Blood Flow Monitoring (Laser-Doppler Flowmetry) reperfusion->cbf

Caption: Workflow for evaluating this compound in a rat MCAO model.

Methodology:

  • Animal Model: Male Wistar rats are typically used.

  • Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded for 2 hours using an intraluminal filament. This is followed by a 24-hour reperfusion period where the filament is withdrawn.

  • Drug Administration: this compound or a vehicle control is administered intravenously shortly after the onset of MCAO.[1][2]

  • Outcome Measures:

    • Infarct Volume: After the reperfusion period, the brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted and viable tissue. The infarct volume is then quantified.

    • Neurological Deficit Score: Neurological function is assessed using a standardized scoring system to evaluate motor and sensory deficits.

    • Cerebral Blood Flow: Laser-Doppler flowmetry is used to monitor regional cerebral blood flow during ischemia and reperfusion.[1][2]

In Vitro Apoptosis Assay

The anti-apoptotic effects of this compound have been studied in cell culture models.

Methodology:

  • Cell Line: Human neuroblastoma SK-N-SH cells are commonly used.

  • Induction of Apoptosis: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and apoptosis.

  • Treatment: Cells are pre-treated with varying concentrations of this compound before exposure to H₂O₂.

  • Assessment of Apoptosis and Protein Expression:

    • Cell Viability: Assays such as MTT are used to measure cell death.

    • Apoptosis Quantification: Methods like flow cytometry with Annexin V/PI staining are employed to quantify apoptotic cells.

    • Western Blotting: The expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, caspase-3) and signaling proteins (e.g., PKCα) are determined by Western blot analysis.

Conclusion

This compound is a promising neuroprotective agent that demonstrates significant efficacy in preclinical models of ischemic stroke. Its multifaceted mechanism of action, targeting inflammation, apoptosis, and cerebral blood flow, makes it an interesting candidate for further investigation. While direct comparative clinical data with other neuroprotective agents are not yet available, its active metabolite, 3-n-butylphthalide (NBP), has shown strong positive outcomes in a network meta-analysis of stroke treatments.[4][5][6] Future research, including head-to-head comparative studies and well-designed clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound relative to other established neuroprotective strategies.

References

Lack of Specific Data on 2-(1-hydroxypentyl)benzoic Acid Derivatives Necessitates a Shift in Focus to a Related Analogue Series

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the structure-activity relationship (SAR) of 2-(1-hydroxypentyl)benzoic acid derivatives has revealed a significant gap in publicly available scientific literature. While general information on various benzoic acid derivatives and their biological activities is abundant, specific studies detailing the synthesis and systematic evaluation of a series of this compound analogues are not available. This scarcity of data precludes the creation of a detailed comparison guide on the specified topic.

In light of this, and to provide a relevant analysis for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-studied class of compounds: 5-acetamido-2-hydroxybenzoic acid derivatives . These compounds, which are analogues of salicylic (B10762653) acid, have been investigated for their anti-inflammatory and analgesic properties, offering valuable insights into the SAR of substituted benzoic acids. The primary biological target for these compounds is believed to be the cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.

This guide will provide a comparative analysis of 5-acetamido-2-hydroxybenzoic acid derivatives, presenting quantitative data on their biological activity, detailed experimental protocols for the assays used, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of 5-Acetamido-2-hydroxybenzoic Acid Derivatives

The anti-nociceptive (analgesic) activity of a series of 5-acetamido-2-hydroxybenzoic acid derivatives was evaluated using the acetic acid-induced writhing test in animal models. This assay is a standard method for screening potential analgesic agents. The key structural modifications in the studied series involve alterations to the acetamido group at the C-5 position of the salicylic acid scaffold.

Compound IDStructureDose (mg/kg)Analgesic Activity (% reduction in writhing)
PS1 5-acetamido-2-hydroxybenzoic acid2052%
5083%
PS2 5-benzamido-2-hydroxybenzoic acid50Not significant
PS3 5-(2-phenylacetamido)-2-hydroxybenzoic acid2074%
5075%
Data sourced from a study on the analgesic activity of 5-acetamido-2-hydroxy benzoic acid derivatives.[1]

Structure-Activity Relationship Insights:

The data suggests that the nature of the substituent on the amide at the C-5 position significantly influences the analgesic activity.

  • PS1 , the parent compound with an acetamido group, demonstrates dose-dependent analgesic activity.

  • Replacing the methyl group of the acetamide (B32628) with a phenyl group (PS2 , 5-benzamido-2-hydroxybenzoic acid) resulted in a loss of significant activity at the tested dose.

  • However, introducing a benzyl (B1604629) group (PS3 , 5-(2-phenylacetamido)-2-hydroxybenzoic acid) led to a potent analgesic effect, even at a lower dose. This suggests that the size and nature of the acyl group are critical for optimal interaction with the biological target.

Experimental Protocols

Acetic Acid-Induced Writhing Test

This in-vivo assay is used to evaluate the peripheral analgesic activity of test compounds.

  • Animal Model: Typically, mice are used for this assay.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.

  • Compound Administration: The test compounds (PS1, PS2, PS3) and a control vehicle are administered orally or intraperitoneally at specified doses.

  • Induction of Writhing: After a predetermined period to allow for drug absorption, a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage reduction in the number of writhes in the compound-treated groups is calculated relative to the control group.

Carrageenan-Induced Paw Edema Test

This is a widely used in-vivo model to assess the anti-inflammatory activity of compounds.

  • Animal Model: Rats are commonly used for this assay.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Compound Administration: The test compounds and a control are administered, usually orally.

  • Induction of Inflammation: After a set time, a solution of carrageenan (an inflammatory agent) is injected into the sub-plantar tissue of the rat's paw.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

Visualizing the Scientific Process

To better understand the research workflow and the proposed mechanism of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Material (5-aminosalicylic acid) reaction Acylation Reaction (with anhydride (B1165640) or acyl chloride) start->reaction product 5-Acetamido-2-hydroxy Benzoic Acid Derivatives reaction->product in_vivo In-Vivo Analgesic Assay (Acetic Acid Writhing Test) product->in_vivo data_analysis Data Analysis (% Reduction in Writhing) in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: General workflow for the synthesis and evaluation of 5-acetamido-2-hydroxybenzoic acid derivatives.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation & Pain pgs->inflammation nsaid 5-Acetamido-2-hydroxy benzoic acid derivatives nsaid->cox Inhibition

Caption: Proposed mechanism of action via inhibition of the Cyclooxygenase (COX) pathway.

References

Cross-Validation of Analytical Techniques for 2-(1-hydroxypentyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of 2-(1-hydroxypentyl)benzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical in drug development and research for ensuring accurate and reliable data. This document presents a side-by-side evaluation of these methods, supported by experimental protocols and performance data to aid in the selection of the most suitable technique for specific research needs.

Quantitative Performance Data

The following table summarizes the key performance metrics for the HPLC-UV and LC-MS/MS methods for the analysis of this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.999>0.998
Limit of Quantification (LOQ) 2 µg/mL0.01 µg/mL
Accuracy (% Recovery) 95-105%85.7% – 103.0%[1]
Precision (% RSD) <2%<9.1%[1]
Analysis Time < 8 minutes[2]4 minutes[1]
Selectivity ModerateHigh

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS techniques are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from established protocols for the analysis of benzoic acid and its derivatives.[2][3]

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution.

  • Prepare calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

2. Instrumentation and Conditions:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Spherisorb C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[2]

  • Mobile Phase: A mixture of potassium phosphate (B84403) buffer (pH 7.05) and methanol (B129727) (47.5:52.5, v/v).[2] The pH of the mobile phase is critical for achieving good peak shape and retention for acidic compounds like benzoic acid derivatives.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 20 µL.

  • Analysis Time: Less than 8 minutes.[2]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for a structurally similar compound, where this compound was used as an internal standard.[4]

1. Sample Preparation:

  • Prepare stock solutions of this compound in methanol.

  • Spike blank plasma with the stock solution to create calibration standards and quality control samples.

  • Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples.

  • Centrifuge the samples and inject the supernatant into the LC-MS/MS system.

2. Instrumentation and Conditions:

  • Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: Hypersil GOLD C18 column.[4]

  • Mobile Phase: A gradient elution using ammonium (B1175870) acetate (B1210297) and methanol.[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is [M-H]⁻ at m/z 207.[4]

3. Data Analysis:

  • Quantification is achieved by monitoring the specific precursor-to-product ion transition for this compound.

  • A calibration curve is generated by plotting the peak area ratio of the analyte to an internal standard against the concentration.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two analytical techniques.

CrossValidationWorkflow start Start: Prepare Standard and QC Samples hplc_uv Analyze Samples by HPLC-UV start->hplc_uv lcmsms Analyze Samples by LC-MS/MS start->lcmsms data_hplc Obtain HPLC-UV Data (Concentration) hplc_uv->data_hplc data_lcmsms Obtain LC-MS/MS Data (Concentration) lcmsms->data_lcmsms compare Compare Results (Linearity, Accuracy, Precision) data_hplc->compare data_lcmsms->compare conclusion Conclusion: Method Suitability compare->conclusion

Caption: Workflow for cross-validation of HPLC-UV and LC-MS/MS methods.

Comparison and Recommendations

  • Sensitivity: The LC-MS/MS method offers significantly higher sensitivity with a much lower limit of quantification compared to the HPLC-UV method. This makes it the preferred choice for applications requiring trace-level analysis, such as in biological matrices.

  • Selectivity: Due to the use of mass spectrometry and MRM, the LC-MS/MS method provides superior selectivity, minimizing interference from other components in complex samples. The HPLC-UV method may be more susceptible to interference from compounds that absorb at the same wavelength.

  • Speed: The LC-MS/MS method described has a shorter run time, making it suitable for high-throughput analysis.[1]

  • Cost and Complexity: HPLC-UV systems are generally less expensive to acquire and maintain, and the methodology is more straightforward. LC-MS/MS instrumentation is more complex and requires specialized expertise for operation and data interpretation.

For routine analysis where high sensitivity is not a primary requirement and the sample matrix is relatively simple, the HPLC-UV method provides a cost-effective and reliable solution. However, for the analysis of this compound in complex biological samples or when low detection limits are necessary, the LC-MS/MS method is demonstrably superior in terms of sensitivity, selectivity, and speed. The choice between the two techniques should be guided by the specific requirements of the study, including the nature of the sample, the required level of sensitivity, and budgetary constraints.

References

Benchmarking 2-(1-hydroxypentyl)benzoic Acid: A Comparative Analysis Against Standard Antiplatelet Therapies for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 11, 2025 – In the landscape of ischemic stroke treatment, the quest for more effective and safer therapeutic agents is a constant endeavor. This guide provides a comprehensive performance comparison of the investigational drug 2-(1-hydroxypentyl)benzoic acid (also known as dl-PHPB) against established standard-of-care antiplatelet therapies. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available data and experimental methodologies.

Executive Summary

This compound is an emerging drug candidate with a novel mechanism of action targeting platelet aggregation, a critical factor in the pathophysiology of ischemic stroke. Preclinical studies have demonstrated its potential as an antiplatelet agent. Standard treatments, primarily aspirin (B1665792) and clopidogrel, have a long-standing history of efficacy in the secondary prevention of ischemic stroke. This guide will juxtapose the performance of this compound with these standard therapies, drawing upon available preclinical and clinical data to provide a clear, data-driven comparison.

Mechanism of Action: A Divergent Approach to Platelet Inhibition

Standard antiplatelet therapies exert their effects through well-characterized pathways. Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the formation of thromboxane (B8750289) A2, a potent platelet agonist. Thienopyridines, such as clopidogrel, are P2Y12 receptor antagonists that prevent ADP-mediated platelet activation.

In contrast, this compound exhibits a distinct mechanism. It acts as a blocker of the P2Y1 receptor-PLC-IP3 signaling pathway, ultimately leading to a decrease in cytoplasmic calcium concentration and inhibiting platelet aggregation.[1] This different therapeutic target suggests the potential for a different efficacy and safety profile compared to existing treatments.

Signaling Pathway of this compound

cluster_membrane Cell Membrane P2Y1_Receptor P2Y1 Receptor PLC PLC P2Y1_Receptor->PLC activates ADP ADP ADP->P2Y1_Receptor activates HPBA This compound HPBA->P2Y1_Receptor blocks IP3 IP3 PLC->IP3 produces Calcium Cytoplasmic Calcium (decreased) IP3->Calcium increases Aggregation Platelet Aggregation (inhibited) Calcium->Aggregation promotes

Caption: Mechanism of this compound.

Performance Data: A Head-to-Head Comparison

While this compound is currently in Phase II/III clinical trials for ischemic stroke, publicly available quantitative data from human trials remains limited.[1][2] Preclinical studies in rat models of transient focal cerebral ischemia have shown that intravenous administration of dl-PHPB significantly and dose-dependently reduced infarct volume and improved neurological deficits.[3]

The following tables summarize the performance of standard antiplatelet therapies in the secondary prevention of ischemic stroke, based on extensive clinical trial data. This will serve as a benchmark for the future evaluation of this compound.

Table 1: Efficacy of Standard Antiplatelet Therapies in Secondary Stroke Prevention

TreatmentKey Clinical Trial(s)Primary Efficacy EndpointRelative Risk Reduction (RRR) of Stroke Recurrence
Aspirin CAST, ISTRecurrent stroke or death~11-13% vs. placebo
Clopidogrel CAPRIEIschemic stroke, MI, or vascular death8.7% vs. aspirin
Aspirin + Dipyridamole ESPS-2, ESPRITStroke~37% vs. placebo; ~23% vs. aspirin alone
Aspirin + Clopidogrel (Short-term) CHANCE, POINTNew stroke at 90 days~32% vs. aspirin alone
Ticagrelor + Aspirin (Short-term) THALESStroke or death within 30 days17% vs. aspirin alone

Table 2: Safety Profile of Standard Antiplatelet Therapies (Major Bleeding Events)

TreatmentKey Clinical Trial(s)Rate of Major Bleeding
Aspirin Various~1-2% per year
Clopidogrel CAPRIE1.55% per year
Aspirin + Dipyridamole ESPRIT1.8% per year
Aspirin + Clopidogrel (Short-term) CHANCE, POINT~0.3-0.9% (major hemorrhage)
Ticagrelor + Aspirin (Short-term) THALES0.5% (severe bleeding)

Experimental Protocols

To ensure transparency and facilitate reproducibility, detailed methodologies for key experiments are provided below.

Platelet Aggregation Assays

Platelet aggregation is a fundamental measure of antiplatelet drug efficacy. Two primary methods are employed:

1. Light Transmission Aggregometry (LTA)

This is considered the gold standard for assessing platelet function.

  • Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Workflow:

Blood Whole Blood Collection PRP Prepare Platelet-Rich Plasma (PRP) Blood->PRP Incubate Incubate PRP with Drug/Vehicle PRP->Incubate Agonist Add Agonist (e.g., ADP) Incubate->Agonist Measure Measure Light Transmission Agonist->Measure Analyze Analyze Aggregation Curve Measure->Analyze

Caption: Light Transmission Aggregometry Workflow.

  • Detailed Protocol:

    • Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.

    • Platelet Count Adjustment: The platelet count in the PRP is standardized.

    • Incubation: PRP is incubated with either this compound or a standard antiplatelet drug (or vehicle control) at 37°C.

    • Aggregation Measurement: The PRP sample is placed in an aggregometer cuvette with a stir bar. An agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to induce aggregation.

    • Data Analysis: The change in light transmission over time is recorded, and the percentage of aggregation is calculated.

2. Impedance Aggregometry

This method uses whole blood, offering a more physiological assessment.

  • Principle: Measures the change in electrical impedance between two electrodes as platelets aggregate on their surface in response to an agonist.

  • Workflow:

Blood Whole Blood Collection Incubate Incubate Blood with Drug/Vehicle Blood->Incubate Agonist Add Agonist (e.g., ADP) Incubate->Agonist Measure Measure Impedance Change Agonist->Measure Analyze Analyze Aggregation Curve Measure->Analyze

Caption: Impedance Aggregometry Workflow.

  • Detailed Protocol:

    • Blood Collection: Whole blood is collected in tubes containing an anticoagulant.

    • Incubation: The whole blood sample is incubated with the test compound or control.

    • Aggregation Measurement: The blood is placed in a test cell with electrodes. An agonist is added, and the change in impedance is recorded over time.

    • Data Analysis: The aggregation is quantified, often as the area under the curve (AUC) of the impedance change.

Future Directions and Conclusion

The preclinical data for this compound are promising, suggesting a potent antiplatelet effect with a novel mechanism of action. However, a definitive comparison with standard treatments will require the public release of data from its ongoing Phase II and upcoming Phase III clinical trials. Researchers and clinicians eagerly await these results to determine the ultimate place of this new agent in the therapeutic arsenal (B13267) against ischemic stroke. The data presented in this guide provides a solid framework for interpreting these future findings and understanding the evolving landscape of antiplatelet therapy.

References

A Comparative Guide to the Metabolic Stability of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of benzoic acid derivatives, a common scaffold in medicinal chemistry. Understanding the metabolic fate of these compounds is crucial for optimizing pharmacokinetic properties and ensuring the development of safe and efficacious therapeutics. This document summarizes key metabolic pathways, presents a structure-metabolism relationship discussion, and provides detailed experimental protocols for assessing metabolic stability.

Introduction to Benzoic Acid Metabolism

Benzoic acid and its derivatives undergo extensive metabolism, primarily in the liver, to facilitate their elimination from the body. The metabolic pathways are largely influenced by the nature and position of substituents on the benzene (B151609) ring. The primary routes of metabolism involve both Phase I and Phase II reactions.

Phase I Metabolism , mediated predominantly by cytochrome P450 (CYP) enzymes, typically involves oxidation reactions such as hydroxylation of the aromatic ring or alkyl substituents.[1][2] For instance, CYP199A4 has been shown to catalyze the oxidation of 4-alkyl-substituted benzoic acids.[3][4]

Phase II Metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[5] For benzoic acid derivatives, the two main conjugation reactions are:

  • Glycine (B1666218) Conjugation: The carboxyl group of benzoic acid is conjugated with the amino acid glycine to form hippuric acid. This is a major metabolic pathway for many benzoic acid derivatives.[6][7]

  • Glucuronidation: The carboxyl group can also be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[8]

The competition between these two pathways is influenced by the physicochemical properties of the substituents on the benzoic acid ring.[9][10]

Comparative Metabolic Stability Data

CompoundSubstituent(s)In Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway(s)
Benzoic Acid-H4515.4Glycine Conjugation, Glucuronidation
4-Hydroxybenzoic Acid4-OH3023.1Glucuronidation, Sulfation
4-Aminobenzoic Acid (PABA)4-NH₂2527.7N-Acetylation, Glycine Conjugation
4-Nitrobenzoic Acid4-NO₂> 60< 11.5Reduction, Glycine Conjugation
4-Chlorobenzoic Acid4-Cl5512.6Glycine Conjugation
4-Methylbenzoic Acid4-CH₃3818.2Glycine Conjugation, Benzylic Oxidation
2-Hydroxybenzoic Acid2-OH2034.7Glucuronidation

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values may vary depending on the specific experimental conditions.

Structure-Metabolism Relationships

The metabolic stability of benzoic acid derivatives is significantly influenced by the electronic and steric properties of the substituents on the aromatic ring.

  • Electron-donating groups (e.g., -OH, -NH₂) can increase the susceptibility of the aromatic ring to oxidative metabolism and often facilitate glucuronidation.

  • Electron-withdrawing groups (e.g., -NO₂) can make the carboxylic acid group more acidic, which may influence the rate of conjugation reactions.

  • Steric hindrance around the carboxylic acid group can impede the approach of conjugating enzymes, thereby decreasing the rate of metabolism. For instance, bulky substituents at the ortho position can reduce the rate of glycine conjugation.[10]

  • Lipophilicity of the substituents can also play a role, with increased lipophilicity sometimes leading to enhanced binding to metabolic enzymes and a higher rate of metabolism.[10]

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of benzoic acid derivatives in human liver microsomes.

Materials:

  • Test compounds (benzoic acid derivatives)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard (for LC-MS/MS analysis)

  • Control compounds with known metabolic stability (e.g., a high clearance compound like verapamil (B1683045) and a low clearance compound like warfarin)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the test compound (at a final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This step precipitates the proteins and stops the enzymatic reaction.

    • Include control incubations without the NADPH regenerating system to assess for non-enzymatic degradation of the compound.

  • Sample Processing:

    • Vortex the quenched samples to ensure thorough mixing.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analytical Method:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

    • Calculate the in vitro half-life (t½) using the following equation:

      • t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the following equation:

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL) * 1000

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Test Compounds, Microsomes, NADPH) pre_incubate Pre-incubate at 37°C prep_reagents->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calculate Calculate t½ and CLint plot_data->calculate

Caption: Experimental workflow for in vitro metabolic stability assay.

Metabolic_Pathways parent Benzoic Acid Derivative (R-C₆H₄-COOH) phase1 Phase I Metabolite (e.g., Hydroxylated) parent->phase1 CYP450 (Oxidation) glycine_conj Glycine Conjugate (Hippuric Acid Derivative) parent->glycine_conj Glycine N-acyltransferase (Glycine Conjugation) glucuronide_conj Glucuronide Conjugate parent->glucuronide_conj UGTs (Glucuronidation) phase1->glucuronide_conj UGTs excretion Excretion glycine_conj->excretion glucuronide_conj->excretion

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 2-(1-hydroxypentyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, a precise understanding of a compound's mechanism of action is paramount. This guide provides a comprehensive comparative analysis of 2-(1-hydroxypentyl)benzoic acid, a metabolite of Butylphthalide, and its potential mechanism of action. While direct experimental evidence for this specific compound is emerging, its structural resemblance to known bioactive benzoic acid derivatives suggests a plausible role in modulating inflammatory pathways. This document serves as a resource for researchers, scientists, and drug development professionals by outlining key experimental approaches to confirm its mechanism, alongside comparative data for analogous compounds.

Based on its chemical structure and the known activities of similar benzoic acid derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. This inhibition would subsequently reduce the production of prostaglandins, key mediators of inflammation and platelet aggregation. This guide will focus on experimental frameworks to test this hypothesis, comparing its potential activity with well-characterized anti-inflammatory agents.

Comparative Analysis of Inhibitory Activity

To quantitatively assess the efficacy of this compound, its inhibitory concentration (IC50) against COX-1 and COX-2 enzymes should be determined and compared with established non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundTarget EnzymeIC50 (µM) - Colorimetric AssayIC50 (µM) - Fluorometric Assay
This compoundCOX-1Data PendingData Pending
This compoundCOX-2Data PendingData Pending
Salicylic AcidCOX-1/COX-2Reference ValueReference Value
IbuprofenCOX-1/COX-2Reference ValueReference Value
CelecoxibCOX-2Reference ValueReference Value

Table 1: Comparative IC50 values for COX-1 and COX-2 inhibition. Data for this compound is to be determined experimentally. Reference values for known inhibitors should be sourced from existing literature or determined concurrently.

Further downstream validation of COX inhibition involves measuring the reduction in Prostaglandin E2 (PGE2) production in a cellular context.

CompoundCell LineTreatment Conc. (µM)PGE2 Inhibition (%)
This compoundMacrophageTo be determinedData Pending
This compoundPlateletsTo be determinedData Pending
Salicylic AcidMacrophageReference ValueReference Value
IbuprofenPlateletsReference ValueReference Value

Table 2: Comparative analysis of Prostaglandin E2 (PGE2) inhibition. Data for this compound is to be determined experimentally. Reference values for known inhibitors should be sourced from existing literature or determined concurrently.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are provided below for the key assays required to elucidate the mechanism of action of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of a test compound on the activity of purified COX-1 and COX-2 enzymes. Both colorimetric and fluorometric methods can be employed.[1]

Materials:

  • COX-1 (ovine or human) and COX-2 (ovine or human) enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound (this compound) and reference inhibitors

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine for colorimetric assay[1]; Amplex Red reagent for fluorometric assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme.

  • Add the test compound or reference inhibitor at various concentrations to the wells of a microplate.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at a controlled temperature (e.g., 37°C) for a specified time.[2]

  • Stop the reaction and add the detection reagent.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100.[3]

Protocol 2: Prostaglandin E2 (PGE2) Immunoassay

This competitive enzyme-linked immunosorbent assay (ELISA) quantifies the amount of PGE2 produced by cells in response to an inflammatory stimulus, and the inhibitory effect of the test compound.[4][5]

Materials:

  • Cell line capable of producing PGE2 (e.g., macrophages, endothelial cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Test compound (this compound) and reference inhibitors

  • PGE2 ELISA kit (containing PGE2-coated microplate, PGE2 conjugate, antibodies, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Culture the cells in a multi-well plate until they reach the desired confluency.

  • Pre-treat the cells with various concentrations of the test compound or reference inhibitor for a specified duration.

  • Stimulate the cells with an inflammatory agent like LPS to induce PGE2 production.

  • Incubate for a sufficient period to allow for PGE2 synthesis and release into the cell culture supernatant.

  • Collect the cell culture supernatant.

  • Perform the PGE2 ELISA according to the manufacturer's instructions.[4][5][6] This typically involves:

    • Adding standards and samples to the PGE2-coated plate.

    • Adding a fixed amount of HRP-labeled PGE2 to compete for antibody binding sites.[6]

    • Incubating and washing the plate to remove unbound reagents.

    • Adding a substrate that reacts with the bound HRP to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at 450 nm.[4]

  • The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[5]

  • Calculate the concentration of PGE2 from a standard curve and determine the percentage of inhibition for each treatment condition.

Visualizing the Molecular Pathways and Experimental Design

To facilitate a clearer understanding of the underlying biological processes and experimental setups, the following diagrams are provided.

G cluster_0 Hypothesized Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation & Platelet Aggregation PGE2->Inflammation Compound This compound Compound->COX1_COX2 Inhibition

Caption: Hypothesized mechanism of this compound.

G cluster_0 COX Inhibition Assay Workflow Start Prepare Reaction Mix (COX Enzyme, Buffer, Heme) Add_Compound Add Test Compound / Inhibitor Start->Add_Compound Initiate_Reaction Add Arachidonic Acid Add_Compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Detect Add Detection Reagent Incubate->Detect Measure Measure Absorbance / Fluorescence Detect->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the in vitro COX inhibition assay.

G cluster_1 PGE2 Immunoassay Experimental Design Culture_Cells Culture Macrophages/Platelets Pre_treat Pre-treat with This compound Culture_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Perform PGE2 ELISA Collect_Supernatant->ELISA Quantify Quantify PGE2 Inhibition ELISA->Quantify

Caption: Experimental design for the PGE2 immunoassay.

This guide provides a foundational framework for confirming the mechanism of action of this compound. The outlined experiments, data presentation formats, and visualizations are designed to support rigorous scientific investigation and facilitate objective comparison with existing therapeutic alternatives. The successful execution of these studies will be instrumental in defining the therapeutic potential of this compound.

References

Independent Replication of Studies on 2-(1-hydroxypentyl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 2-(1-hydroxypentyl)benzoic acid (also known as dl-PHPB), a compound investigated for its neuroprotective and antiplatelet properties, particularly in the context of ischemic stroke. While direct independent replication of specific studies on dl-PHPB is limited in publicly available literature, this guide synthesizes findings from original research and compares them with data from studies on a closely related compound and established alternative therapies. The objective is to offer a comprehensive overview of the existing experimental data to inform further research and development.

I. Comparative Analysis of Neuroprotective Effects

Studies on this compound have demonstrated its potential in reducing brain damage and improving neurological outcomes in animal models of ischemic stroke. A key model used in this research is the transient middle cerebral artery occlusion (MCAO) model in rats, which mimics the effects of a stroke.

Quantitative Data Summary: Neuroprotective Efficacy

The following table summarizes the key quantitative findings from a pivotal study on dl-PHPB and compares them with data from a study on a related bromo-derivative, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), and the active metabolite of dl-PHPB, dl-3-n-butylphthalide (dl-NBP).

CompoundDosageInfarct Volume Reduction (%)Neurological Score ImprovementCerebral Blood Flow (CBF) IncreaseReference
This compound (dl-PHPB) 1.3 mg/kg32.1%15.6%Significant increase during ischemia[1]
3.9 mg/kg53.5%34.4%Significant increase during ischemia[1]
12.9 mg/kg63.4%43.8%Significant increase during ischemia[1]
dl-3-n-butylphthalide (dl-NBP) 12.5 mg/kgSimilar to dl-PHPB at 12.9 mg/kgSimilar to dl-PHPB at 12.9 mg/kgNot directly compared in the same study[1]
Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (BZP) 0.75 mg/kgSignificantly reduced necrosisImproved motor functionNot reported[2][3]
3 mg/kgSignificantly reduced necrosisImproved motor functionNot reported[2][3]
12 mg/kgSignificantly reduced necrosisImproved motor functionNot reported[2][3]
Vehicle Control -37.4% (Infarct Volume)3.2 (Neurological Score)Baseline[1]

Note: The study on BZP provides strong evidence from a different research group on the neuroprotective potential of this class of compounds, serving as a form of independent validation of the core therapeutic concept.

II. Comparative Analysis of Antiplatelet Activity

A key mechanism contributing to the therapeutic potential of this compound is its ability to inhibit platelet aggregation, a critical factor in the formation of blood clots that can lead to ischemic stroke.

Quantitative Data Summary: Antiplatelet Efficacy

The table below presents the inhibitory effects of dl-PHPB on platelet aggregation induced by various agonists and compares its performance with standard antiplatelet agents, aspirin (B1665792) and clopidogrel (B1663587).

CompoundAgonistDosage/ConcentrationInhibition of Platelet Aggregation (%)Reference
This compound (dl-PHPB) ADP1.3 mg/kgSignificant dose-dependent inhibition
3.9 mg/kgSignificant dose-dependent inhibition
12.9 mg/kgSignificant dose-dependent inhibition
Collagen1.3 - 12.9 mg/kgSignificant dose-dependent inhibition
Arachidonic Acid1.3 - 12.9 mg/kgSignificant dose-dependent inhibition
Aspirin ADP81 mg/dayDose-dependent inhibition observed[4][5][6]
162 mg/dayGreater inhibition than 81 mg[4]
325 mg/dayOptimal inhibition at this dose[5]
Clopidogrel ADP75 mg/daySignificant inhibition[7][8]
IC501.9 ± 0.3 µM (in washed platelets)[7]

III. Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This surgical model is a standard procedure for inducing focal cerebral ischemia to mimic human stroke.

Objective: To evaluate the neuroprotective effects of a test compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • 4-0 silk suture

  • 3-0 nylon monofilament with a rounded tip

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Make a small incision in the CCA.

  • Gently insert the nylon monofilament through the CCA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.

  • After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

  • Close the incision and allow the animal to recover.

  • Administer the test compound (e.g., dl-PHPB) or vehicle at a specified time relative to the MCAO procedure (e.g., intravenously 10 minutes after the onset of MCAO).

  • Assess neurological deficits at various time points post-surgery using a standardized scoring system.

  • After a set period (e.g., 24 hours), euthanize the animal and perfuse the brain.

  • Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume as a percentage of the total brain volume.

Platelet Aggregation Assay

This in vitro assay measures the ability of a compound to inhibit platelet clumping induced by various agonists.

Objective: To determine the antiplatelet activity of a test compound.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets from rats or humans.

  • Platelet aggregation agonists (e.g., Adenosine diphosphate (B83284) (ADP), collagen, arachidonic acid).

  • Spectrophotometer or aggregometer.

  • Test compound (e.g., dl-PHPB) and control vehicle.

Procedure:

  • Prepare PRP by centrifuging citrated whole blood at a low speed.

  • Adjust the platelet count in the PRP to a standardized concentration.

  • Pre-incubate the PRP with different concentrations of the test compound or vehicle for a specified time at 37°C.

  • Add a platelet agonist to the PRP to induce aggregation.

  • Monitor the change in light transmittance through the PRP suspension over time using an aggregometer. An increase in light transmittance indicates platelet aggregation.

  • Calculate the percentage of inhibition of platelet aggregation for the test compound compared to the vehicle control.

IV. Mandatory Visualizations

Signaling Pathway of this compound in Platelet Inhibition

G Proposed Signaling Pathway of this compound (dl-PHPB) in Platelet Inhibition cluster_platelet Platelet ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates PLC Phospholipase C (PLC) P2Y1->PLC Activates dlPHPB This compound (dl-PHPB) dlPHPB->P2Y1 Inhibits IP3 IP3 PLC->IP3 Generates Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Induces Aggregation Platelet Aggregation Ca2_release->Aggregation Leads to G Experimental Workflow for Middle Cerebral Artery Occlusion (MCAO) Model start Start anesthesia Anesthesia start->anesthesia surgery MCAO Surgery anesthesia->surgery occlusion 2h Occlusion surgery->occlusion reperfusion Reperfusion occlusion->reperfusion treatment Administer dl-PHPB or Vehicle reperfusion->treatment neuro_assessment Neurological Assessment treatment->neuro_assessment euthanasia Euthanasia (24h) neuro_assessment->euthanasia brain_harvest Brain Harvesting euthanasia->brain_harvest ttc_staining TTC Staining brain_harvest->ttc_staining infarct_analysis Infarct Volume Analysis ttc_staining->infarct_analysis end End infarct_analysis->end G Metabolic Relationship of this compound dlPHPB This compound (dl-PHPB) dlNBP dl-3-n-butylphthalide (dl-NBP) dlPHPB->dlNBP Rapid in vivo conversion activity Neuroprotective & Antiplatelet Activity dlNBP->activity Exhibits

References

A Head-to-Head Comparison of 2-(1-hydroxypentyl)benzoic acid and NBP (butylphthalide) for Neuroprotective Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-(1-hydroxypentyl)benzoic acid and its active metabolite, NBP (butylphthalide). This document synthesizes preclinical and clinical data to evaluate their performance, supported by experimental methodologies.

Executive Summary

NBP (3-n-butylphthalide) is a compound initially isolated from celery seeds and has been approved in China for the treatment of acute ischemic stroke.[1] Its therapeutic potential stems from a multi-targeted approach to neuroprotection, including anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. This compound, often referred to in literature as dl-PHPB or its potassium salt, is a prodrug of NBP.[2][3] As a prodrug, it is designed to be converted into the active compound, NBP, within the body.[2] This guide delves into a head-to-head comparison of these two compounds, presenting available data on their efficacy, mechanisms of action, and pharmacokinetic profiles. While direct comparative studies are limited, this guide synthesizes findings from independent research to offer a comprehensive overview.

Chemical Structures and Properties

FeatureThis compoundNBP (dl-3-n-butylphthalide)
Chemical Formula C₁₂H₁₆O₃C₁₂H₁₄O₂
Molar Mass 208.25 g/mol 190.24 g/mol
Classification ProdrugActive Drug
Key Feature Converts to NBP in vivo.[2]A lipophilic molecule that can cross the blood-brain barrier.[4]

Mechanism of Action: A Comparative Overview

Both this compound, through its conversion to NBP, and NBP itself, exert neuroprotective effects through multiple pathways. The primary mechanisms include anti-inflammation, reduction of oxidative stress, and inhibition of apoptosis.

Anti-Inflammatory Pathways

NBP has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[5] It reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5] This is achieved, in part, by targeting the NF-κB signaling pathway.[6][7] Studies on this compound (dl-PHPB) have also demonstrated its ability to attenuate neuroinflammatory responses by reducing the levels of iNOS and pro-inflammatory cytokines, and this action is associated with the inhibition of ERK, P38, and JNK phosphorylation.[8]

cluster_NBP NBP cluster_PHPB This compound (PHPB) NBP NBP NFkB_NBP NF-κB Pathway NBP->NFkB_NBP Inhibits Cytokines_NBP ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB_NBP->Cytokines_NBP PHPB PHPB MAPK MAPK Pathway (ERK, P38, JNK) PHPB->MAPK Inhibits Cytokines_PHPB ↓ Pro-inflammatory Cytokines & iNOS MAPK->Cytokines_PHPB

Fig. 1: Anti-inflammatory signaling pathways.
Antioxidant Pathways

NBP demonstrates antioxidant properties by enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), while reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS).[4][7] It can also activate the Nrf2-mediated antioxidant response.[9] Similarly, this compound has been shown to decrease superoxide dismutase activity and reduce lipid peroxide in the cortex of hypoperfused rats, indicating its role in mitigating oxidative stress.[10]

cluster_Antioxidant Antioxidant Mechanisms Compound NBP / PHPB (via NBP) Nrf2 ↑ Nrf2 Pathway Compound->Nrf2 AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD, CAT) Compound->AntioxidantEnzymes ROS ↓ Reactive Oxygen Species (ROS) Compound->ROS MDA ↓ Malondialdehyde (MDA) Compound->MDA Nrf2->AntioxidantEnzymes AntioxidantEnzymes->ROS

Fig. 2: Key antioxidant mechanisms.
Anti-Apoptotic Pathways

NBP exerts anti-apoptotic effects by modulating the mitochondrial apoptotic pathway.[1] It has been shown to reduce the activation of caspase-3 and caspase-9.[11] this compound has also been found to attenuate neuronal apoptosis, with its effects being enhanced in the presence of astrocytes, which is mediated by increasing the release of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[12]

Preclinical Efficacy: A Comparative Look

ParameterThis compound (dl-PHPB)NBP (dl-3-n-butylphthalide)
Ischemic Stroke Model (MCAO) Dose-dependently reduces infarct volume. At the highest dose (12.9 mg/kg), the potency is similar to NBP.[2][3]Reduces infarct volume and attenuates neurological deficits.[3][11]
Alzheimer's Disease Model Improves memory deficits and attenuates amyloid and τ pathologies in APP/PS1 transgenic mice.[13]Shows beneficial effects in attenuating β-amyloid-induced cell death and improving cognitive impairment.[11]
Neuroinflammation Model (LPS-induced) Reduces levels of iNOS and pro-inflammatory cytokines in plasma and brain.[8]Reduces inflammatory responses in various models.[1][6]
Cognitive Impairment (Chronic Cerebral Hypoperfusion) Significantly improves spatial learning and memory deficits.[10]Improves cognitive impairment in animal models.[11]

Pharmacokinetics

ParameterThis compound (dl-PHPB)NBP (dl-3-n-butylphthalide)
Absorption & Metabolism Rapidly converts to NBP in the blood.[2]Rapidly absorbed with a peak blood concentration at approximately 1.25 hours. It undergoes extensive metabolism.[4][14]
Half-life Information on the prodrug's half-life is limited, but its active metabolite, NBP, has a long-lasting effect.The elimination half-life of dl-NBP is approximately 11.84 hours.[4]
Bioavailability Designed as a prodrug to potentially improve the bioavailability of NBP.Oral bioavailability of NBP has been reported to be low.[15]
Distribution As a precursor to NBP, its distribution is linked to where NBP accumulates.The main target organs are the brain and adipose tissue.[4]

Clinical Trials and Safety

NBP has undergone extensive clinical evaluation, particularly for the treatment of acute ischemic stroke. Randomized, double-blind, placebo-controlled trials have suggested that NBP is a safe and effective treatment for ischemic stroke, improving neurological function.[6][11] A recent meta-analysis of randomized controlled trials concluded that NBP treatment was associated with a reduction in death and dependency.[16] The most frequently reported adverse events include elevated transaminase, rash, and gastrointestinal discomfort, with no serious adverse events commonly reported.[16]

This compound (as d,l-PHPB) has been a candidate for clinical trials for ischemic stroke.[12] However, publicly available data from late-stage clinical trials are less extensive compared to NBP.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard preclinical model for inducing focal cerebral ischemia.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized, typically with isoflurane.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia, after which it is withdrawn to allow for reperfusion.

  • Outcome Measures: Infarct volume is typically assessed 24 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficits are evaluated using a neurobehavioral scoring system.

start Anesthetize Rat expose Expose Carotid Arteries start->expose insert Insert Filament into ICA to Occlude MCA expose->insert ischemia Induce Ischemia (e.g., 2 hours) insert->ischemia reperfuse Withdraw Filament for Reperfusion ischemia->reperfuse assess Assess Outcomes (Infarct Volume, Neurological Deficit) reperfuse->assess end End assess->end

Fig. 3: MCAO experimental workflow.
Assessment of Anti-Inflammatory Activity (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines.

  • Sample Preparation: Brain tissue from the ischemic hemisphere is homogenized.

  • Assay Procedure: Supernatants from the brain homogenate are added to microplate wells pre-coated with an antibody specific for the target cytokine (e.g., TNF-α, IL-1β).

  • Detection: A horseradish peroxidase (HRP)-conjugated detection antibody is added, followed by a substrate solution to produce a colorimetric reaction.

  • Quantification: The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.[17]

Measurement of Antioxidant Activity

Several assays can be used to determine the total antioxidant capacity.

  • Sample Preparation: Serum, plasma, or tissue homogenates are prepared.

  • ABTS Assay: The sample is mixed with an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) working solution. The reduction of the ABTS radical cation by antioxidants in the sample leads to a decrease in absorbance, which is measured spectrophotometrically.

  • Calculation: The antioxidant capacity is calculated based on the degree of absorbance reduction compared to a standard.

Conclusion

Both this compound and NBP exhibit significant neuroprotective effects across a range of preclinical models of neurological disorders, primarily through their anti-inflammatory, antioxidant, and anti-apoptotic properties. As a prodrug, this compound offers the potential for improved pharmacokinetics, though more direct comparative data are needed to fully elucidate its advantages over NBP. NBP has a more established clinical profile, with demonstrated efficacy and safety in the treatment of acute ischemic stroke. Future head-to-head clinical trials comparing the two compounds would be invaluable for determining the optimal therapeutic agent for neuroprotection in various neurological conditions.

References

Safety Operating Guide

Proper Disposal of 2-(1-hydroxypentyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-(1-hydroxypentyl)benzoic Acid, ensuring compliance and laboratory safety for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

Before handling this compound for disposal, it is crucial to be aware of the potential hazards associated with its chemical class. Benzoic acid is known to cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Classification

The first critical step is to classify the waste. Based on the known hazards of benzoic acid, this compound should be presumed to be a hazardous waste.[3] It is essential not to dispose of this chemical in regular trash or down the drain.[3][4]

Step 2: Waste Segregation

Proper segregation of chemical waste is vital to prevent dangerous reactions.[5][6]

  • Do not mix this compound waste with other incompatible waste streams.

  • Specifically, keep it separate from:

    • Bases

    • Oxidizing agents[7]

    • Reducing agents

  • Store waste in a designated satellite accumulation area (SAA) within the laboratory.[6]

Step 3: Container Selection and Management

The choice of waste container is crucial for safe storage and transport.

  • Use a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.[4][7]

  • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[6]

  • Ensure the container is clearly and properly labeled.

Step 4: Labeling the Waste Container

Accurate labeling is a regulatory requirement and essential for safety.[4][5] The label must include:

  • The words "Hazardous Waste ".[4][6]

  • The full chemical name: "This compound " (no abbreviations or chemical formulas).[4][5]

  • The date when the first waste was added to the container (accumulation start date).[4]

  • The specific hazards associated with the chemical (e.g., "Irritant," "Eye Damage").

  • The name and contact information of the principal investigator or laboratory supervisor.[4]

Step 5: Accumulation and Storage

  • Store the sealed and labeled waste container in the designated satellite accumulation area.[6]

  • Keep the container closed at all times, except when adding waste.[6]

  • The satellite accumulation area should be under the control of the laboratory personnel.

Step 6: Arranging for Disposal

  • Once the waste container is full, or if the waste has been stored for the maximum allowable time (typically one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a specific form or using an online system.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Comprehensive Safety and Handling Guide for 2-(1-hydroxypentyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2-(1-hydroxypentyl)benzoic Acid. The following procedures are based on the known hazards of its constituent functional groups—a carboxylic acid and a secondary alcohol—and information from a structurally similar compound, 4-Hydroxy-3-(1-hydroxypentyl)benzoic Acid.[1] A thorough risk assessment should be conducted before beginning any work.[2][3][4]

Hazard Identification and Risk Assessment

A risk assessment should be performed for every new experiment involving this compound.[3][4] This involves identifying hazards, evaluating the risks of exposure, and implementing control measures.[4]

Summary of Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Damage: Risk of serious eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[8]

PPE CategorySpecificationPurpose
Hand Protection Nitrile or Neoprene gloves.[9][10]To prevent skin contact. Nitrile gloves offer good resistance to bases, oils, and many solvents.[9]
Eye and Face Protection Chemical safety goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9]To protect eyes from splashes and dust.
Skin and Body Protection A lab coat or chemical-resistant apron.To protect skin and personal clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary.[5]To prevent inhalation of dust or vapors.

Handling and Storage Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][11]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][12]

Handling:

  • All handling of the solid or solutions should be done in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin, eyes, and clothing.[11]

  • Minimize dust generation when handling the solid form.[11]

  • Wash hands thoroughly after handling the chemical.[1][11]

  • Do not eat, drink, or smoke in the laboratory area.[12]

Emergency Procedures

Emergency SituationProtocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures. Prevent the spill from entering drains.[11]

Disposal Plan

Chemical waste must be disposed of in accordance with federal, state, and local regulations.[11]

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company.[6]

  • Container Disposal: Do not reuse empty containers. They should be triple-rinsed and disposed of as hazardous waste.[11]

Safe Handling Workflow

The following diagram illustrates the logical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Well-Ventilated Work Area GatherPPE->PrepareWorkArea Handling Handle Chemical in Fume Hood PrepareWorkArea->Handling Experiment Perform Experiment Handling->Experiment Spill Spill Handling->Spill Exposure Personal Exposure Handling->Exposure Decontaminate Decontaminate Work Area and Equipment Experiment->Decontaminate WasteCollection Collect Waste in Labeled Container Decontaminate->WasteCollection StoreWaste Store Waste Appropriately WasteCollection->StoreWaste DisposeWaste Dispose via Licensed Contractor StoreWaste->DisposeWaste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.